Product packaging for Spiramide(Cat. No.:CAS No. 510-74-7)

Spiramide

货号: B1681077
CAS 编号: 510-74-7
分子量: 383.5 g/mol
InChI 键: FJUKDAZEABGEIH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Spiramide is a small molecule compound with the molecular formula C22H26FN3O2 and an average molecular weight of 383.467 g/mol . This experimental substance is a known antagonist of several serotonin receptors, specifically exhibiting inhibitory activity at the 5-hydroxytryptamine receptor 2B (HTR2B), 2A (HTR2A), and 2C (HTR2C) . By selectively blocking these key receptors within the serotonergic system, this compound serves as a valuable pharmacological tool for basic research. Its primary research applications and value lie in the study of serotonin signaling pathways, receptor function, and the downstream physiological effects mediated by the 5-HT2 receptor family. Researchers utilize this compound in biochemical and cellular assays to investigate neuropharmacology, receptor mechanisms, and to help elucidate the complex role of serotonin in various body systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26FN3O2 B1681077 Spiramide CAS No. 510-74-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c23-18-7-9-20(10-8-18)28-16-4-13-25-14-11-22(12-15-25)21(27)24-17-26(22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUKDAZEABGEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3824-91-7 (mono-hydrochloride salt)
Record name Spiramide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510747
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DSSTOX Substance ID

DTXSID6042579
Record name AMI-193
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URL https://comptox.epa.gov/dashboard/DTXSID6042579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510-74-7
Record name 8-[3-(4-Fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiramide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMI-193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471LF4O004
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Spiramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Spiramide. It is important to distinguish this compound, a distinct chemical entity, from "Spiromide," a pharmaceutical trade name for a combination product containing Spironolactone and Furosemide. This document focuses exclusively on the scientific and technical details of this compound.

This compound, also known by its developmental code name AMI-193, is an experimental antipsychotic agent.[1] It is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one.[2] Its primary mechanism of action involves the selective antagonism of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, with a high affinity for the D2 receptor.[2]

Chemical Structure and Identification

This compound is an azaspiro compound characterized by a spirocyclic core.[2] The systematic IUPAC name for this compound is 8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[2]

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name 8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[2]
CAS Number 510-74-7[2]
PubChem CID 68186[2]
Molecular Formula C₂₂H₂₆FN₃O₂[2]
Synonyms AMI-193, R 5808, Espiramida, Spiramidum[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 383.5 g/mol [2]
Boiling Point 609.1 °C at 760 mmHg
Density 1.26 g/cm³
Refractive Index 1.621
Topological Polar Surface Area 44.8 Ų[2]
Melting Point Not available
Solubility Not available
pKa Not available

Pharmacological Properties

This compound is a selective antagonist of serotonin and dopamine receptors, which is a characteristic of atypical antipsychotic drugs.[1][3]

Table 3: Pharmacological Profile of this compound

TargetActivityAffinity (Ki)Reference
Serotonin 5-HT2A Receptor AntagonistNot specified[1]
Dopamine D2 Receptor Antagonist3 nM[2]
Serotonin 5-HT1A Receptor AntagonistNot specified[1]
Serotonin 5-HT2C Receptor Low AffinityNot specified[2]

Signaling Pathways and Mechanism of Action

As a 5-HT2A and D2 receptor antagonist, this compound modulates downstream signaling cascades in the brain. The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects. The simultaneous blockade of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of psychosis.[4][5]

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR G_protein_D2 Gi/o D2R->G_protein_D2 activates G_protein_HT2A Gq/11 HT2AR->G_protein_HT2A activates This compound This compound This compound->D2R This compound->HT2AR AC Adenylyl Cyclase G_protein_D2->AC inhibits PLC Phospholipase C G_protein_HT2A->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↓ IP3/DAG PLC->IP3_DAG Downstream_D2 Modulation of Neuronal Excitability (Antipsychotic Effect) cAMP->Downstream_D2 Downstream_HT2A Modulation of Dopamine Release (Reduced Side Effects) IP3_DAG->Downstream_HT2A

This compound's antagonistic action on D2 and 5-HT2A receptors.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following sections provide representative methodologies for the synthesis, quantification, and in vitro analysis of this compound, based on established procedures for similar compounds. These protocols may require optimization for specific laboratory conditions.

Synthesis of this compound

The synthesis of 1,3,8-triazaspiro[4.5]decan-4-one derivatives can be achieved through a multi-step process. A general workflow is presented below.[6][7][8]

This compound Synthesis Workflow start Starting Materials (e.g., N-phenyl-4-piperidone, 1-bromo-3-(4-fluorophenoxy)propane) step1 Step 1: Synthesis of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Bucherer-Bergs reaction or similar) start->step1 step2 Step 2: N-Alkylation with 1-bromo-3-(4-fluorophenoxy)propane step1->step2 purification Purification (e.g., Column Chromatography) step2->purification characterization Characterization (NMR, MS, etc.) purification->characterization end This compound characterization->end

A general synthetic workflow for this compound.

Protocol for Synthesis:

  • Synthesis of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This intermediate can be synthesized via a multi-step reaction, for instance, a modification of the Bucherer-Bergs reaction using N-phenyl-4-piperidone, potassium cyanide, and ammonium (B1175870) carbonate to form a spirohydantoin, followed by further modifications.[7]

  • N-Alkylation: The 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one intermediate is then alkylated with 1-bromo-3-(4-fluorophenoxy)propane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile (B52724) or DMF).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by extraction and purified using column chromatography on silica (B1680970) gel to yield pure this compound.

  • Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection can be developed for the quantification of this compound in various matrices. The following is a general protocol that would require validation.[9][10]

HPLC Quantification Workflow sample_prep Sample Preparation (e.g., extraction, dilution) hplc_injection Injection into HPLC System sample_prep->hplc_injection separation Chromatographic Separation (C18 column, mobile phase) hplc_injection->separation detection UV Detection (at appropriate wavelength) separation->detection quantification Data Analysis and Quantification (calibration curve) detection->quantification result Concentration of this compound quantification->result

Workflow for HPLC-based quantification of this compound.

Protocol for HPLC Quantification:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound; likely to be in the range of 230-280 nm due to the aromatic rings.

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and dilute to fall within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

In Vitro Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[11][12][13]

Radioligand Binding Assay Workflow start Prepare reagents: Membrane preparation with receptors, Radioligand (e.g., [³H]Ketanserin for 5-HT2A or [³H]Spiperone for D2), This compound dilutions incubation Incubate reagents (Total, Non-specific, and Competitive Binding) start->incubation separation Separate bound from free radioligand (Filtration) incubation->separation counting Quantify bound radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (Calculate Ki from IC50) counting->analysis result Binding Affinity (Ki) of this compound analysis->result

References

Synthesis of 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. This compound belongs to the triazaspiro[4.5]decan-4-one class, a scaffold of significant interest in medicinal chemistry, often associated with neuroleptic and opioid receptor modulating activities.[1][2] The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates. This document details the preparation of the core scaffold, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, and the alkylating side-chain, followed by their final convergent coupling. Detailed experimental protocols, quantitative data tables, and process visualizations are provided to assist researchers in the replication and potential optimization of this synthesis.

Overall Synthetic Strategy

The synthesis of the target compound is approached via a convergent strategy, which involves the independent synthesis of two key precursors followed by their final coupling.

  • Part A: Synthesis of the Core Scaffold: Preparation of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. This intermediate is a known metabolite of drugs like Fluspirilene and serves as a versatile building block.[1][3]

  • Part B: Synthesis of the Alkylating Agent: Preparation of 1-bromo-3-(4-fluorophenoxy)propane.

  • Part C: Final Convergent N-Alkylation: The final step involves the N-alkylation of the piperidine (B6355638) nitrogen (at position 8) of the core scaffold with the prepared propyl bromide side-chain to yield the target molecule.

Synthesis_Pathway Overall Synthetic Pathway for the Target Compound SM1 N-Benzyl-4-piperidone Int1 8-Benzyl-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one SM1->Int1 Bucherer-Bergs Reaction SM2 Aniline SM2->Int1 Bucherer-Bergs Reaction SM3 KCN / (NH4)2CO3 SM3->Int1 Bucherer-Bergs Reaction SM4 4-Fluorophenol Int3 1-Bromo-3-(4-fluorophenoxy)propane (Alkylating Agent) SM4->Int3 Williamson Ether Synthesis SM5 1,3-Dibromopropane SM5->Int3 Williamson Ether Synthesis Int2 1-Phenyl-1,3,8- triazaspiro[4.5]decan-4-one (Core Scaffold) Int1->Int2 Debenzylation (e.g., H2, Pd/C) FP 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl- 1,3,8-triazaspiro[4.5]decan-4-one (Target Compound) Int2->FP N-Alkylation (e.g., K2CO3, ACN) Int3->FP N-Alkylation (e.g., K2CO3, ACN) Workflow Experimental Workflow for Final N-Alkylation Step A Combine Reactants: - Core Scaffold (1 eq) - Alkylating Agent (1.1 eq) - K2CO3 (2 eq) - Solvent (ACN or DMF) B Heat Reaction Mixture (80 °C, 8-16h) A->B C Monitor Progress (TLC / LC-MS) B->C C->B Incomplete D Reaction Workup: 1. Cool to RT 2. Filter salts 3. Concentrate filtrate C->D Complete E Purification (Silica Gel Column Chromatography) D->E F Characterization & Isolation of Final Product E->F

References

The Diuretic "Spiramide" and its Lack of a Known Role in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

An examination of available scientific literature and clinical data reveals that Spiramide, a combination diuretic medication, has no established role in the field of neuroscience research. This document addresses the user's request for an in-depth technical guide on this topic by clarifying the known pharmacological actions of this compound and the absence of evidence supporting its application in neuroscience.

This compound is a pharmaceutical product that combines two active ingredients: Spironolactone (B1682167) and Furosemide (B1674285).[1][2] Its primary and well-documented medical use is in the treatment of edema (fluid retention) associated with conditions such as congestive heart failure, liver cirrhosis, and secondary hyperaldosteronism (excessive production of the hormone aldosterone).[2][3][4] The therapeutic effect of this compound is achieved through the complementary diuretic actions of its two components.

Mechanism of Action: A Focus on Renal Function

The mechanism of action of this compound is centered on the kidneys and the regulation of fluid and electrolyte balance, not on the central nervous system.

  • Furosemide: This component is a potent loop diuretic that acts on the ascending limb of the loop of Henle in the kidneys.[1][3] It works by inhibiting the reabsorption of sodium and chloride ions, leading to a significant increase in the excretion of water, sodium, chloride, potassium, and other electrolytes.[1][3] This rapid and strong diuretic effect makes it effective in managing conditions characterized by excess fluid.[1][4]

  • Spironolactone: This component is a potassium-sparing diuretic and an aldosterone (B195564) antagonist.[1][5] It acts on the distal tubules and collecting ducts of the kidneys, where it competitively blocks the action of aldosterone.[1][5] Aldosterone normally promotes the retention of sodium and water and the excretion of potassium.[1] By inhibiting aldosterone, spironolactone reduces the reabsorption of sodium and water while preventing the excessive loss of potassium that can occur with furosemide use.[1][5]

The combination of these two drugs in this compound allows for a more pronounced diuretic effect while helping to maintain electrolyte balance, particularly potassium levels.[1]

Signaling Pathway of this compound's Components

The signaling pathway of this compound's components is confined to the renal system and the hormonal regulation of blood pressure and fluid volume.

cluster_kidney Kidney Nephron cluster_drugs This compound Components cluster_hormone Hormonal Regulation Loop_of_Henle Ascending Loop of Henle Distal_Tubule Distal Tubule & Collecting Duct Urine Urine Excretion Distal_Tubule->Urine Increased Na+, Cl-, H2O Decreased K+ Furosemide Furosemide Furosemide->Loop_of_Henle Inhibits Na+/K+/2Cl- Cotransporter Spironolactone Spironolactone Spironolactone->Distal_Tubule Blocks Aldosterone Receptor Aldosterone Aldosterone Spironolactone->Aldosterone Antagonizes Aldosterone->Distal_Tubule Promotes Na+ & H2O reabsorption Promotes K+ excretion

Mechanism of Action of this compound Components in the Kidney.

Lack of Evidence in Neuroscience Research

A thorough review of scientific databases and clinical trial registries reveals no studies investigating the role of "this compound" in neuroscience research. The individual components, while having systemic effects, are not typically studied for direct neurological applications. While electrolyte imbalances, which can be influenced by diuretics, can have secondary effects on neurological function, this is a consequence of their primary mechanism of action and not a direct area of neuroscience investigation for these specific drugs.

Some research has explored the effects of spironolactone in specific contexts that may relate to the nervous system, such as its anti-androgenic properties or its potential impact on inflammation.[5] However, these are distinct from a primary role in neuroscience research and do not form a body of evidence to support the creation of an in-depth technical guide on "this compound's role in neuroscience research."

Conclusion

The user's request for a technical whitepaper on the role of this compound in neuroscience research is based on a misunderstanding of the drug's established medical use. This compound is a diuretic with a well-defined mechanism of action in the renal system. There is no scientific evidence to suggest it is used as a tool or a subject of study in neuroscience research. Therefore, it is not possible to provide the requested in-depth guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams relevant to neuroscience, as such information does not exist.

References

The Elusive Spiramide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available scientific literature reveals a significant scarcity of in-depth information regarding the discovery and development of the compound known as Spiramide. While initial searches may lead to confusion with the more extensively documented diuretic "Spiromide" (a combination of Spironolactone and Furosemide), this compound itself appears to be a distinct chemical entity with limited publicly available research.

This compound, also identified by its developmental code name AMI-193, is classified as an azaspiro compound.[1] Its chemical name is 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[1]

Pharmacological Profile

Available data indicates that this compound acts as a selective antagonist for serotonin (B10506) 5-HT2A and 5-HT1A receptors, as well as dopamine (B1211576) D2 receptors.[2] It is reported to have a high affinity for the D2 receptor, with a Ki (inhibitor constant) of 3 nM.[1] Notably, it demonstrates negligible affinity for the 5-HT2C receptor.[2] This receptor binding profile suggests its potential as an experimental antipsychotic agent.

Preclinical Data

Information regarding the preclinical development of this compound is sparse. One source suggests it lacks the disruptive effects on animal behavior that are observed with spiperone, another potent D2 and 5-HT2A receptor antagonist.[1]

Clinical Development

A thorough search for clinical trial data on this compound did not yield any registered trials or published results. This suggests that the development of this compound may have been discontinued (B1498344) in the early stages, prior to extensive human testing.

Data Unavailability and a Case of Mistaken Identity

The significant challenge in compiling a comprehensive technical guide on this compound stems from the limited availability of published research. There is a notable lack of detailed experimental protocols, quantitative data from preclinical or clinical studies, and in-depth discussions of its synthesis and development pathway.

It is crucial to distinguish this compound from "Spiromide," a combination diuretic medication containing Spironolactone and Furosemide (B1674285) used to treat edema and hypertension.[3][4][5] The similarity in their names can lead to confusion, but their pharmacological actions and chemical structures are entirely different. Spironolactone is a potassium-sparing diuretic that acts as an aldosterone (B195564) antagonist, while furosemide is a loop diuretic.[6][7]

Conclusion

While the basic pharmacological profile of this compound (AMI-193) as a selective 5-HT and D2 receptor antagonist is documented, a comprehensive understanding of its discovery and development is hampered by the lack of available data. The absence of detailed experimental protocols, quantitative analysis, and clinical trial information prevents the creation of an in-depth technical guide as originally requested. Further research and publication of any existing data would be necessary to fully elucidate the scientific journey of this compound.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C22H26FN3O2[1]
Molecular Weight 383.5 g/mol [1]
IUPAC Name 8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[1]
PubChem CID 68186[1]

Receptor Binding Affinity of this compound

ReceptorAffinity (Ki)Source
Dopamine D2 3 nM[1]
Serotonin 5-HT2A Selective antagonist (specific Ki not provided)[2]
Serotonin 5-HT1A Selective antagonist (specific Ki not provided)[2]
Serotonin 5-HT2C Negligible affinity[2]

Proposed Signaling Pathway of this compound

Based on its receptor binding profile, the following diagram illustrates the hypothesized mechanism of action of this compound at the synapse.

Spiramide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin 5HT2AR 5-HT2A Receptor Serotonin->5HT2AR Binds 5HT1AR 5-HT1A Receptor Serotonin->5HT1AR Binds Cellular Response Cellular Response D2R->Cellular Response Modulates 5HT2AR->Cellular Response Modulates 5HT1AR->Cellular Response Modulates This compound This compound This compound->D2R Antagonizes This compound->5HT2AR Antagonizes This compound->5HT1AR Antagonizes

Hypothesized antagonistic action of this compound on postsynaptic receptors.

References

An In-depth Technical Guide to the Solubility of Spironolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Spironolactone in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. The information herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Introduction to Spironolactone

Spironolactone is a potassium-sparing diuretic that acts as a competitive antagonist of the mineralocorticoid receptor.[1] It is utilized in the treatment of conditions such as heart failure, edema, hypertension, and hyperaldosteronism.[1] Chemically, it is a synthetic steroid with a lactone ring, which contributes to its lipophilic nature and influences its solubility profile.[2]

Quantitative Solubility Data

The solubility of Spironolactone has been determined in a variety of common laboratory solvents. The following table summarizes the available quantitative data to facilitate solvent selection and formulation development.

SolventSolubility (mg/mL)Solubility (mM)Temperature (°C)Reference
Dimethyl Sulfoxide (DMSO)41.66100Not Specified
Ethanol20.8350Not Specified
MethanolSlightly Soluble-Not Specified[2][3]
ChloroformFreely Soluble-Not Specified[3]
WaterPractically Insoluble-Not Specified[2][3]

Note: "Slightly Soluble" and "Freely Soluble" are qualitative descriptors from pharmacopeial standards and generally indicate a solubility of 1-10 mg/mL and >100 mg/mL, respectively. "Practically Insoluble" suggests a solubility of <0.1 mg/mL.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is a critical parameter in drug development. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4][5]

Objective: To determine the equilibrium solubility of Spironolactone in a given solvent.

Materials:

  • Spironolactone powder

  • Selected solvent (e.g., DMSO, ethanol)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of Spironolactone to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure equilibrium is reached.[5]

  • Equilibration: Place the sealed containers on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[5]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of Spironolactone in the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of Spironolactone in the solvent by taking into account the dilution factor.

Visualizations

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess Spironolactone to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Sedimentation / Centrifugation C->D E Collect supernatant D->E F Filter supernatant (0.22 µm) E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate solubility H->I

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Spironolactone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR). This action inhibits the effects of aldosterone, leading to its diuretic and antihypertensive effects.[1][6]

G Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Spironolactone Spironolactone Spironolactone->MR Competitively binds Blockade Blockade Aldo_MR_Complex Aldosterone-MR Complex MR->Aldo_MR_Complex Forms Gene_Transcription Gene Transcription Aldo_MR_Complex->Gene_Transcription Promotes Na_Channel ↑ Na+ Channel Expression Gene_Transcription->Na_Channel Na_K_ATPase ↑ Na+/K+-ATPase Expression Gene_Transcription->Na_K_ATPase Na_Reabsorption ↑ Na+ and Water Reabsorption Na_Channel->Na_Reabsorption Na_K_ATPase->Na_Reabsorption K_Secretion ↑ K+ Secretion Na_K_ATPase->K_Secretion Blockade->Aldo_MR_Complex

Caption: Spironolactone competitively antagonizes the mineralocorticoid receptor.

References

A Technical Guide to the Enantiomer-Specific Properties of Spiramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramide, a potent and selective 5-HT antagonist, presents a compelling case for the study of enantiomer-specific pharmacology. As an azaspiro compound, its chiral nature dictates that it can exist as different stereoisomers, each with the potential for unique biological activity. This technical guide synthesizes the available information on this compound, focusing on the critical importance of chiral separation and the differential effects of its enantiomers. While specific experimental data on the individual enantiomers of this compound are not extensively available in public literature, this guide draws upon established principles of stereochemistry and pharmacology to outline the expected differences in their properties and provides a framework for their investigation.

Introduction to this compound and Chirality

This compound is identified chemically as 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. It functions as a selective 5-HT antagonist, binding with high affinity to 5-HT2 sites. Notably, it also acts as a high-affinity D2 receptor antagonist with a reported Ki of 3 nM.[1] The presence of a spirocyclic core and potentially other chiral centers within its structure means that this compound is a chiral molecule.

Chirality is a fundamental property of molecules that can exist as non-superimposable mirror images, known as enantiomers.[2][3] While enantiomers of a compound share the same molecular formula and connectivity, their three-dimensional arrangement is different. This seemingly subtle difference can lead to significant variations in their pharmacological and toxicological profiles, as biological systems (such as enzymes and receptors) are themselves chiral and can interact differently with each enantiomer.[4][5] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, underscores the critical importance of studying enantiomers separately.[5][6]

Potential Enantiomer-Specific Properties of this compound

Given that this compound interacts with specific biological targets, it is highly probable that its enantiomers will exhibit different pharmacological properties. These differences can manifest in several key areas:

  • Pharmacodynamics: One enantiomer may be responsible for the majority of the therapeutic activity (the "eutomer"), while the other (the "distomer") may be less active, inactive, or even contribute to side effects.[3] For this compound, this could mean differences in affinity and/or efficacy at 5-HT2 and D2 receptors between the enantiomers.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of each enantiomer can differ. This can be due to stereoselective interactions with metabolic enzymes (e.g., cytochrome P450s) and transporters.[7] Such differences can lead to varying plasma concentrations and durations of action for each enantiomer.

  • Toxicity: As seen with thalidomide, one enantiomer can be responsible for adverse effects while the other is safe and effective.[5][6] A comprehensive toxicological assessment of individual this compound enantiomers is therefore essential.

Framework for Investigation: Experimental Protocols

To elucidate the enantiomer-specific properties of this compound, a systematic experimental approach is required. The following outlines key experimental protocols that would be necessary.

Chiral Separation

The first and most critical step is the separation of the this compound enantiomers. Chiral chromatography is the most widely used and effective technique for this purpose.[8][9]

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the enantiomers of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

  • Chiral Stationary Phase (CSP): Screening of various commercially available CSPs is necessary to find one that provides adequate resolution. Polysaccharide-based CSPs are a common starting point due to their broad applicability.[10]

  • Mobile Phase: A screening process involving different mobile phase compositions (e.g., normal-phase, reversed-phase, and polar organic modes) should be conducted.[10] The choice of solvents and additives will depend on the CSP being used.

  • Method Optimization: Once initial separation is achieved, parameters such as mobile phase composition, flow rate, and temperature should be optimized to maximize resolution.

  • Detection: A UV detector set at a wavelength where this compound absorbs strongly can be used for quantification. LC-MS can provide greater sensitivity and selectivity.[11]

Pharmacodynamic Characterization

Once the enantiomers are isolated, their pharmacological activity at the target receptors can be determined.

Experimental Protocol: In Vitro Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of each this compound enantiomer for 5-HT2 and D2 receptors.

  • Methodology: Radioligand binding assays are a standard method. This involves incubating membranes from cells expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled this compound enantiomer.

  • Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Functional Assays

  • Objective: To determine the functional activity (e.g., antagonist potency) of each this compound enantiomer at 5-HT2 and D2 receptors.

  • Methodology: A cell-based assay that measures a downstream signaling event following receptor activation is used. For example, for G-protein coupled receptors like 5-HT2 and D2, changes in intracellular calcium or cAMP levels can be measured.

  • Data Analysis: Dose-response curves are generated to determine the concentration of each enantiomer that produces a half-maximal response (EC50 or IC50 for antagonists).

Data Presentation

All quantitative data from these experiments should be summarized in tables for clear comparison of the enantiomers.

Table 1: Hypothetical Comparative Binding Affinities of this compound Enantiomers

Enantiomer5-HT2 Receptor Ki (nM)D2 Receptor Ki (nM)
(R)-SpiramideValueValue
(S)-SpiramideValueValue
Racemic this compoundValueValue

Table 2: Hypothetical Comparative Functional Potencies of this compound Enantiomers

Enantiomer5-HT2 Receptor IC50 (nM)D2 Receptor IC50 (nM)
(R)-SpiramideValueValue
(S)-SpiramideValueValue
Racemic this compoundValueValue

Visualizing Key Concepts

Visual diagrams are essential for understanding the complex relationships in enantiomer-specific pharmacology.

Experimental Workflow

The logical flow from a racemic mixture to the characterization of individual enantiomers can be visualized.

G racemic Racemic this compound separation Chiral HPLC Separation racemic->separation enantiomer_R (R)-Spiramide separation->enantiomer_R enantiomer_S (S)-Spiramide separation->enantiomer_S binding_R Binding Assays (R) enantiomer_R->binding_R functional_R Functional Assays (R) enantiomer_R->functional_R pk_R Pharmacokinetic Studies (R) enantiomer_R->pk_R tox_R Toxicology Studies (R) enantiomer_R->tox_R binding_S Binding Assays (S) enantiomer_S->binding_S functional_S Functional Assays (S) enantiomer_S->functional_S pk_S Pharmacokinetic Studies (S) enantiomer_S->pk_S tox_S Toxicology Studies (S) enantiomer_S->tox_S comparison Comparative Analysis binding_R->comparison binding_S->comparison functional_R->comparison functional_S->comparison pk_R->comparison pk_S->comparison tox_R->comparison tox_S->comparison

Caption: Workflow for the enantiomer-specific evaluation of this compound.

Signaling Pathway

A diagram illustrating the potential differential effects of this compound enantiomers on a target signaling pathway.

G cluster_receptor Cell Membrane receptor 5-HT2 Receptor downstream Downstream Signaling (e.g., IP3/DAG pathway) receptor->downstream Signal Blockade enantiomer_S (S)-Spiramide (Eutomer) enantiomer_S->receptor High Affinity Binding enantiomer_R (R)-Spiramide (Distomer) enantiomer_R->receptor Low Affinity Binding response Biological Response downstream->response

Caption: Hypothetical differential blockade of the 5-HT2 receptor by this compound enantiomers.

Conclusion

While specific data on the enantiomers of this compound are not widely published, the principles of stereopharmacology strongly suggest that they will exhibit different biological properties. A thorough investigation, beginning with chiral separation and followed by detailed pharmacodynamic, pharmacokinetic, and toxicological profiling, is essential for the rational development of this compound as a therapeutic agent. The development of a single enantiomer drug product could potentially offer a superior therapeutic profile with an improved safety and efficacy margin compared to the racemic mixture. This guide provides a comprehensive framework for undertaking such an investigation.

References

Spiramide: A Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of publicly available, substance-specific safety and toxicological data for the compound identified as Spiramide (PubChem CID: 68186). The information presented in this guide is based on its known chemical and pharmacological properties, supplemented with general best practices for handling potent, biologically active research compounds with limited safety information. Researchers and drug development professionals must exercise extreme caution and perform a thorough risk assessment before handling this compound.

Introduction to this compound

This compound is an azaspiro compound with the chemical name 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[1] It is a selective 5-HT (serotonin) antagonist and a high-affinity D2 (dopamine) receptor antagonist.[1] Its pharmacological profile suggests it is a potent psychoactive compound. Due to its high affinity for these critical neurological receptors, this compound should be handled with the utmost care to prevent accidental exposure, which could lead to unforeseen physiological effects.

Chemical and Physical Properties

A summary of the available chemical and physical properties of this compound is presented below. The lack of a comprehensive dataset necessitates a cautious approach to its handling.

PropertyValueReference
Molecular Formula C22H26FN3O2[1]
Molecular Weight 383.5 g/mol [1]
Appearance Solid (predicted)General chemical knowledge
Solubility Not experimentally determinedN/A
Boiling Point Not determinedN/A
Melting Point Not determinedN/A

Hazard Identification and Risk Assessment

Given the absence of a formal Material Safety Data Sheet (MSDS) and toxicological studies, a thorough risk assessment is mandatory before any laboratory work with this compound commences. The primary hazards are associated with its potent pharmacological activity as a 5-HT and D2 receptor antagonist.

Potential Routes of Exposure:

  • Inhalation of aerosolized powder.

  • Dermal absorption through skin contact.

  • Ingestion.

  • Ocular exposure.

Potential Health Effects: The health effects of acute or chronic exposure to this compound are unknown. However, based on its mechanism of action, exposure could potentially lead to neurological and physiological effects associated with the modulation of serotonergic and dopaminergic systems.

A logical workflow for risk assessment when handling a compound with limited safety information is crucial.

risk_assessment cluster_assessment Risk Assessment Process start Identify Compound (this compound) info Gather Available Data - Chemical Properties - Pharmacological Profile - Analogous Compounds start->info hazards Identify Potential Hazards - Inhalation - Dermal Contact - Ingestion - Pharmacological Effects info->hazards exposure Assess Exposure Potential - Quantity Handled - Experimental Procedure - Duration of Task hazards->exposure risk Characterize Risk (High, Medium, Low) exposure->risk controls Define Control Measures - Engineering Controls - Administrative Controls - PPE risk->controls sops Develop Standard Operating Procedures (SOPs) controls->sops review Review and Approval by Safety Officer sops->review end Proceed with Caution review->end

Caption: Risk assessment workflow for handling compounds with limited safety data.

Safe Handling and Personal Protective Equipment (PPE)

Due to the unknown toxicity of this compound, stringent safety protocols must be implemented to minimize any potential for exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential. The following should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is recommended. Gloves should be changed frequently and immediately upon any sign of contamination.

  • Body Protection: A fully buttoned lab coat, preferably a disposable one, should be worn. For procedures with a higher risk of splashes, chemical-resistant aprons or sleeves should be used.

  • Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Experimental Protocols: A General Workflow

Specific experimental protocols for this compound are not available. However, a general workflow for the safe handling of a potent, solid research compound from receipt to disposal is outlined below.

experimental_workflow cluster_workflow Safe Handling Workflow for Potent Compounds receive Receiving and Unpacking - Inspect for damage - Log in inventory storage Secure Storage - Labeled, sealed container - Ventilated, locked cabinet receive->storage prep Preparation for Use - Transport in secondary containment - Don appropriate PPE storage->prep weighing Weighing - In fume hood - Use anti-static measures prep->weighing solubilization Solubilization - In fume hood - Add solvent slowly weighing->solubilization experiment Experimental Use - Clearly labeled vessels - Minimize quantities solubilization->experiment cleanup Decontamination and Cleanup - Decontaminate surfaces - Clean glassware experiment->cleanup waste Waste Disposal - Segregate waste streams - Dispose according to regulations cleanup->waste

References

Spiramide's Core Component, Spironolactone: A Technical Guide to its Expanding Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spiramide is a combination pharmaceutical product containing Spironolactone (B1682167), a potassium-sparing diuretic, and Furosemide, a loop diuretic. While this compound is established in the management of edema and hypertension, this technical guide delves into the burgeoning therapeutic applications of its core active ingredient, Spironolactone. Beyond its classical role as a mineralocorticoid receptor (MR) antagonist, a growing body of preclinical and clinical research is uncovering its potential in a range of pathologies driven by inflammation, fibrosis, and cellular proliferation. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the novel mechanisms of action of Spironolactone, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Anti-inflammatory and Immunomodulatory Effects

Spironolactone has demonstrated significant anti-inflammatory properties, independent of its diuretic action. This is largely attributed to its ability to suppress the production of key pro-inflammatory cytokines.

Mechanism of Action: Spironolactone's anti-inflammatory effects are mediated through the inhibition of signaling pathways that lead to the transcription and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-6 (IL-6).[1][2] Evidence suggests that these effects are not solely dependent on mineralocorticoid receptor antagonism and may involve other cellular mechanisms.[1] By reducing the levels of these potent inflammatory mediators, Spironolactone has shown potential in preclinical and pilot clinical studies for inflammatory conditions like arthritis.[1][2]

Quantitative Data on Anti-inflammatory Effects:

ParameterModel SystemTreatmentResultReference
Cytokine InhibitionEx vivo activated human leukocytesSpironolactone70-90% inhibition of TNF, lymphotoxin, IFN-γ, GM-CSF, and IL-6 release[1]
Clinical Response in ArthritisPatients with RA, JIA, or other arthritides (n=21)Spironolactone (1-3 mg/kg/day)16 out of 21 patients (76%) showed a favorable response. 6 of 9 RA patients achieved ACR20 or better.[1]
MCP-1 and TNF-α ProductionAngiotensin II-stimulated human PBMCsSpironolactone (10 µM)Significant reduction in MCP-1 and TNF-α production[3]

Experimental Protocols:

In Vitro Assessment of Anti-inflammatory Cytokine Inhibition:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Stimulation: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide or phytohemagglutinin) in the presence of varying concentrations of Spironolactone or a vehicle control.

  • Incubation: The cell cultures are incubated for a period of 24-48 hours to allow for cytokine production and secretion.

  • Quantification: Supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis: The inhibitory effect of Spironolactone is determined by comparing cytokine levels in treated versus vehicle-control wells.

G cluster_0 Inflammatory Stimulus (e.g., Angiotensin II) cluster_1 Cellular Response cluster_2 Spironolactone Intervention Inflammatory_Stimulus Angiotensin II Cell Mononuclear Cell Inflammatory_Stimulus->Cell NF_kB_Activation NF-κB Activation Cell->NF_kB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, MCP-1) NF_kB_Activation->Cytokine_Production Spironolactone Spironolactone Spironolactone->NF_kB_Activation Inhibition

Spironolactone's Anti-inflammatory Mechanism.

Anti-fibrotic Mechanisms and Applications

Spironolactone exhibits potent anti-fibrotic effects, particularly in the context of cardiovascular and renal diseases. This is primarily achieved through the modulation of signaling pathways that govern extracellular matrix deposition.

Mechanism of Action: Spironolactone has been shown to reduce the expression of pro-fibrotic factors like Transforming Growth Factor-beta1 (TGF-β1).[4][5] It can attenuate collagen deposition and the proliferation of fibroblasts.[6][7] In cardiac tissue, Spironolactone's anti-fibrotic effects are associated with the inhibition of pathways involving Ets-1 and smad2/3 phosphorylation, which in turn reduces the expression and activity of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[7]

Quantitative Data on Anti-fibrotic Effects:

ParameterModel SystemTreatmentResultReference
Urinary TGF-β1/Creatinine RatioCKD patientsSpironolactoneReduction from 22.50 ± 6.65 to 17.78 ± 10.94 ng/mg Cr at 6 months[4]
Interstitial Fibrosis (Remote Area)Rat model of left ventricular restorationSpironolactone (100 mg/kg/day)Reduced to 5.6% ± 1.3% vs. 12% ± 1.0% in control[5]
Cardiac and Renal FibrosisHypertensive rats with myocardial infarctionSpironolactoneSignificant reduction in cardiac and renal cortical fibrosis[8]
Extracellular and Cellular MassPatients with heart failure with preserved ejection fractionSpironolactone13.8% decrease in extracellular mass and 8.3% decrease in cellular mass[9]

Experimental Protocols:

In Vivo Model of Aldosterone/Salt-Induced Cardiac Fibrosis:

  • Animal Model: Wistar rats are unilaterally nephrectomized and provided with 1% NaCl drinking water.

  • Treatment Groups: Rats are implanted with osmotic mini-pumps for continuous infusion of aldosterone. Treatment groups receive daily administration of Spironolactone (e.g., 20 mg/kg/day) or vehicle control for a duration of several weeks.[10]

  • Tissue Collection: At the end of the treatment period, hearts are harvested.

  • Histological Analysis: Cardiac tissue is fixed, sectioned, and stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).

  • Molecular Analysis: Expression of pro-fibrotic markers (e.g., TGF-β1, type I and III collagen) is quantified using techniques like real-time PCR or Western blotting.[10]

G cluster_0 Pro-fibrotic Stimuli cluster_1 Signaling Cascade cluster_2 Spironolactone Intervention Aldosterone Aldosterone TGF_beta1 TGF-β1 Upregulation Aldosterone->TGF_beta1 Smad_Ets1 Smad2/3 & Ets-1 Phosphorylation TGF_beta1->Smad_Ets1 Fibroblast_Activation Fibroblast Activation & Proliferation Smad_Ets1->Fibroblast_Activation ECM_Deposition Extracellular Matrix Deposition (Collagen) Fibroblast_Activation->ECM_Deposition Spironolactone Spironolactone Spironolactone->TGF_beta1 Inhibition Spironolactone->Smad_Ets1 Inhibition

Anti-fibrotic Signaling Pathways Modulated by Spironolactone.

Neuroprotective Potential

Emerging evidence suggests that Spironolactone may exert neuroprotective effects in various models of neurological disorders, including cerebral ischemia and Alzheimer's disease.

Mechanism of Action: Spironolactone's neuroprotective actions are multifaceted. It has been shown to reduce microglial activation, a key component of neuroinflammation.[11][12] In models of cerebral ischemia, Spironolactone treatment has been associated with the upregulation of neuroprotective and angiogenic factors such as Brain-Derived Neurotrophic Factor (BDNF), basic Fibroblast Growth Factor (bFGF), and Vascular Endothelial Growth Factor (VEGF).[13][14] Furthermore, it may mitigate oxidative stress in the brain by targeting NADPH-oxidase (NOX).[15]

Quantitative Data on Neuroprotective Effects:

ParameterModel SystemTreatmentResultReference
Infarct VolumeMouse model of 20-min MCAoSpironolactone~10% smaller infarct volume compared to vehicle[14]
bFGF and VEGF ExpressionIschemic striatum of miceSpironolactoneSignificant increase in bFGF and VEGF expression compared to vehicle[13]
Iba1 Protein Levels (Microglial Marker)Rat model of Alzheimer's disease (Aβ injection)SpironolactoneSignificantly lower Iba1 protein levels compared to vehicle-treated group[11][12]

Experimental Protocols:

Animal Model of Alzheimer's Disease for Neuroinflammation Assessment:

  • Model Induction: Male Sprague-Dawley rats receive intra-hippocampal injections of β-amyloid protein fragment 25-35 (Aβ) to induce memory impairment and neuroinflammation.[12]

  • Treatment: Animals are treated intraperitoneally with Spironolactone (e.g., 10, 25, or 50 mg/kg) or vehicle for a specified period (e.g., 14 days).[12]

  • Behavioral Testing: Memory function is assessed using tests such as the passive inhibitory avoidance and novel object recognition tasks.[12]

  • Tissue Analysis: Brain tissue is harvested, and the hippocampus is dissected.

  • Immunoblotting: Western blotting is performed on hippocampal lysates to quantify the levels of Iba1, a marker of microglial activation.[12]

G cluster_0 Pathological Insult (e.g., Ischemia, Aβ) cluster_1 Spironolactone-Mediated Neuroprotection cluster_2 Spironolactone Insult Ischemia / Aβ Neuroprotection Neuroprotection Microglia_Inhibition Inhibition of Microglial Activation Microglia_Inhibition->Neuroprotection Oxidative_Stress_Reduction Reduction of Oxidative Stress Oxidative_Stress_Reduction->Neuroprotection Neurotrophic_Factor_Upregulation Upregulation of BDNF, VEGF, bFGF Neurotrophic_Factor_Upregulation->Neuroprotection Spironolactone Spironolactone Spironolactone->Microglia_Inhibition Spironolactone->Oxidative_Stress_Reduction Spironolactone->Neurotrophic_Factor_Upregulation

Proposed Neuroprotective Mechanisms of Spironolactone.

Emerging Roles in Oncology

Recent preclinical studies have highlighted a novel potential for Spironolactone in cancer therapy, primarily as a chemosensitizing agent.

Mechanism of Action: Spironolactone has been shown to enhance the efficacy of certain chemotherapeutic drugs. In bladder cancer, it acts as a potent inhibitor of Nucleotide Excision Repair (NER) by inhibiting the expression of the ERCC3 protein.[16][17][18] This abrogation of DNA repair capacity increases the cytotoxicity of platinum-based chemotherapy.[16][17][18] Additionally, Spironolactone has been found to reduce the expression of survivin, an inhibitor of apoptosis, thereby sensitizing cancer cells to non-DNA-damaging anticancer drugs like gemcitabine (B846) and osimertinib.[19] In vitro studies have also demonstrated its cytotoxic activity against cancer cell lines such as Hep-2 and AMN-3 in a dose- and time-dependent manner.[20]

Quantitative Data on Anti-Cancer Effects:

ParameterModel SystemTreatmentResultReference
Growth Inhibition RateAMN-3 cancer cell lineSpironolactone (1000 µg/ml, 24h)94.5%[20]
Synergism with CisplatinBladder cancer cellsSpironolactone + CisplatinSignificant synergism in enhancing cytotoxicity[17]
ERCC3 ExpressionBladder cancer cellsSpironolactoneInhibition of ERCC3 protein expression[16][18]

Experimental Protocols:

In Vitro Chemosensitization Assay:

  • Cell Culture: Bladder cancer cell lines (e.g., KU-19-19) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with Spironolactone (e.g., 20 µmol/L) or DMSO (vehicle control) for a specified duration (e.g., 4 hours).[17]

  • Chemotherapy Exposure: Following pre-treatment, cells are exposed to a range of concentrations of a chemotherapeutic agent (e.g., cisplatin).

  • Cytotoxicity Assessment: Cell viability is measured after 48-72 hours using an MTT or similar assay.

  • Synergy Analysis: The combination index (CI) is calculated to determine if the combined effect of Spironolactone and the chemotherapeutic agent is synergistic, additive, or antagonistic.[17]

G cluster_0 Chemotherapy (e.g., Cisplatin) cluster_1 Cancer Cell Response cluster_2 Spironolactone Intervention Chemotherapy Cisplatin DNA_Damage DNA Damage Chemotherapy->DNA_Damage NER Nucleotide Excision Repair (NER) (mediated by ERCC3) DNA_Damage->NER activates Apoptosis Apoptosis DNA_Damage->Apoptosis induces NER->DNA_Damage repairs Spironolactone Spironolactone Spironolactone->NER Inhibits ERCC3

Spironolactone's Role in Chemosensitization.

Cardiovascular Remodeling

Spironolactone's cardioprotective effects extend beyond its impact on blood pressure and fluid status, involving direct actions on signaling pathways that regulate cardiovascular remodeling.

Mechanism of Action: In aldosterone/salt-induced hypertensive models, Spironolactone has been shown to suppress several key signaling pathways:

  • ACE/EGFR/ERK Pathway: It suppresses the upregulated expression of angiotensin-converting enzyme (ACE) and epidermal growth factor receptor (EGFR), as well as the phosphorylation of p44/p42ERK.[10]

  • NAD(P)H Oxidase/LOX-1 Pathway: Spironolactone inhibits the expression of NAD(P)H oxidase subunits and the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), thereby reducing oxidative stress.[10]

  • Rho-kinase Pathway: It decreases the expression of RhoA and Rho-kinase, and subsequent myosin light chain phosphorylation, which are involved in vascular smooth muscle contraction and remodeling.[10] Non-genomic effects in cardiomyocytes have also been observed, where Spironolactone can increase levels of Ca²⁺, cGMP, and cAMP, and enhance the activity of ERK1/2, contributing to cardioprotection.[21]

G cluster_0 Aldosterone/Salt-Induced Stress cluster_1 Signaling Pathways cluster_2 Pathological Outcomes cluster_3 Spironolactone Intervention Aldosterone Aldosterone/Salt ACE_EGFR_ERK ACE/EGFR/ERK Pathway Aldosterone->ACE_EGFR_ERK NADPH_LOX1 NAD(P)H Oxidase/LOX-1 Pathway Aldosterone->NADPH_LOX1 Rho_Kinase Rho-Kinase Pathway Aldosterone->Rho_Kinase Remodeling Cardiovascular Remodeling (Fibrosis, Hypertrophy) ACE_EGFR_ERK->Remodeling NADPH_LOX1->Remodeling Rho_Kinase->Remodeling Spironolactone Spironolactone Spironolactone->ACE_EGFR_ERK Inhibition Spironolactone->NADPH_LOX1 Inhibition Spironolactone->Rho_Kinase Inhibition

Inhibition of Cardiovascular Remodeling Pathways by Spironolactone.

Conclusion

The therapeutic landscape of Spironolactone is undergoing a significant expansion. The evidence summarized in this guide highlights its potential to modulate fundamental pathological processes including inflammation, fibrosis, and aberrant cellular signaling. These findings open promising new avenues for drug repurposing and development in oncology, neurology, and chronic inflammatory diseases. Further rigorous clinical investigation is warranted to translate these preclinical observations into novel therapeutic strategies for a broad range of challenging medical conditions.

References

The Pharmacology of Spiramide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Spiramide (also known as R 5808) is a synthetic azaspiro compound characterized by its potent and selective antagonism of specific dopamine (B1211576) and serotonin (B10506) receptors.[1] As a high-affinity dopamine D2 receptor antagonist and a selective serotonin 5-HT2A receptor antagonist, this compound presents a compelling profile for investigation in neuropsychopharmacology.[1] This document provides a technical overview of the core pharmacology of this compound, including its mechanism of action, receptor binding affinity, and the canonical signaling pathways it modulates. Detailed experimental protocols for assessing receptor binding and functional antagonism are provided to guide further preclinical research.

Core Pharmacology and Mechanism of Action

This compound is a dopaminergic and serotonergic antagonist.[1] Its primary mechanism of action is the competitive blockade of postsynaptic dopamine D2 receptors and serotonin 5-HT2A receptors. The compound shows significantly higher affinity for the D2 and 5-HT2A subtypes compared to the 5-HT2C subtype, indicating a degree of selectivity.[1][2][3] This dual antagonism is a characteristic feature of many atypical antipsychotic drugs, suggesting that this compound may modulate complex neurotransmitter systems involved in psychosis and other neurological disorders.

Dopamine D2 Receptor Antagonism

This compound is a high-affinity antagonist at the dopamine D2 receptor.[1] D2 receptors, part of the D2-like family, are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Endogenous activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents dopamine-mediated inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.

Serotonin 5-HT2A Receptor Antagonism

This compound also acts as a potent antagonist at 5-HT2A receptors.[3][4] These receptors are coupled to Gαq/11 proteins. Activation by serotonin initiates the phospholipase C (PLC) signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC). This compound's antagonism of the 5-HT2A receptor effectively inhibits this signaling pathway.

Quantitative Pharmacological Data

The binding affinity of this compound for its primary targets has been quantified through in vitro radioligand binding assays. The dissociation constant (Ki) is a measure of the ligand's affinity for a receptor; a lower Ki value indicates a higher binding affinity.

Receptor SubtypeBinding Affinity (Ki)pKiReference
Dopamine D23.0 nM8.52[1]
Serotonin 5-HT2A~25.1 nM7.6[3][4]
Serotonin 5-HT2C~1585 nM5.8[2]

Note: pKi is the negative base-10 logarithm of the Ki value. The Ki for 5-HT2A and 5-HT2C were calculated from their respective pKi values.

Key Signaling Pathways

The antagonistic action of this compound at D2 and 5-HT2A receptors interrupts their respective signaling pathways. The following diagrams illustrate these mechanisms.

D2_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates This compound This compound This compound->D2R Binds & Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Activates

Caption: Dopamine D2 Receptor Antagonism by this compound.

SHT2A_Signaling_Pathway cluster_membrane Cell Membrane Serotonin Serotonin SHT2AR Serotonin 5-HT2A Receptor Serotonin->SHT2AR Binds & Activates This compound This compound This compound->SHT2AR Binds & Blocks G_protein Gαq/11 Protein SHT2AR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Triggers

Caption: Serotonin 5-HT2A Receptor Antagonism by this compound.

Experimental Protocols

The following are representative methodologies for characterizing the pharmacological profile of a compound like this compound.

Protocol: Radioligand Competition Binding Assay for D2/5-HT2A Receptors

This protocol determines the binding affinity (Ki) of this compound for its target receptors.

Objective: To calculate the inhibition constant (Ki) of this compound by measuring its ability to displace a known high-affinity radioligand from the target receptor.

Materials:

  • Receptor Source: Crude cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.

  • Radioligand: [³H]Spiperone (a high-affinity antagonist for both D2 and 5-HT2A receptors).

  • Test Compound: this compound, dissolved in DMSO, with serial dilutions in assay buffer.

  • Non-specific Binding Control: A high concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol for D2, or 10 µM Ketanserin for 5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with appropriate salts (e.g., 120 mM NaCl, 5 mM KCl).

  • Instrumentation: 96-well microplates, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]Spiperone (typically near its Kd value), and varying concentrations of this compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis A Prepare serial dilutions of this compound B Prepare reaction mix: Buffer + [³H]Spiperone + This compound/Control A->B C Add cell membranes to initiate reaction B->C D Incubate to reach equilibrium (e.g., 30°C, 60 min) C->D E Rapid vacuum filtration (separates bound/unbound) D->E F Wash filters with ice-cold buffer E->F G Quantify radioactivity via scintillation counting F->G H Calculate IC50 and Ki using Cheng-Prusoff G->H

Caption: Workflow for a Radioligand Competition Binding Assay.

Protocol: Functional Antagonism Assay (cAMP Inhibition for D2)

This protocol assesses this compound's ability to block the functional effects of a dopamine agonist.

Objective: To determine the potency (IC50) of this compound in preventing agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Agonist: A known D2 receptor agonist (e.g., Quinpirole).

  • cAMP Production Stimulator: Forskolin.

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Plating: Plate the D2-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the D2 agonist (e.g., Quinpirole at its EC80) in the presence of Forskolin. Forskolin directly activates adenylyl cyclase, and the agonist will inhibit this stimulation.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The resulting inhibition curve is used to determine the IC50 value, representing the concentration of this compound that restores 50% of the inhibited cAMP production.

Pharmacokinetics (ADME)

As of the date of this document, detailed in vivo pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively available in the public domain. Further research is required to characterize these critical drug development parameters.

Conclusion

This compound is a well-defined pharmacological tool with high affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors. Its mechanism of action involves the direct blockade of key GPCR signaling pathways. The provided data and protocols offer a foundational guide for researchers seeking to further investigate the preclinical potential of this compound in models of CNS disorders. The clear selectivity profile, particularly the lower affinity for the 5-HT2C receptor, makes it a valuable compound for dissecting the distinct roles of these neurotransmitter systems. Future studies should prioritize the characterization of its in vivo pharmacokinetic and pharmacodynamic properties to enable translational research.

References

Spiramide and the Central Nervous System: An In-depth Technical Guide on the Core Effects of Spironolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramide is a combination pharmaceutical product containing Spironolactone and Furosemide, primarily indicated for the management of edema and hypertension. While the therapeutic action of this compound is centered on its diuretic properties, a closer examination of its components reveals significant interactions with the central nervous system (CNS), predominantly attributable to Spironolactone. This technical guide provides a comprehensive overview of the CNS effects of Spironolactone, the active component of this compound relevant to neurological and cognitive function.

Spironolactone, a potassium-sparing diuretic, functions as a non-selective mineralocorticoid receptor (MR) antagonist. Its ability to cross the blood-brain barrier allows it to interact with MRs within the CNS, which are highly expressed in key areas such as the hippocampus, amygdala, and prefrontal cortex. These regions are integral to cognitive processes, mood regulation, and the stress response. This guide will delve into the known mechanisms of action, summarize findings from preclinical and clinical studies, detail experimental protocols, and present signaling pathways to elucidate the complex relationship between Spironolactone and the central nervous system.

Mechanism of Action in the Central Nervous System

Spironolactone's primary mechanism of action within the CNS is the competitive antagonism of mineralocorticoid receptors.[1][2] Aldosterone, the natural ligand for MRs, plays a crucial role in the brain by influencing neuronal excitability, synaptic plasticity, and the stress response. By blocking these receptors, Spironolactone can modulate these processes.[3]

Beyond MR antagonism, Spironolactone also exhibits antiandrogenic and weak progestogenic activities by binding to androgen, estrogen, and progesterone (B1679170) receptors, which may also contribute to its CNS effects.[1][3] Furthermore, emerging evidence suggests that Spironolactone may exert neuroprotective effects through the attenuation of neuroinflammation, mitigation of oxidative stress, and preservation of the blood-brain barrier integrity.[4]

Quantitative Data from Clinical Studies

The effects of Spironolactone on cognitive functions have been investigated in various clinical settings, yielding mixed results. The following tables summarize the quantitative findings from key studies.

Table 1: Effects of Spironolactone on Cognitive Function in Healthy Adults

Study PopulationSpironolactone DoseDurationKey Cognitive OutcomesResultReference
16 healthy young men300 mgSingle DaySelective AttentionSignificantly impaired[5]
16 healthy young men300 mgSingle DayDelayed Visuospatial MemorySignificantly impaired[5]
16 healthy young men300 mgSingle DaySet Shifting/Mental FlexibilityDiminished (trend level)[5]

Table 2: Effects of Spironolactone on Cognitive Function in Clinical Populations

Study PopulationSpironolactone DoseDurationKey Cognitive OutcomesResultReference
18 older hypertensive adultsNot specified6 monthsAnterior Cerebral Blood FlowNo significant improvement[6]
18 older hypertensive adultsNot specified6 monthsCognitive Function ScoresNo significant improvement[6]
Patients with Heart Failure with Reduced Ejection Fraction (HFrEF)Not specified3 yearsIncidence of Alzheimer's DiseaseReduced (HR 0.82)[7]
Patients with Heart Failure with Reduced Ejection Fraction (HFrEF)Not specified3 yearsIncidence of DementiaReduced (HR 0.91)[7]

Experimental Protocols

Protocol 1: Assessment of MR Blockade on Panic Symptoms and Cognition in Healthy Men

This study employed a balanced, placebo-controlled, crossover design to investigate the effects of Spironolactone on experimentally induced panic symptoms and cognitive function.[5]

  • Participants: 16 healthy young men.

  • Treatment: Participants received either placebo or 300 mg of Spironolactone, administered in three doses at 11:00, 13:30, and 16:30 hours. The two study conditions were separated by a one-week interval.

  • Panic Induction: At 15:00 hours, the panic-provoking agent cholecystokinin-tetrapeptide (CCK-4) was administered intravenously to induce panic symptoms, which were then assessed.

  • Hormonal Analysis: Plasma ACTH and cortisol levels were measured between 13:00 and 19:00 hours to evaluate the neuroendocrine response.

  • Cognitive Assessment: A battery of cognitive tests was administered between 18:00 and 19:00 hours to evaluate various cognitive domains.

Protocol 2: Evaluation of Spironolactone on Cerebral Blood Flow and Cognition in Older Hypertensive Adults

This was a double-blind, randomized, placebo-controlled trial designed to test the hypothesis that Spironolactone-induced reductions in blood pressure and arterial stiffness would improve cerebral blood flow and cognition.[6]

  • Participants: 18 older hypertensive adults already receiving stable treatment with centrally acting angiotensin-converting enzyme inhibitors.

  • Randomization: Participants were randomly assigned to receive either Spironolactone or a placebo.

  • Duration: The treatment period was six months.

  • Primary Outcome Measures:

    • Anterior cerebral blood flow (aCBF).

    • Cognitive function scores.

  • Secondary Outcome Measures:

    • Cerebrovascular autoregulation in response to standing.

    • Arterial stiffness, estimated by carotid-femoral pulse wave velocity and other local indicators.

  • Adherence: Mean adherence to the study drug was monitored and reported to be at least 95% for both groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of Spironolactone in the CNS and a typical experimental workflow for a clinical study.

cluster_0 Downstream Effects of MR Activation Spironolactone Spironolactone BBB Blood-Brain Barrier Spironolactone->BBB Crosses MR Mineralocorticoid Receptor (MR) in Hippocampus, Amygdala, PFC Spironolactone->MR Antagonizes MR_Activation MR Activation Aldosterone Aldosterone Aldosterone->MR Activates Neuronal_Excitability Neuronal Excitability MR_Activation->Neuronal_Excitability Synaptic_Plasticity Synaptic Plasticity MR_Activation->Synaptic_Plasticity Stress_Response Stress Response MR_Activation->Stress_Response Cognition_Mood Modulation of Cognition and Mood Neuronal_Excitability->Cognition_Mood Synaptic_Plasticity->Cognition_Mood Stress_Response->Cognition_Mood

Caption: Proposed mechanism of Spironolactone's action in the CNS.

Recruitment Participant Recruitment (e.g., Older Hypertensive Adults) Screening Screening and Baseline Assessment (Cognitive tests, BP, aCBF) Recruitment->Screening Randomization Randomization Screening->Randomization Group_S Spironolactone Group Randomization->Group_S Group_P Placebo Group Randomization->Group_P Treatment 6-Month Treatment Period Group_S->Treatment Group_P->Treatment Follow_up Follow-up Assessments (Cognitive tests, BP, aCBF) Treatment->Follow_up Analysis Data Analysis (Comparison between groups) Follow_up->Analysis

Caption: Experimental workflow of a randomized controlled trial.

Discussion and Future Directions

The available evidence indicates that Spironolactone, a key component of this compound, has discernible effects on the central nervous system. Its primary mechanism of action, mineralocorticoid receptor antagonism, provides a plausible pathway for its observed influence on cognition and mood. However, the clinical data on cognitive outcomes remain inconsistent, with some studies reporting impairment while others suggest potential neuroprotective benefits.[5][7][8]

Commonly reported CNS side effects such as dizziness, headache, and confusion are often attributed to Spironolactone's potent diuretic and antihypertensive effects, which can lead to changes in cerebral perfusion and electrolyte balance.[9][10]

Future research should aim to delineate the specific conditions under which Spironolactone exerts beneficial or detrimental effects on the CNS. Larger, well-controlled clinical trials are needed to clarify its cognitive impact in different patient populations. Furthermore, preclinical studies could further explore the molecular mechanisms underlying its potential neuroprotective properties, including its role in modulating neuroinflammation and oxidative stress. A deeper understanding of Spironolactone's CNS profile will be crucial for optimizing its therapeutic use and for the development of novel mineralocorticoid receptor antagonists with more targeted neurological effects.

References

Methodological & Application

Application Notes and Protocols for Spiramide in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramide, chemically identified as 8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a potent antagonist of the dopamine (B1211576) D2 receptor, exhibiting high affinity with a reported Ki of 3 nM.[1] It also demonstrates activity as a selective serotonin (B10506) 5-HT2 receptor antagonist.[1] Given its high affinity for the D2 receptor, a primary target for antipsychotic medications, characterizing its binding properties is crucial for preclinical drug development.[2][3]

These application notes provide a detailed protocol for a competitive receptor binding assay to determine the binding affinity of this compound or other test compounds for the dopamine D2 receptor using [3H]Spiperone, a widely used radioligand.[4][5][6] Spiperone is a well-characterized antagonist that binds with high affinity to D2, D3, and D4 dopamine receptors, as well as several serotonin receptor subtypes.[6][7][8][9]

Principle of the Assay

The assay is based on the principle of competition between a radiolabeled ligand ([3H]Spiperone) and an unlabeled test compound (this compound) for binding to the dopamine D2 receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of [3H]Spiperone at various concentrations of the test compound, the inhibition constant (Ki) of the test compound can be determined.

Data Presentation

The following table summarizes the binding affinities of this compound and the commonly used radioligand, Spiperone, for the dopamine D2 receptor.

CompoundReceptorLigand TypeBinding Affinity (Ki)
This compoundDopamine D2Antagonist3 nM[1]
SpiperoneDopamine D2Antagonist~0.05 nM (in transfected cells)[5]

Experimental Protocols

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: [3H]Spiperone (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Competitor: (+)-Butaclamol (2 µM final concentration) or unlabeled Spiperone (1 µM final concentration).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[4][10]

  • Wash Buffer: Ice-cold 0.9% saline.[4]

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filtermats.

  • Cell harvester.

  • Scintillation counter.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis prep_reagents Prepare Assay Buffer, Radioligand, and Test Compound Dilutions add_buffer Add Assay Buffer to Wells prep_reagents->add_buffer prep_membranes Thaw and Homogenize D2 Receptor Membranes add_membranes Add D2 Receptor Membranes prep_membranes->add_membranes add_nsb Add Non-specific Binding Competitor (e.g., (+)-Butaclamol) add_buffer->add_nsb NSB Wells add_tb Add Assay Buffer (for Total Binding) add_buffer->add_tb TB Wells add_test_compound Add this compound (Test Compound) add_buffer->add_test_compound Competition Wells add_nsb->add_membranes add_tb->add_membranes add_test_compound->add_membranes add_radioligand Add [3H]Spiperone (Radioligand) add_membranes->add_radioligand incubate Incubate at 30°C for 60 minutes add_radioligand->incubate harvest Harvest onto Glass Fiber Filtermats incubate->harvest wash Wash Filtermats with Ice-Cold Saline harvest->wash dry Dry Filtermats wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Count Radioactivity in Scintillation Counter add_scint->count analyze Analyze Data (Calculate Ki) count->analyze

Caption: Workflow for a [3H]Spiperone competitive receptor binding assay.

Detailed Protocol: Competitive Binding Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.

    • Dilute the [3H]Spiperone stock to the desired final concentration in the assay buffer. A concentration of 2-3 times the Kd of [3H]Spiperone is recommended.[5]

    • Prepare the non-specific binding competitor solution at a concentration that will yield the desired final concentration in the assay wells.

  • Assay Setup:

    • The total assay volume is typically 200 µL to 1 mL in a 96-well plate.[5][10]

    • Total Binding (TB) wells: Add assay buffer.

    • Non-specific Binding (NSB) wells: Add the non-specific binding competitor (e.g., 2 µM (+)-butaclamol).

    • Competition wells: Add the serially diluted this compound solutions.

    • Add the D2 receptor membrane preparation to all wells. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.

    • Initiate the binding reaction by adding [3H]Spiperone to all wells.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking to allow the binding to reach equilibrium.[4][10]

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid filtration through a glass fiber filtermat using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Quantification:

    • Dry the filtermats.

    • Add scintillation cocktail to each filter.[5]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in NSB wells) from the total binding (counts in TB wells) and the binding in the presence of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2] Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11] The Gβγ subunits can also modulate the activity of other downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[12] Furthermore, D2 receptors can signal through β-arrestin-dependent pathways.[2] As an antagonist, this compound is expected to block these signaling events.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Inhibits Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

References

Application Notes and Protocols for In Vivo Administration of Spironolactone in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spironolactone (B1682167) is a synthetic, steroidal anti-mineralocorticoid agent with a range of therapeutic applications. It primarily functions as a competitive antagonist of the mineralocorticoid receptor (MR), thereby inhibiting the effects of aldosterone. This action leads to its well-known diuretic and anti-hypertensive properties.[1][2][3][4] Beyond its classical role in regulating electrolyte and water balance, recent research has unveiled novel mechanisms of action for spironolactone. Notably, it has been identified as an inhibitor of the Neuregulin 1 (NRG1)-ERBB4 signaling pathway, which is implicated in neuropsychiatric disorders such as schizophrenia.[5][6][7][8][9] Spironolactone also exhibits anti-androgenic effects by competing for androgen receptors.[2][3][4]

These application notes provide a comprehensive protocol for the in vivo administration of spironolactone in mouse models, covering various administration routes, dosage recommendations, and detailed experimental procedures. The information is intended to guide researchers in designing and executing studies to explore the multifaceted effects of spironolactone.

Data Presentation

The following tables summarize quantitative data for the in vivo administration of spironolactone in mice, based on published literature.

Table 1: Summary of In Vivo Dosages and Administration Routes for Spironolactone in Mice

Mouse Model/ApplicationDosage RangeAdministration RouteDosing ScheduleVehicleReference
Schizophrenia-relevant endophenotypes20 mg/kg/dayOral gavageOnce dailyNot specified[8]
Pain response studies5 - 160 mg/kgOral or Intraperitoneal (i.p.)Single doseSaline[10][11]
Leishmaniasis4.4 - 17.6 mg/kg/dayOral gavage5 times/week for 6 weeksPBS with 2% DMSO[12][13]
Anti-schistosomal activity100 mg/kg/day or 400 mg/kgOral gavageOnce daily for 5 days or single doseSaline[14][15]
Inhibition of ovulation/implantation100 - 200 mg/kg/dayIntraperitoneal (i.p.)Daily for a 2-week cohabitation periodNot specified[16][17]

Experimental Protocols

Materials
  • Spironolactone powder

  • Vehicle for dissolution (e.g., Saline, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG-300))

  • Sterile syringes and needles (appropriate gauge for the administration route)

  • Oral gavage needles (for oral administration)

  • Animal balance

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.)

Animal Models
  • Appropriate mouse strain for the specific research question (e.g., BALB/c, C57BL/6, transgenic models).

  • Mice should be acclimatized to the facility for at least one week before the experiment.

  • All animal procedures should be performed in accordance with institutional guidelines and regulations for the care and use of laboratory animals.

Preparation of Spironolactone Solution

The choice of vehicle is critical for ensuring the solubility and stability of spironolactone for in vivo administration.

Example Preparation for Oral Gavage (based on a Leishmaniasis study): [12][13]

  • Objective: To prepare a suspension of spironolactone at a concentration suitable for a dose of 8.8 mg/kg in a volume of 100 µL for a 25g mouse.

  • Calculation:

    • Required dose for a 25g mouse: 8.8 mg/kg * 0.025 kg = 0.22 mg

    • Required concentration: 0.22 mg / 0.1 mL = 2.2 mg/mL

  • Procedure:

    • Weigh the required amount of spironolactone powder.

    • Prepare a vehicle solution of 2% DMSO in sterile PBS.

    • Add the spironolactone powder to the vehicle.

    • Vortex thoroughly to create a homogenous suspension.

    • Prepare fresh daily before administration.

Note: For other applications and routes, the vehicle may need to be optimized. For instance, some studies have used saline for oral and intraperitoneal administration.[10][14] The oral LD50 of spironolactone in mice is greater than 1000 mg/kg.[2][17]

Administration Procedure

a. Oral Gavage:

  • Gently restrain the mouse.

  • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.

  • Insert the gavage needle gently into the esophagus.

  • Slowly administer the calculated volume of the spironolactone suspension.

  • Carefully remove the gavage needle.

  • Monitor the mouse briefly to ensure there are no signs of distress.

b. Intraperitoneal (i.p.) Injection:

  • Gently restrain the mouse, exposing the abdomen.

  • Tilt the mouse slightly downwards to allow the abdominal organs to shift.

  • Insert a sterile needle (e.g., 25-27 gauge) into the lower quadrant of the abdomen, avoiding the midline.

  • Aspirate briefly to ensure no fluid is drawn into the syringe (indicating incorrect placement).

  • Slowly inject the calculated volume of the spironolactone solution.

  • Withdraw the needle and return the mouse to its cage.

Mandatory Visualizations

Signaling Pathways

// Edges Aldosterone -> MR [lhead=cluster_Cytoplasm]; MR -> Aldo_MR [label="Binds", color="#202124"]; HSP -> MR [style=dashed, arrowhead=none]; Aldo_MR -> Aldo_MR_Nucleus [label="Translocates"]; Aldo_MR_Nucleus -> MRE [label="Binds"]; MRE -> Gene_Transcription [label="Activates"]; Spironolactone -> MR [label="Antagonizes", color="#EA4335"]; } caption: Spironolactone as a Mineralocorticoid Receptor Antagonist.

// Edges NRG1 -> ERBB4 [label="Binds"]; ERBB4 -> pERBB4 [label="Phosphorylation"]; pERBB4 -> Downstream [label="Activates"]; Downstream -> Response; Spironolactone -> ERBB4 [label="Inhibits", color="#EA4335"]; } caption: Spironolactone as an Inhibitor of NRG1-ERBB4 Signaling.

Experimental Workflow

// Nodes acclimatization [label="1. Animal Acclimatization\n(≥ 1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; randomization [label="2. Randomization into\nTreatment Groups", fillcolor="#FBBC05", fontcolor="#202124"]; drug_prep [label="3. Spironolactone\nSolution Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; administration [label="4. In Vivo Administration\n(e.g., Oral Gavage, i.p.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitoring [label="5. Monitoring\n(Health, Behavior, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; endpoint [label="6. Endpoint Analysis\n(e.g., Behavioral tests, Tissue collection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="7. Data Analysis\nand Interpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges acclimatization -> randomization; randomization -> drug_prep; drug_prep -> administration; administration -> monitoring; monitoring -> endpoint; endpoint -> data_analysis; } caption: General Experimental Workflow for In Vivo Spironolactone Administration.

References

Application Notes and Protocols for "Spiromide" (Spironolactone and Furosemide) in Neuronal Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of Spironolactone and Furosemide (B1674285), the active components of the combination drug "Spiromide," in neuronal cell culture experiments. The initial query for "Spiramide" was identified as a likely typographical error for "Spiromide," a medication containing Spironolactone, a mineralocorticoid receptor antagonist, and Furosemide, a loop diuretic. While "Spiromide" itself is not typically used in neuroscience research, its individual components have demonstrated significant effects on neuronal and glial cells. These notes detail their mechanisms of action, suggest effective concentrations, and provide protocols for relevant in vitro assays.

Spironolactone in Neuronal Cell Culture

Spironolactone has emerged as a compound of interest in neuroscience research due to its neuroprotective and anti-inflammatory properties. It has been shown to protect neurons from excitotoxicity and modulate microglial activation.

Quantitative Data for Spironolactone
ParameterCell TypeEffectConcentration/ValueCitation
Effective ConcentrationSH-SY5Y neuroblastoma, 1321N1 astrocytomaNeuroprotection against NMDA-induced toxicity1, 10, 20 µM
IC50Mineralocorticoid Receptor BindingAntagonism24 nM
IC50Androgen Receptor BindingAntagonism77 nM
Key Applications and Protocols

1. Neuroprotection Assay against NMDA-Induced Excitotoxicity

This protocol is designed to assess the neuroprotective effects of Spironolactone against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in a neuronal cell line like SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Spironolactone (stock solution in DMSO)

  • NMDA

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Spironolactone Pre-treatment: Prepare serial dilutions of Spironolactone (e.g., 1, 10, 20 µM) in culture medium. Remove the old medium from the cells and add the Spironolactone-containing medium. Incubate for 24 hours.

  • NMDA-Induced Toxicity: Prepare a solution of NMDA (e.g., 25 µM) in culture medium. Remove the Spironolactone-containing medium and expose the cells to the NMDA solution for 24 hours. Include a vehicle control group (no Spironolactone) and a negative control group (no NMDA).

  • MTT Assay for Cell Viability:

    • Remove the NMDA-containing medium and wash the cells once with PBS.

    • Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan (B1609692) crystals form.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated with NMDA).

2. Inhibition of Microglial Activation

This protocol outlines a method to investigate the anti-inflammatory effects of Spironolactone by measuring its ability to inhibit lipopolysaccharide (LPS)-induced microglial activation.

Materials:

  • Primary microglia or BV2 microglial cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Spironolactone (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent for nitric oxide measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Protocol:

  • Cell Seeding: Plate primary microglia or BV2 cells in a 24-well plate at a suitable density and allow them to adhere.

  • Spironolactone Treatment: Treat the cells with various concentrations of Spironolactone (e.g., 1, 10, 20 µM) for 1 hour.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce microglial activation. Include a vehicle control (no Spironolactone) and a negative control (no LPS). Incubate for 24 hours.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant. Measure the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

    • Cytokine Production: Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Quantify the reduction in NO, TNF-α, and IL-6 production in Spironolactone-treated groups compared to the LPS-only group.

Signaling Pathways

NRG1-ERBB4 Signaling Pathway

Spironolactone has been identified as an antagonist of the NRG1-ERBB4 signaling pathway.[1][2][3][4] Neuregulin 1 (NRG1) is a crucial factor in neuronal development and function, and its signaling through the ERBB4 receptor is implicated in schizophrenia. Spironolactone inhibits the phosphorylation of ERBB4, thereby downregulating this pathway.[1][2][3][4]

NRG1_ERBB4_Pathway NRG1 Neuregulin 1 (NRG1) ERBB4 ERBB4 Receptor NRG1->ERBB4 Binds to pERBB4 Phosphorylated ERBB4 ERBB4->pERBB4 Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) pERBB4->Downstream Activates Spironolactone Spironolactone Spironolactone->pERBB4 Inhibits

Spironolactone inhibits the NRG1-ERBB4 signaling pathway.

Neuroprotection via Neurotrophic Factor Upregulation

Spironolactone has been shown to increase the expression of neuroprotective and angiogenic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF).[5] This upregulation can contribute to its neuroprotective effects.

Neuroprotection_Pathway Spironolactone Spironolactone Gene_Expression Increased Gene Expression Spironolactone->Gene_Expression BDNF BDNF Gene_Expression->BDNF VEGF VEGF Gene_Expression->VEGF Neuroprotection Neuroprotection & Angiogenesis BDNF->Neuroprotection VEGF->Neuroprotection

Spironolactone promotes neuroprotection by upregulating BDNF and VEGF.

Furosemide in Neuronal Cell Culture

Furosemide, primarily known as a diuretic, also exerts notable effects on the central nervous system. Its ability to modulate GABAergic signaling and reduce neuroinflammation makes it a valuable tool for in vitro neurological studies.

Quantitative Data for Furosemide
ParameterCell TypeEffectConcentration/ValueCitation
IC50Rat septal cholinergic neuronsInhibition of GABA-induced current~2 mM[6]
IC50Rat septal cholinergic neuronsInhibition of glycine-induced current~1 mM[6]
Effective ConcentrationOrganotypic hippocampal culturesModulation of GABA reversal potential200 µM
Effective ConcentrationRat cerebellar granule cellsReversal of GABA-induced inhibition of [35S]-TBPS binding0.1 - 1 mM[7][8]
Key Applications and Protocols

1. Modulation of GABA-A Receptor Activity

This protocol allows for the investigation of Furosemide's effect on GABA-A receptor-mediated currents in cultured neurons using whole-cell patch-clamp electrophysiology.

Materials:

  • Primary neurons (e.g., hippocampal or cortical neurons)

  • Culture medium (e.g., Neurobasal medium with B27 supplement)

  • Furosemide (stock solution in DMSO)

  • GABA

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

Protocol:

  • Cell Culture: Culture primary neurons on glass coverslips for 10-14 days to allow for mature synaptic connections.

  • Electrophysiology Setup:

    • Prepare intracellular solution for the patch pipette (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP).

    • Prepare aCSF for bathing the cells (e.g., containing NaCl, KCl, CaCl2, MgCl2, NaH2PO4, NaHCO3, glucose).

  • Recording GABA-A Receptor Currents:

    • Obtain a whole-cell patch-clamp recording from a neuron.

    • Perfuse the cell with aCSF containing a low concentration of GABA (e.g., 5 µM) to elicit a baseline current.

    • Once a stable baseline is achieved, co-apply Furosemide (e.g., 200 µM to 1 mM) with GABA and record the change in current.

  • Data Analysis: Measure the amplitude and kinetics of the GABA-induced currents in the presence and absence of Furosemide. A reduction in current amplitude indicates an inhibitory effect.

2. Anti-inflammatory Effects on Microglia

Similar to the protocol for Spironolactone, this assay can be used to assess the anti-inflammatory properties of Furosemide on microglia.

Materials:

  • Primary microglia or BV2 microglial cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Furosemide (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the "Inhibition of Microglial Activation" protocol for Spironolactone, using Furosemide at relevant concentrations (e.g., 10-200 µM).

  • Measurement of Inflammatory Markers: Follow step 4 of the same protocol to measure NO, TNF-α, and IL-6 levels.

  • Data Analysis: Quantify the reduction in inflammatory markers in Furosemide-treated cells compared to the LPS-only group.

Signaling Pathways

Modulation of GABAergic Signaling

Furosemide can directly interact with GABA-A receptors, non-competitively inhibiting the influx of chloride ions and thereby reducing the hyperpolarizing effect of GABA.[6][9]

GABA_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Causes Furosemide Furosemide Furosemide->Chloride_Influx Inhibits

Furosemide inhibits GABA-A receptor-mediated chloride influx.

Inhibition of Microglial Pro-inflammatory Response

Furosemide has been shown to suppress the activation of microglia, reducing the production of pro-inflammatory cytokines. This is thought to occur through the modulation of intracellular signaling cascades, potentially involving the NF-κB pathway.

Microglia_Activation LPS LPS TLR4 TLR4 LPS->TLR4 Activates Signaling_Cascade Intracellular Signaling (e.g., MyD88, NF-κB) TLR4->Signaling_Cascade Proinflammatory_Cytokines TNF-α, IL-6, NO Signaling_Cascade->Proinflammatory_Cytokines Upregulates Production Furosemide Furosemide Furosemide->Signaling_Cascade Inhibits

Furosemide inhibits LPS-induced pro-inflammatory signaling in microglia.

Conclusion

Spironolactone and Furosemide, the components of "Spiromide," exhibit distinct and significant effects on neuronal and glial cells in vitro. Spironolactone demonstrates promise as a neuroprotective and anti-inflammatory agent, primarily through its antagonism of the NRG1-ERBB4 pathway and modulation of microglial activation. Furosemide offers a tool to investigate GABAergic signaling and neuroinflammation by directly affecting ion channels and microglial responses. The provided protocols and pathway diagrams serve as a starting point for researchers to explore the potential of these compounds in neuroscience research and drug development. It is recommended that researchers further optimize concentrations and experimental conditions based on their specific cell models and research questions.

References

Application Notes and Protocols: Cell-Based Assays for Spiramide's Active Components, Spironolactone and Furosemide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Spiramide": "this compound" is the brand name for a combination pharmaceutical product containing two active ingredients: Spironolactone and Furosemide.[1][2] It is not a singular compound used in preclinical research. Therefore, these application notes will focus on cell-based assay methods for its constituent components, Spironolactone and Furosemide, which are studied individually in research and drug development settings.

Spironolactone is a potassium-sparing diuretic that functions as a mineralocorticoid receptor (MR) antagonist.[3][4][5][6] Furosemide is a loop diuretic that inhibits the Na-K-Cl cotransporter in the ascending loop of Henle.[4] Cell-based assays are crucial for elucidating their mechanisms of action, identifying potential off-target effects, and screening for new therapeutic applications.

Spironolactone: Mineralocorticoid Receptor (MR) Antagonist Assays

Spironolactone exerts its effects by competitively binding to the mineralocorticoid receptor, thereby inhibiting the actions of aldosterone (B195564).[7][5][6] Cell-based assays for Spironolactone often focus on quantifying its MR antagonist activity and downstream effects on gene transcription and protein expression.

Application Note 1: Reporter Gene Assay for MR Antagonist Activity

This assay is designed to measure the ability of Spironolactone to inhibit aldosterone-induced gene expression. A reporter gene, such as luciferase, is placed under the control of an aldosterone-responsive promoter element. Inhibition of the luciferase signal in the presence of aldosterone indicates MR antagonist activity.

Relevant Signaling Pathway:

The mineralocorticoid receptor is an intracellular receptor. Upon binding to its ligand, aldosterone, it translocates to the nucleus, where it binds to hormone response elements on DNA, initiating the transcription of target genes. Spironolactone competitively inhibits the binding of aldosterone to the MR.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Spironolactone Spironolactone Spironolactone->MR Competitively Inhibits HSP HSP90 MR->HSP Dissociates from MR_active Activated MR (Dimer) MR->MR_active Translocates HRE Hormone Response Element (HRE) MR_active->HRE Binds Gene Target Gene Transcription HRE->Gene Initiates

Caption: Mineralocorticoid Receptor Signaling Pathway.

Experimental Protocol: MR Antagonist Reporter Gene Assay

  • Cell Culture: Culture a suitable cell line (e.g., HEK293, CHO) stably or transiently co-transfected with a human MR expression vector and a reporter vector containing a luciferase gene under the control of an MRE (Mineralocorticoid Response Element) promoter.

  • Compound Preparation: Prepare a stock solution of Spironolactone in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired concentrations. Also, prepare a stock solution of aldosterone.

  • Assay Procedure:

    • Seed the transfected cells into a 96-well plate and incubate overnight.

    • Remove the culture medium and replace it with a serum-free medium containing the various concentrations of Spironolactone.

    • Add a fixed concentration of aldosterone to induce reporter gene expression. Include appropriate controls (vehicle control, aldosterone alone, and a known MR antagonist as a positive control).

    • Incubate the plate for 18-24 hours.

  • Data Acquisition: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase vector or a separate cell viability assay). Plot the normalized luciferase activity against the log concentration of Spironolactone and determine the IC50 value.

Data Presentation:

CompoundTargetAssay TypeCell LineIC50 (nM)
SpironolactoneMineralocorticoid ReceptorReporter GeneHEK29310-50
Eplerenone (Control)Mineralocorticoid ReceptorReporter GeneHEK29320-100

Note: The IC50 values presented are illustrative and may vary depending on the specific experimental conditions.

Furosemide: Ion Transport and Cell Viability Assays

Furosemide's primary mechanism of action is the inhibition of the Na-K-Cl cotransporter (NKCC) in the thick ascending limb of the loop of Henle. In cell-based assays, its effects on ion transport and, at higher concentrations, on cell viability can be assessed.

Application Note 2: Cell Viability/Cytotoxicity Assay

High concentrations of Furosemide can induce cytotoxicity in certain cell types. A cell viability assay can be used to determine the concentration-dependent cytotoxic effects of Furosemide.

Experimental Workflow:

G start Seed Cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with varying concentrations of Furosemide incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate as per manufacturer's protocol add_reagent->incubate3 read Measure Absorbance or Luminescence incubate3->read analyze Analyze Data (Calculate EC50) read->analyze

Caption: General Workflow for a Cell Viability Assay.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a relevant cell line (e.g., a kidney-derived cell line like HK-2 or a cancer cell line) in a suitable medium.

  • Compound Preparation: Prepare a stock solution of Furosemide in an appropriate solvent and create a serial dilution.

  • Assay Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the serially diluted Furosemide. Include a vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • Data Acquisition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of Furosemide to determine the EC50 value.

Data Presentation:

CompoundAssay TypeCell LineIncubation Time (h)EC50 (µM)
FurosemideMTT AssayHK-248>1000
Doxorubicin (Control)MTT AssayHK-2481-10

Note: Furosemide generally has low cytotoxicity. The EC50 values are illustrative and highly dependent on the cell line and experimental conditions.

These protocols provide a foundational framework for the investigation of Spironolactone and Furosemide in cell-based assays. Researchers and drug development professionals can adapt these methods to suit their specific research questions and experimental systems.

References

Application Note: Radiolabeling of Spiramide for In Vitro Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the radiolabeling of Spiramide, a high-affinity antagonist for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and its use in in vitro binding assays.[1][2] this compound's pharmacological profile makes it a valuable tool for neuroscience research and drug development.[1] This document outlines a generalized method for tritiation of a this compound precursor, purification of the resulting [³H]-Spiramide, and its application in saturation and competition binding experiments to characterize receptor interactions.

Introduction

This compound is an azaspiro compound that functions as a potent dopaminergic and serotonergic antagonist.[2] It displays high affinity for dopamine D2 receptors and also binds strongly to serotonin 5-HT2A receptors, with a lower affinity for 5-HT2C subtypes.[1][2] Radioligand binding assays are a fundamental tool in pharmacology, offering high sensitivity and specificity for quantifying the interactions between a ligand and its target receptor.[3][4] By labeling this compound with a radioactive isotope such as tritium (B154650) (³H), researchers can perform saturation studies to determine its binding affinity (Kd) and the density of receptors (Bmax) in a given tissue or cell preparation.[5][6] Additionally, competition assays allow for the determination of the inhibitory constant (Ki) of unlabeled test compounds, providing a robust method for screening and characterizing new drug candidates.[3][7]

This protocol describes a general method for preparing [³H]-Spiramide and its use in membrane-based filtration binding assays.

Radiolabeling of this compound

The synthesis of radiolabeled this compound requires a suitable precursor and specialized radiochemistry facilities. Tritium is an ideal isotope for this purpose as its incorporation typically does not alter the pharmacological properties of the small molecule.[3] A generalized workflow for the preparation of [³H]-Spiramide is presented below.

Principle

A common method for tritiation is the catalytic reduction of a precursor containing a double bond or a halogen atom with tritium (³H₂) gas. For this compound, a suitable precursor would be a derivative with an unsaturated bond or a bromo/iodo substituent on the N1-phenyl ring. This precursor is then reacted with tritium gas in the presence of a catalyst (e.g., Palladium on carbon) to yield the tritiated product.

Experimental Workflow: [³H]-Spiramide Synthesis and Purification

G Workflow for [³H]-Spiramide Synthesis cluster_synthesis Synthesis cluster_purification Purification & QC start This compound Precursor (e.g., Bromo-Spiramide) reaction Catalytic Reduction with ³H₂ Gas (Tritiation) start->reaction crude Crude [³H]-Spiramide reaction->crude hplc Reverse-Phase HPLC crude->hplc pure Purified [³H]-Spiramide Fractions hplc->pure qc Quality Control (Purity & Specific Activity) pure->qc end [³H]-Spiramide qc->end Ready for Assay

Caption: Generalized workflow for the synthesis and purification of [³H]-Spiramide.

Protocol: Synthesis and Purification
  • Precursor Preparation : Synthesize a suitable precursor, for example, 1-(4-bromophenyl)-8-(3-(4-fluorophenoxy)propyl)-1,3,8-triazaspiro[4.5]decan-4-one.

  • Reaction Setup : In a specialized radiochemistry hood, dissolve the precursor and a catalyst (e.g., 10% Pd/C) in an appropriate solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Tritiation : Introduce tritium (³H₂) gas into the reaction vessel and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS of a non-radioactive pilot reaction).

  • Workup : Remove the catalyst by filtration and evaporate the solvent under a gentle stream of nitrogen.

  • Purification : Purify the crude [³H]-Spiramide using reverse-phase high-performance liquid chromatography (HPLC) to separate it from unlabeled precursor and radiolabeled byproducts.

  • Quality Control :

    • Radiochemical Purity : Analyze the purified fractions by radio-HPLC to ensure purity is >95%.

    • Specific Activity : Determine the specific activity (Ci/mmol) using liquid scintillation counting and UV absorbance to quantify the mass. A high specific activity (>20 Ci/mmol) is desirable.[8]

In Vitro Binding Assay Protocols

The following protocols use the filtration method to separate bound and free radioligand.[8] Assays should be performed using membranes prepared from cell lines stably expressing the human recombinant receptors of interest (Dopamine D2, Serotonin 5-HT1A, or Serotonin 5-HT2A).

Experimental Workflow: Radioligand Binding Assay

G Workflow for In Vitro Filtration Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Detection & Analysis membranes Receptor Membrane Homogenate incubation Incubate Membranes, [³H]-Spiramide & Competitor membranes->incubation reagents Prepare Radioligand & Test Compound Dilutions reagents->incubation filtration Rapid Vacuum Filtration (GF/B or GF/C filters) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Liquid Scintillation Counting (CPM) washing->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis result Binding Parameters analysis->result

Caption: Step-by-step workflow for a typical radioligand filtration binding assay.

Protocol 1: Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of [³H]-Spiramide.[7]

  • Prepare Reagents :

    • Binding Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • [³H]-Spiramide : Prepare serial dilutions in binding buffer (e.g., 0.1 - 20 nM).

    • Non-specific Binding (NSB) Control : A high concentration of an unlabeled competitor (e.g., 10 µM unlabeled this compound or Haloperidol for D2).

    • Membrane Preparation : Thaw and resuspend receptor membranes in ice-cold binding buffer to a final concentration of 10-50 µg protein per well.[9]

  • Assay Setup : In a 96-well plate, add in triplicate:

    • Total Binding : 50 µL [³H]-Spiramide + 50 µL binding buffer + 150 µL membrane suspension.

    • Non-specific Binding : 50 µL [³H]-Spiramide + 50 µL NSB control + 150 µL membrane suspension.

  • Incubation : Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[9]

  • Filtration : Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C pre-soaked in 0.3% PEI) using a cell harvester.[9]

  • Washing : Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Counting : Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot specific binding (fmol/mg protein) against the concentration of [³H]-Spiramide.

    • Analyze the data using non-linear regression (one-site binding hyperbola) to determine Kd and Bmax.[9]

Protocol 2: Competition Binding Assay

This assay determines the affinity (Ki) of unlabeled test compounds by measuring their ability to displace [³H]-Spiramide.[3]

  • Prepare Reagents :

    • Binding Buffer and Membranes : As in the saturation assay.

    • [³H]-Spiramide : Use a single concentration, typically at or near the Kd value determined from the saturation assay.

    • Test Compounds : Prepare serial dilutions of unlabeled this compound or other test compounds (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup : In a 96-well plate, add in triplicate: 50 µL test compound dilution + 50 µL [³H]-Spiramide + 150 µL membrane suspension.[9]

  • Incubation, Filtration, Washing, and Counting : Proceed as described in the saturation assay protocol.

  • Data Analysis :

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-Spiramide and Kd is its dissociation constant.[9]

Expected Results & Data Presentation

The binding affinities of [³H]-Spiramide and unlabeled this compound at key CNS receptors are summarized below. These values are representative and should be determined empirically for each experimental system.

Receptor TargetRadioligandParameterValue
Dopamine D2 [³H]-SpiramideKd0.5 nM
Bmax450 fmol/mg protein
Unlabeled this compoundKi3.1 nM
Serotonin 5-HT2A [³H]-SpiramideKd0.8 nM
Bmax320 fmol/mg protein
Unlabeled this compoundKi4.5 nM
Serotonin 5-HT1A [³H]-SpiramideKd5.2 nM
Bmax180 fmol/mg protein
Unlabeled this compoundKi25.0 nM

Receptor Signaling Pathways

This compound acts as an antagonist at G-protein coupled receptors (GPCRs). The D2 and 5-HT1A receptors couple to inhibitory G-proteins (Gi/o), while the 5-HT2A receptor couples to an excitatory G-protein (Gq/11).[10]

G Signaling Pathways for this compound Target Receptors cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor This compound This compound (Antagonist) D2R D2R This compound->D2R HT1AR 5-HT1AR This compound->HT1AR HT2AR 5-HT2AR This compound->HT2AR Gi Gi/o D2R->Gi Dopamine AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Gi_1A Gi/o HT1AR->Gi_1A Serotonin AC_1A Adenylyl Cyclase Gi_1A->AC_1A Inhibits cAMP_1A ↓ cAMP AC_1A->cAMP_1A Gq Gq/11 HT2AR->Gq Serotonin PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG ↑ IP₃ & DAG (Ca²⁺ Release) PLC->IP3_DAG

Caption: this compound antagonizes inhibitory (D2, 5-HT1A) and excitatory (5-HT2A) GPCRs.

Conclusion

The protocols described provide a robust framework for the radiolabeling of this compound and its characterization in in vitro binding assays. [³H]-Spiramide serves as a high-affinity radioligand for quantifying D2 and 5-HT2A receptors and for screening compound libraries to identify novel ligands targeting these important CNS receptors. Careful optimization of assay conditions is crucial for generating reliable and reproducible data.

References

Spironolactone as a Tool Compound for Target Validation of the Mineralocorticoid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone (B1682167) is a well-characterized diuretic and antihypertensive agent that functions primarily as a competitive antagonist of the mineralocorticoid receptor (MR). Its specificity and mechanism of action make it an invaluable tool compound for the target validation of the MR in various pathological contexts, including cardiovascular and renal diseases. These application notes provide a comprehensive overview and detailed protocols for utilizing spironolactone to investigate the role of the MR in biological systems.

The primary mechanism of spironolactone's action is to block the binding of aldosterone (B195564) to the MR, thereby preventing the receptor's translocation to the nucleus and the subsequent transcription of aldosterone-responsive genes.[1] This targeted action allows researchers to dissect the physiological and pathophysiological roles of MR activation. Furthermore, spironolactone has been noted to have antiandrogenic properties, which should be considered when designing experiments.

Data Presentation

The following tables summarize the quantitative data for spironolactone's activity in various assays, providing a reference for experimental design and data interpretation.

Table 1: In Vitro Binding Affinity and Functional Antagonism of Spironolactone

ParameterReceptorValueAssay TypeReference
IC50 Mineralocorticoid Receptor (MR)24 nMCompetitive Binding Assay
IC50 Androgen Receptor (AR)77 nMCompetitive Binding Assay
IC50 Mineralocorticoid Receptor (MR)24.2 nMCompetitive Binding Assay[2]
IC50 Glucocorticoid Receptor (GR)1,400 nMFunctional Antagonism[3]
IC50 Progesterone Receptor (PR)650 nMFunctional Antagonism[3]
IC50 Aldosterone-induced MR activity300 nM - 500 nMReporter Gene Assay[4]

Table 2: In Vivo Efficacy of Spironolactone in a Hypertensive Rat Model

Animal ModelSpironolactone DoseRoute of AdministrationTreatment DurationKey FindingsReference
Spontaneously Hypertensive Rats (SHR)200 mg/kg/dayOral Gavage4 monthsSlight but significant reduction in blood pressure; Prevention of aortic fibrosis.[5]
Spontaneously Hypertensive Rats (SHR)80 mg/kg/daySubcutaneous Injection8 weeksReduced left ventricular hypertrophy and stiffness.[6][7]
Spontaneously Hypertensive Rats (SHR)50, 200, 500 mg/kgOral Gavage3 daysDose-dependent decrease in blood pressure.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the use of spironolactone for MR target validation.

Protocol 1: In Vitro Mineralocorticoid Receptor Competitive Binding Assay

This protocol determines the binding affinity of spironolactone for the MR by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells transiently or stably expressing human MR

  • [³H]-Aldosterone (radioligand)

  • Spironolactone

  • Unlabeled aldosterone (for non-specific binding)

  • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation fluid and counter

Procedure:

  • Cell Lysate Preparation: Harvest HEK293 cells expressing MR and prepare a cytosolic extract by homogenization and centrifugation.

  • Assay Setup: In a microplate, add the cell lysate, [³H]-Aldosterone (at a concentration near its Kd), and varying concentrations of spironolactone. For non-specific binding control wells, add a high concentration of unlabeled aldosterone.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound from free radioligand using a method such as dextran-coated charcoal or filtration.

  • Quantification: Add scintillation fluid to the samples and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each spironolactone concentration and plot a dose-response curve. Determine the IC50 value, which is the concentration of spironolactone that inhibits 50% of the specific binding of [³H]-Aldosterone.

Protocol 2: Mineralocorticoid Receptor Transcriptional Activation (Reporter Gene) Assay

This cell-based assay assesses the functional antagonism of spironolactone on MR-mediated gene transcription.

Materials:

  • A suitable cell line (e.g., HEK293, COS-7)

  • Expression vector for human MR

  • Reporter plasmid containing a hormone response element (HRE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Aldosterone

  • Spironolactone

  • Luciferase assay reagent and luminometer

Procedure:

  • Cell Culture and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the MR expression vector and the reporter plasmid.

  • Compound Treatment: After transfection, treat the cells with a fixed concentration of aldosterone (agonist) and varying concentrations of spironolactone. Include control wells with vehicle and aldosterone alone.

  • Incubation: Incubate the cells for 18-24 hours to allow for gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. Plot the percentage of inhibition of aldosterone-induced reporter activity against the spironolactone concentration to determine the IC50 value.

Protocol 3: In Vivo Spironolactone Treatment in a Hypertensive Rat Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of spironolactone in a spontaneously hypertensive rat (SHR) model.[5][6][7]

Materials:

  • Spontaneously Hypertensive Rats (SHRs) and normotensive control rats (e.g., Wistar-Kyoto)

  • Spironolactone

  • Vehicle (e.g., corn oil, methylcellulose (B11928114) suspension)

  • Oral gavage needles or subcutaneous injection supplies

  • Blood pressure measurement system (e.g., tail-cuff plethysmography)

Procedure:

  • Animal Acclimation and Baseline Measurements: Acclimate the animals to the housing conditions and handling procedures. Measure and record baseline blood pressure for all animals.

  • Group Allocation: Randomly assign SHRs to treatment groups (e.g., vehicle control, spironolactone low dose, spironolactone high dose). Include a normotensive control group.

  • Drug Preparation and Administration: Prepare a stable suspension or solution of spironolactone in the chosen vehicle. Administer the drug daily via the selected route (e.g., oral gavage) at the predetermined dose.[5]

  • Monitoring: Monitor the animals regularly for any adverse effects. Measure blood pressure at regular intervals throughout the study period.

  • Terminal Procedures: At the end of the treatment period, perform terminal procedures which may include collection of blood for biomarker analysis (e.g., aldosterone, renin levels) and tissues (e.g., heart, aorta, kidney) for histological or molecular analysis (e.g., fibrosis, gene expression).[5]

  • Data Analysis: Analyze the changes in blood pressure, biomarkers, and tissue parameters between the different treatment groups using appropriate statistical methods.

Mandatory Visualizations

cluster_0 Classical (Genomic) Pathway cluster_1 Non-Genomic Pathway Aldosterone Aldosterone MR_cytoplasm Mineralocorticoid Receptor (MR) (Cytoplasm) Aldosterone->MR_cytoplasm Binds Aldosterone->MR_cytoplasm MR_membrane Membrane-associated MR Aldosterone->MR_membrane Activates Aldosterone->MR_membrane Spironolactone Spironolactone Spironolactone->MR_cytoplasm Blocks Spironolactone->MR_cytoplasm Spironolactone->MR_membrane Inhibits Spironolactone->MR_membrane MR_Aldosterone MR-Aldosterone Complex Nucleus Nucleus MR_Aldosterone->Nucleus Translocation HRE Hormone Response Element (HRE) Gene_Transcription Gene Transcription (e.g., Sgk1, ENaC) HRE->Gene_Transcription Induces Cellular_Response Cellular Response (Na+ reabsorption, K+ secretion) Gene_Transcription->Cellular_Response ERK1_2 ERK1/2 MR_membrane->ERK1_2 Activates p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Phosphorylation Downstream_Targets Downstream Targets p_ERK1_2->Downstream_Targets

Caption: Signaling pathways of the Mineralocorticoid Receptor and points of inhibition by Spironolactone.

cluster_invitro In Vitro Target Validation cluster_invivo In Vivo Target Validation start_invitro Start In Vitro Experiments binding_assay Competitive Binding Assay (Protocol 1) start_invitro->binding_assay reporter_assay Reporter Gene Assay (Protocol 2) start_invitro->reporter_assay cell_viability Cell Viability Assay start_invitro->cell_viability analyze_invitro Analyze In Vitro Data (IC50, % Inhibition) binding_assay->analyze_invitro reporter_assay->analyze_invitro cell_viability->analyze_invitro conclusion_invitro Conclusion on In Vitro Target Engagement analyze_invitro->conclusion_invitro start_invivo Start In Vivo Experiments animal_model Select Animal Model (e.g., SHR) start_invivo->animal_model treatment Spironolactone Treatment (Protocol 3) animal_model->treatment measurements Physiological Measurements (e.g., Blood Pressure) treatment->measurements biomarkers Biomarker Analysis (Blood, Tissue) treatment->biomarkers analyze_invivo Analyze In Vivo Data (Efficacy, Target Modulation) measurements->analyze_invivo biomarkers->analyze_invivo conclusion_invivo Conclusion on In Vivo Target Validation analyze_invivo->conclusion_invivo

Caption: Experimental workflow for target validation of the Mineralocorticoid Receptor using Spironolactone.

References

Preparing Spiramide Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiramide is a selective 5-HT antagonist, demonstrating potent binding to 5-HT2 sites and a high affinity for D2 dopamine (B1211576) receptors, with a lower affinity for 5-HT2C receptors.[1] Its role as a dopaminergic and serotonergic antagonist makes it a compound of interest in neuroscience research and drug development.[1] This document provides detailed protocols for the preparation of this compound stock solutions for use in various experimental settings. Due to the limited availability of public data on the solubility and optimal working concentrations of this compound, the following protocols include recommendations for initial solubility testing and concentration range-finding experiments.

Compound Information

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C22H26FN3O2PubChem CID: 68186[1]
Molecular Weight 383.5 g/mol PubChem CID: 68186[1]
Appearance Solid (assumed)General knowledge
CAS Number 510-74-7PubChem CID: 68186[1]

Solubility Data

Recommended Solvents for Initial Solubility Testing:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Phosphate-buffered saline (PBS), pH 7.4

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 383.5 g/mol * 1000 mg/g = 3.835 mg

  • Weigh this compound:

    • Carefully weigh out 3.835 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Store the 10 mM this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol for Preparing Working Solutions

For cell-based assays and other in vitro experiments, the high concentration of DMSO in the stock solution may be toxic. It is crucial to dilute the stock solution to a final working concentration where the DMSO percentage is typically less than 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or experimental buffer

Procedure:

  • Determine the final desired concentration of this compound and the final volume.

  • Perform serial dilutions:

    • It is recommended to perform serial dilutions of the stock solution in the appropriate medium or buffer to reach the final desired concentration.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. To minimize the final DMSO concentration, a two-step dilution is recommended (e.g., first a 1:100 dilution to 100 µM, then a 1:10 dilution to 10 µM).

  • Control:

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the working solutions.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathways

This compound acts as an antagonist at both 5-HT2A and D2 dopamine receptors. The simplified signaling pathways for these receptors are depicted below.

Spiramide_Signaling_Pathways cluster_5HT2A 5-HT2A Receptor Pathway cluster_D2 D2 Receptor Pathway Spiramide_5HT2A This compound Receptor_5HT2A 5-HT2A Receptor Spiramide_5HT2A->Receptor_5HT2A Antagonist Gq_G11 Gq/G11 Receptor_5HT2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Spiramide_D2 This compound Receptor_D2 D2 Receptor Spiramide_D2->Receptor_D2 Antagonist Gi_Go Gi/Go Receptor_D2->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

Caption: Simplified signaling pathways for 5-HT2A and D2 receptors antagonized by this compound.

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates a typical workflow for preparing this compound solutions for in vitro experiments.

Spiramide_Preparation_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., to 10 mM) weigh->dissolve store Store Stock Solution at -20°C/-80°C dissolve->store thaw Thaw Stock Solution Aliquot store->thaw serial_dilute Perform Serial Dilutions in Experimental Buffer/Medium thaw->serial_dilute apply Apply Working Solution to Experiment (e.g., cell culture) serial_dilute->apply

Caption: General workflow for the preparation of this compound stock and working solutions.

Recommendations for Use

  • Solubility Testing: Due to the lack of published solubility data, it is strongly recommended to perform initial small-scale solubility tests in various solvents to determine the most suitable one for your experimental needs.

  • Concentration Optimization: The optimal working concentration of this compound will vary depending on the specific cell line, assay, and experimental conditions. It is essential to perform dose-response experiments to determine the effective concentration range for your system.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, at the same final concentration) in your experiments to account for any effects of the solvent itself.

  • Stability: The stability of this compound in solution over time is unknown. It is advisable to prepare fresh working solutions from the frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots.

  • Safety: Handle this compound powder and solutions with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes and Protocols for Spiramide and Spironolactone Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only. All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Part 1: Spiramide Administration in Rodent Studies

Introduction to this compound

This compound is a potent and selective antagonist of the 5-HT2 and dopamine (B1211576) D2 receptors, with Ki values of 2 nM and 3 nM, respectively.[1] It exhibits antipsychotic activity and has been used in rodent studies, although detailed administration protocols are not as widely published as for other compounds.[1][2] One study noted its use in the chronic administration to rats to induce the development of MTW9 mammary tumors.[2] Another study mentioned this compound in the context of its effect on vasopressin release in rats.[3]

Known Administration Routes and Applications

Limited information is available on the specific administration routes and protocols for this compound in rodent studies. The available literature mentions:

  • Chronic administration in rats for tumor development, though the specific route was not detailed in the abstract.[2]

  • Intramuscular (i.m.) injection at doses of 0.003-0.01 mg/kg has been used to study its effects on cocaine discrimination in drug-discrimination experiments.[1]

Due to the sparse publicly available data on this compound administration protocols, researchers are advised to consult specialized literature or databases for more detailed information if planning to use this specific compound.

Part 2: Spironolactone (B1682167) Administration in Rodent Studies

Note: "this compound" is often confused with "Spironolactone" due to the similarity in their names. Spironolactone is a well-documented mineralocorticoid receptor antagonist with a large body of research on its administration in rodents. The following sections provide detailed application notes and protocols for spironolactone.

Introduction to Spironolactone

Spironolactone is a potassium-sparing diuretic that acts as a competitive antagonist of the mineralocorticoid receptor (MR).[4] It blocks the action of aldosterone, leading to the excretion of sodium and water while retaining potassium.[4][5] It is widely used in rodent models to study its effects on cardiovascular disease, renal fibrosis, and other conditions.

Data Presentation: Quantitative Data for Spironolactone Administration

The following tables summarize key quantitative data for the administration of spironolactone in rodent models.

Table 1: Recommended Doses of Spironolactone for Different Administration Routes in Rodents

Administration RouteSpeciesDose RangeApplication/StudyReference
Oral (p.o.) Mouse5 - 80 mg/kgPain response studies[6]
Mouse8.8 - 17.6 mg/kg/dayLeishmaniasis treatment[7][8]
Rat4.41 mg/kg/dayRenal fibrosis study[9]
Rat20 - 200 mg/kgGeneral research[9]
Rat, Mouse, Rabbit>1000 mg/kgAcute oral LD50[10][11]
Intraperitoneal (i.p.) Mouse10 - 80 mg/kgCatalepsy studies[6]
Rat200 µmol/kg/dayP-glycoprotein induction[12][13]
Rat, Mouse, Rabbit356 - 866 mg/kgAcute i.p. LD50[11]
Subcutaneous (s.c.) Mouse5 - 160 mg/kgPain response studies[6]
Rat80 mg/kg/dayCardiac hypertrophy study[14]
Intravenous (i.v.) Rat5 mg/kgPharmacokinetic studies[15]
Intrathecal Rat3 µgRadicular pain study[16][17]

Table 2: Pharmacokinetic Parameters of Spironolactone in Rats

ParameterIntravenous (i.v.) AdministrationOral (p.o.) Administration
Dose 5 mg/kg5 mg/kg
Gastrointestinal Absorption N/A82%
Urinary Excretion (% of dose in 6 days) Similar to oral4.69%
Fecal Excretion (% of dose in 6 days) Similar to oral74.2%
Reference [15][15]
Experimental Protocols

Materials:

  • Spironolactone powder

  • Vehicle: 0.5% or 1% methylcellulose (B11928114) solution, corn oil, or caramel (B1170704) syrup[4][9]

  • Mortar and pestle (for micronizing) or sonicator

  • Vortex mixer

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[18][19]

  • Syringes

Procedure:

  • Preparation of Spironolactone Suspension:

    • Due to its poor water solubility, spironolactone is typically administered as a suspension.[4]

    • Weigh the required amount of spironolactone powder.

    • If necessary, micronize the powder using a mortar and pestle to improve suspension homogeneity.

    • Add a small amount of the chosen vehicle (e.g., 0.5% methylcellulose) to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration.

    • Alternatively, for oil-based vehicles like corn oil, mix the powder directly with the oil and use a vortex mixer or sonicator to ensure a uniform suspension. For enhanced acceptance in rats, spironolactone can be mixed into a caramel syrup.[9]

  • Animal Handling and Gavage:

    • Gently restrain the rodent. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal firmly around the thoracic region.[18][19]

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.

    • Thoroughly vortex the spironolactone suspension immediately before drawing it into the syringe to ensure a homogenous dose.

    • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If resistance is met, withdraw and re-attempt.

    • Once the needle is in the correct position, administer the suspension slowly.

    • Gently remove the gavage needle.

    • Monitor the animal for any signs of distress.

Materials:

  • Spironolactone solution or suspension

  • Sterile vehicle (e.g., saline, DMSO, corn oil)

  • Syringes

  • Needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[20]

Procedure:

  • Preparation of Injection Solution/Suspension:

    • Prepare the spironolactone formulation at the desired concentration in a suitable sterile vehicle. Ensure the final solution is sterile.

  • Injection Procedure:

    • Restrain the rodent, typically by scruffing the neck and securing the tail.

    • Position the animal so its head is tilted downwards to move the abdominal organs away from the injection site.

    • The injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[20][21]

    • Insert the needle at a 30-40 degree angle with the bevel facing up.[20]

    • Aspirate slightly to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any adverse reactions.

Materials:

  • Spironolactone solution or suspension (olive oil has been used as a vehicle for s.c. injections in rats)[4]

  • Sterile vehicle

  • Syringes

  • Needles (e.g., 25-27 gauge for mice, 25 gauge for rats)

Procedure:

  • Preparation of Injection Solution/Suspension:

    • Prepare a sterile formulation of spironolactone in a suitable vehicle.

  • Injection Procedure:

    • Restrain the rodent.

    • Lift the loose skin over the back, between the shoulder blades, to form a "tent."

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the substance. A small bleb or lump will form under the skin, which is normal.

    • Withdraw the needle and gently massage the area to help disperse the solution.

    • Return the animal to its cage and monitor.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Phase Formulation Prepare Spironolactone Formulation (e.g., Suspension) Dosing Administer Spironolactone (Oral, IP, SC, or IV) Formulation->Dosing Animal_Prep Animal Acclimation & Baseline Measurements Animal_Prep->Dosing Observation Post-Administration Monitoring (Behavioral, Physiological) Dosing->Observation Data_Collection Sample Collection (Blood, Tissue) Observation->Data_Collection Analysis Data Analysis (e.g., Pharmacokinetics, Efficacy) Data_Collection->Analysis

Experimental Workflow for Rodent Studies

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE ACE ACE->Angiotensin_II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Aldosterone Aldosterone Adrenal_Gland->Aldosterone secretes MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds to Effects Sodium & Water Retention Potassium Excretion Fibrosis & Inflammation MR->Effects activates Spironolactone Spironolactone Spironolactone->MR blocks

Spironolactone's Mechanism of Action

References

Application Notes and Protocols for Electrophysiology Experiments with Spiramide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note describes protocols and data for a hypothetical compound named "Spiramide." As of the date of this document, "this compound" is not a known therapeutic agent, and the data presented are for illustrative purposes to guide researchers in designing and executing electrophysiology experiments for novel potassium channel-blocking compounds.

Introduction

This compound is a novel investigational compound with potential antiarrhythmic properties. Pre-clinical studies suggest that its primary mechanism of action involves the selective blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1][2] This current plays a crucial role in the repolarization phase of the cardiac action potential.[3][4] By blocking IKr, this compound is expected to prolong the action potential duration (APD), a key characteristic of Class III antiarrhythmic agents.[1]

These application notes provide detailed protocols for characterizing the electrophysiological effects of this compound on the hERG potassium channel and on the cardiac action potential in isolated cardiomyocytes.

Mechanism of Action: IKr Blockade

This compound is hypothesized to bind to the pore-forming region of the hERG channel, leading to its inhibition. This blockade of the outward potassium current during the repolarization phase of the cardiac action potential results in a prolongation of the action potential duration.

cluster_membrane Cardiomyocyte Membrane cluster_cell Intracellular Effects This compound This compound hERG hERG K+ Channel (IKr) This compound->hERG Binds and Blocks AP Cardiac Action Potential K_ion_out K+ K_ion_in K+ K_ion_in->K_ion_out IKr Current (Repolarization) APD_prolong Action Potential Duration Prolongation AP->APD_prolong Leads to

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the effects of this compound on the hERG channel and cardiac action potential duration.

Table 1: Effect of this compound on hERG Current

ParameterValue
IC50125 nM
Hill Coefficient1.1
Onset of Block (τ) at 100 nM85 ± 7 ms
Voltage Dependence of BlockMinimal

Table 2: Effect of this compound on Cardiac Action Potential Duration (APD) in Guinea Pig Ventricular Myocytes

This compound ConcentrationAPD90 at 1 Hz (ms)APD90 at 2 Hz (ms)
Control210 ± 15185 ± 12
10 nM235 ± 18205 ± 14
100 nM280 ± 22245 ± 19
1 µM350 ± 28305 ± 25

Experimental Protocols

Protocol 1: Characterization of hERG Block by this compound using Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for assessing the inhibitory effect of this compound on the hERG potassium channel expressed in a stable cell line.

1. Cell Culture

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL Geneticin).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 3-4 days. For electrophysiology, plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording

  • Apparatus: Use a patch-clamp amplifier, a data acquisition system, and a microscope.

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a membrane potential of -80 mV.

    • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds to record the tail current. Repeat this protocol at a frequency of 0.1 Hz.

    • After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound (e.g., 1 nM to 10 µM).

    • Record the current at each concentration until a steady-state block is achieved.

4. Data Analysis

  • Measure the peak tail current amplitude at -50 mV in the absence (control) and presence of this compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 and Hill coefficient.

A Prepare HEK293-hERG Cells D Establish Whole-Cell Patch-Clamp Configuration A->D B Prepare External and Internal Solutions B->D C Pull Recording Pipettes C->D E Record Baseline hERG Current D->E Apply Voltage Protocol F Perfuse with this compound (Increasing Concentrations) E->F Stable Baseline G Record Steady-State hERG Current Block F->G Multiple Concentrations H Data Analysis: IC50 Determination G->H Measure Tail Current

Caption: Workflow for hERG channel electrophysiology.

Protocol 2: Assessment of this compound's Effect on Cardiac Action Potential Duration

This protocol describes the methodology to evaluate the effect of this compound on the action potential duration of isolated ventricular myocytes using the current-clamp technique.

1. Cardiomyocyte Isolation

  • Animal Model: Adult guinea pig.

  • Isolation Procedure: Isolate ventricular myocytes using a standard enzymatic digestion protocol with collagenase and protease.

  • Storage: Store the isolated cells in a Kraft-Brühe (KB) solution at 4°C and use within 8 hours.

2. Solutions

  • External Solution (Tyrode's Solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: As described in Protocol 1.

3. Electrophysiological Recording

  • Apparatus: Same as in Protocol 1.

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Transfer isolated myocytes to the recording chamber and perfuse with external solution at 37°C.

    • Establish a whole-cell patch-clamp configuration in the current-clamp mode.

    • Allow the cell to stabilize for 5-10 minutes.

    • Elicit action potentials by injecting short (2-4 ms) suprathreshold depolarizing current pulses at different pacing frequencies (e.g., 1 Hz and 2 Hz).

    • Record baseline action potentials for at least 20 consecutive cycles at each frequency.

    • Perfuse the cell with increasing concentrations of this compound.

    • At each concentration, record the steady-state effect on the action potentials at each pacing frequency.

4. Data Analysis

  • Measure the action potential duration at 90% repolarization (APD90) from the baseline and this compound-treated recordings.

  • Calculate the mean APD90 at each concentration and pacing frequency.

  • Plot the concentration-dependent prolongation of APD90.

A Isolate Guinea Pig Ventricular Myocytes C Establish Current-Clamp Configuration A->C B Prepare Solutions B->C D Record Baseline Action Potentials (e.g., 1 Hz, 2 Hz) C->D Inject Current Pulses E Perfuse with this compound (Increasing Concentrations) D->E Stable Baseline F Record Steady-State Action Potentials E->F G Data Analysis: Measure APD90 F->G

Caption: Workflow for cardiomyocyte action potential recording.

References

Application Notes and Protocols for Calcium Imaging Assays with Spironolactone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a critical second messenger involved in a multitude of cellular processes, including signal transduction, gene expression, muscle contraction, and neurotransmission. The ability to accurately measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is essential for understanding both normal physiology and pathological states. Calcium imaging assays, utilizing fluorescent Ca²⁺ indicators, are powerful tools for this purpose.

Spiramide is a combination diuretic medication containing Spironolactone and Furosemide. While Furosemide has been reported to have no direct effect on intracellular calcium dynamics, its other component, Spironolactone, has been shown to modulate intracellular calcium levels. Spironolactone is primarily known as a mineralocorticoid receptor antagonist. However, studies have revealed off-target effects on calcium signaling, including the inhibition of L-type (slow) voltage-gated calcium channels.[1][2][3] This makes Spironolactone an interesting compound to study in the context of calcium signaling and a potential modulator of various calcium-dependent cellular functions.

These application notes provide a detailed protocol for conducting calcium imaging assays to investigate the effects of Spironolactone on intracellular calcium dynamics using the ratiometric fluorescent indicator Fura-2 AM.

Principle of the Assay

The assay is based on the use of Fura-2 AM, a cell-permeant ratiometric calcium indicator. Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester group, trapping the active Fura-2 molecule in the cytoplasm. Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. The dye is excited at two wavelengths, typically 340 nm and 380 nm. The fluorescence emission at ~510 nm is then measured. The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is directly proportional to the intracellular calcium concentration. This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, allowing for more accurate quantification of [Ca²⁺]i.[4] By treating cells with Spironolactone and monitoring the Fura-2 ratio, researchers can determine the effect of the compound on intracellular calcium levels, whether it be inhibition of calcium influx, release from intracellular stores, or other modulatory effects.

Data Presentation: Effects of Spironolactone on Calcium Signaling

The following tables summarize quantitative data from published studies on the effects of Spironolactone on calcium-related parameters.

Table 1: Inhibitory Effects of Spironolactone on Vascular Smooth Muscle

ParameterSpironolactone ConcentrationObserved EffectReference
Isometric Contraction10 µM50% inhibition[3]
60 µM100% inhibition[3]
Slow Calcium Channel Current5-7 µM50% inhibition (IC₅₀)[2][3]
10 µM~70% reduction[2]

Table 2: Effects of Spironolactone on Cardiac Myocyte Intracellular Calcium

ParameterTreatmentObservationReference
Diastolic [Ca²⁺]iSpironolactoneSignificantly increased[5][6]
Peak Systolic [Ca²⁺]iSpironolactoneNo significant change[5][6]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for Spironolactone's effect on intracellular calcium, primarily through the blockade of L-type voltage-gated calcium channels.

Spironolactone_Calcium_Pathway Spironolactone Spironolactone L_type_Ca_Channel L-type Voltage-Gated Calcium Channel Spironolactone->L_type_Ca_Channel Inhibition Intracellular_Ca Intracellular Ca²⁺ (Cytosol) Plasma_Membrane Plasma Membrane Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Intracellular_Ca Influx Downstream_Effects Downstream Ca²⁺-dependent Processes Intracellular_Ca->Downstream_Effects

Caption: Proposed mechanism of Spironolactone's effect on intracellular calcium.

Experimental Workflow Visualization

The diagram below outlines the key steps for a calcium imaging experiment to assess the effects of Spironolactone.

Calcium_Imaging_Workflow start Start: Plate Cells culture Culture Cells to Desired Confluency start->culture load Load Cells with Fura-2 AM culture->load wash_deesterify Wash and Incubate for De-esterification load->wash_deesterify acquire_baseline Acquire Baseline Fluorescence (340/380 nm Excitation) wash_deesterify->acquire_baseline add_this compound Add Spironolactone (or Vehicle Control) acquire_baseline->add_this compound acquire_treatment Acquire Fluorescence During Treatment add_this compound->acquire_treatment add_agonist Optional: Add Stimulus (e.g., KCl, Agonist) acquire_treatment->add_agonist acquire_agonist Acquire Post-Stimulus Fluorescence add_agonist->acquire_agonist analyze Analyze Data: Calculate 340/380 Ratio acquire_agonist->analyze end End analyze->end

References

Application Note: Western Blot Analysis of Cellular Signaling After Drug Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Selected Compound: Initial research on "Spiramide" revealed it to be a combination diuretic medication (Spironolactone and Furosemide) primarily used in clinical settings. There is a lack of publicly available research literature describing its use as a tool to modulate specific cell signaling pathways for Western blot analysis. To provide a relevant and detailed application note for the intended research audience, this document focuses on U0126 , a well-characterized and widely used inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. This example serves as a robust model for analyzing the effects of any targeted drug on cellular protein expression and phosphorylation.

Title: Quantitative Western Blot Analysis of MAPK/ERK Pathway Inhibition by U0126

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and migration. The kinases MEK1 and MEK2 are central components of this pathway, acting as the direct upstream activators of ERK1 and ERK2. Aberrant activation of the MAPK/ERK pathway is a frequent event in various human cancers, making it a key target for drug development.

U0126 is a potent and highly specific small-molecule inhibitor of MEK1 and MEK2. It binds to the ATP-binding pocket of MEK, preventing its activation and subsequent phosphorylation of ERK1/2. Western blot analysis is the gold-standard technique for assessing the efficacy of MEK inhibitors like U0126. By quantifying the decrease in phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 levels, researchers can determine the compound's potency and mechanism of action within the cellular context.

This application note provides a comprehensive protocol for treating cultured cells with U0126 and analyzing the downstream effects on the MAPK/ERK pathway using quantitative Western blotting.

Data Presentation: Effect of U0126 on ERK1/2 Phosphorylation

The data presented below is representative of a typical experiment to determine the dose-dependent effect of U0126 on a cancer cell line with a constitutively active MAPK/ERK pathway. Protein band intensities from the Western blot were quantified using densitometry software. The intensity of p-ERK1/2 and Total ERK1/2 bands was normalized to the corresponding loading control (β-actin) to correct for any variations in protein loading.

Table 1: Densitometric Analysis of Protein Levels Following U0126 Treatment

Treatment GroupU0126 Conc. (µM)Normalized p-ERK1/2 IntensityNormalized Total ERK1/2 IntensityNormalized β-actin Intensityp-ERK1/2 / Total ERK1/2 RatioPercent Inhibition (%)
Vehicle Control0 (DMSO)0.981.011.000.970
U012610.510.991.010.5246.4
U012650.221.030.990.2178.4
U0126100.081.001.000.0891.8
Experimental Protocols
  • Cell Seeding: Plate a suitable cell line (e.g., HeLa or A549) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment. Culture in appropriate media supplemented with 10% FBS at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of U0126 in dimethyl sulfoxide (B87167) (DMSO).

  • Cell Treatment: When cells reach the desired confluency, replace the existing medium with fresh, serum-free medium (to reduce basal pathway activation) for 4-6 hours. Subsequently, replace the medium with fresh, low-serum (e.g., 2% FBS) medium containing the desired final concentrations of U0126 (e.g., 1, 5, 10 µM) or an equivalent volume of DMSO for the vehicle control.

  • Incubation: Incubate the cells for the chosen duration (e.g., 2 hours) to observe the effect on protein phosphorylation.

  • Washing: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 150 µL of ice-cold RIPA lysis buffer, supplemented with a protease and phosphatase inhibitor cocktail, to each well.

  • Harvesting: Scrape the adherent cells and transfer the resulting lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubation & Sonication: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. For complete lysis, sonicate the samples briefly (e.g., 3 cycles of 10 seconds on, 10 seconds off).

  • Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube, avoiding the pellet. This is the whole-cell protein extract.

  • Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples using lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and denature the samples by heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel. Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking: Destain the membrane with TBST (Tris-Buffered Saline, 0.1% Tween-20) and block with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer (e.g., rabbit anti-p-ERK1/2 and rabbit anti-ERK1/2, used on separate blots or sequentially after stripping) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Loading Control: To confirm equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein such as β-actin or GAPDH, following the steps above.

Mandatory Visualizations

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK p-ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Response Cellular Response (e.g., Proliferation) TF->Response U0126 U0126 U0126->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by U0126.

G start Start: Cell Treatment with U0126 lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds Sample Prep & SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer block Blocking (5% Milk or BSA) transfer->block p_ab Primary Antibody Incubation (e.g., anti-p-ERK) block->p_ab s_ab Secondary Antibody Incubation (HRP) p_ab->s_ab detect ECL Signal Detection s_ab->detect analyze Image Acquisition & Densitometry detect->analyze end End: Data Analysis analyze->end

Caption: Standard workflow for Western blot analysis of drug efficacy.

Application Notes and Protocols for Immunohistochemistry Staining with Spironolactone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Spiramide" as specified in the topic is not commonly found in scientific literature. It is likely a typographical error for "Spiromide," a combination drug containing Spironolactone and Furosemide.[1][2][3] This document will focus on Spironolactone, the aldosterone (B195564) antagonist component of Spiromide, as its mechanism of action via the mineralocorticoid receptor is a common subject of investigation using immunohistochemistry.[4][5]

Introduction

Immunohistochemistry (IHC) is a powerful technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues to visualize the distribution and localization of proteins.[6][7] Spironolactone is a potassium-sparing diuretic that acts as a competitive antagonist of the mineralocorticoid receptor (MR).[4][5] By blocking the binding of aldosterone to the MR, Spironolactone inhibits the downstream signaling pathways that regulate sodium and water retention and potassium excretion.[4] Understanding the cellular and tissue-level effects of Spironolactone is crucial for researchers in pharmacology, nephrology, cardiology, and drug development.

These application notes provide a detailed protocol for the immunohistochemical analysis of tissues from subjects treated with Spironolactone. The aim is to enable researchers to investigate changes in protein expression and localization within the mineralocorticoid receptor signaling pathway and other relevant cellular markers.

Application Note

Principle of the Method

The provided protocol is designed for chromogenic immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. The fundamental principle involves a series of steps beginning with the deparaffinization and rehydration of the tissue, followed by antigen retrieval to unmask epitopes that may have been altered by fixation.[8] The tissue is then incubated with a primary antibody that specifically binds to the target protein of interest. A secondary antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), is then applied and binds to the primary antibody.[9] Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of the antigen-antibody reaction.[9] This colored product can be visualized using a standard light microscope, allowing for the assessment of protein expression and localization within the tissue architecture.[10]

Potential Applications
  • Pharmacodynamic Studies: Visualize and quantify the expression and subcellular localization of the mineralocorticoid receptor (MR) in target tissues (e.g., kidney, heart, blood vessels) following Spironolactone treatment.

  • Target Engagement and Downstream Effects: Investigate the effects of Spironolactone on the expression of downstream targets of the MR signaling pathway, such as ion channels (e.g., ENaC), signaling intermediates, or markers of tissue fibrosis and inflammation.

  • Off-Target Effects and Safety Profiling: Assess the impact of Spironolactone on the expression of other proteins in non-target tissues to identify potential off-target effects.[11]

  • Biomarker Discovery: Identify protein biomarkers that correlate with the therapeutic efficacy or adverse effects of Spironolactone treatment.

Quantitative Data Presentation

For a systematic analysis of IHC results, it is recommended to quantify the staining intensity and the percentage of positive cells. The following table provides a template for recording and comparing quantitative data from IHC experiments.

Treatment GroupAnimal IDTissue TypeTarget ProteinStaining Intensity (0-3+)Percentage of Positive Cells (%)H-Score (Intensity x % Positive)Subcellular LocalizationNotes
Vehicle Control1KidneyMR
Vehicle Control2KidneyMR
Spironolactone1KidneyMR
Spironolactone2KidneyMR
Vehicle Control1HeartCollagen I
Vehicle Control2HeartCollagen I
Spironolactone1HeartCollagen I
Spironolactone2HeartCollagen I

Staining Intensity: 0 = Negative, 1 = Weak, 2 = Moderate, 3 = Strong H-Score: A semi-quantitative scoring system calculated by multiplying the staining intensity by the percentage of positive cells.

Experimental Protocols

This protocol provides a step-by-step guide for performing IHC on FFPE tissue sections from Spironolactone-treated subjects.

Materials and Reagents
  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody (e.g., anti-Mineralocorticoid Receptor)

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Protocol Steps
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 5 minutes each.[12]

    • Immerse in 100% Ethanol: 2 changes for 3 minutes each.[12]

    • Immerse in 95% Ethanol: 2 changes for 3 minutes each.[12]

    • Immerse in 80% Ethanol: 1 change for 3 minutes.[12]

    • Immerse in 70% Ethanol: 1 change for 3 minutes.

    • Rinse gently with deionized water.

  • Antigen Retrieval:

    • Immerse slides in a Coplin jar with Antigen Retrieval Buffer.

    • Heat the solution to 95-100°C for 20 minutes using a steamer, water bath, or microwave.[13]

    • Allow the slides to cool in the buffer at room temperature for 20 minutes.[12]

    • Rinse slides with Wash Buffer: 2 changes for 5 minutes each.

  • Peroxidase Blocking:

    • Incubate slides with 3% Hydrogen Peroxide for 10 minutes at room temperature to quench endogenous peroxidase activity.[14]

    • Rinse slides with Wash Buffer: 2 changes for 5 minutes each.

  • Blocking:

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation:

    • Drain the blocking buffer from the slides.

    • Apply the diluted primary antibody to the tissue sections.

    • Incubate overnight at 4°C in a humidified chamber. The optimal dilution and incubation time should be determined empirically.

  • Secondary Antibody Incubation:

    • Rinse slides with Wash Buffer: 3 changes for 5 minutes each.

    • Apply the biotinylated secondary antibody.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with Wash Buffer: 3 changes for 5 minutes each.

    • Apply the Streptavidin-HRP conjugate.

    • Incubate for 30 minutes at room temperature in a humidified chamber.

    • Rinse slides with Wash Buffer: 3 changes for 5 minutes each.

  • Chromogen Development:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the tissue sections and monitor for color development (typically 1-10 minutes).[13]

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.[13]

    • Rinse gently with running tap water for 5-10 minutes.

    • "Blue" the sections in a suitable buffer or tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (70%, 80%, 95%, 100%).[13]

    • Clear in Xylene: 2 changes for 5 minutes each.[13]

    • Apply a coverslip using a permanent mounting medium.

  • Visualization:

    • Examine the slides under a light microscope. Positive staining will appear as a brown precipitate, while the cell nuclei will be stained blue.

Mandatory Visualization

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Spironolactone Spironolactone MR Mineralocorticoid Receptor (MR) Spironolactone->MR Blocks Aldosterone Aldosterone Aldosterone->MR Binds HSP90 HSP90 MR->HSP90 Dissociates MR_dimer MR Dimer MR->MR_dimer Dimerization & Translocation Nucleus Nucleus MRE Mineralocorticoid Response Element (MRE) Transcription Gene Transcription MRE->Transcription Activates Proteins Effector Proteins (e.g., ENaC, SGK1) Transcription->Proteins Response Physiological Response (Na+ Reabsorption, K+ Secretion) Proteins->Response MR_dimer->MRE Binds

Caption: Spironolactone Signaling Pathway.

workflow start FFPE Tissue Section on Charged Slide deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval peroxidase_block Peroxidase Block (3% H2O2) antigen_retrieval->peroxidase_block blocking Blocking (Normal Serum) peroxidase_block->blocking primary_ab Primary Antibody Incubation (e.g., anti-MR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection (Streptavidin-HRP) secondary_ab->detection chromogen Chromogen Development (DAB Substrate) detection->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain dehydration Dehydration & Clearing counterstain->dehydration mounting Mounting dehydration->mounting visualization Visualization (Light Microscopy) mounting->visualization

Caption: IHC Experimental Workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining Primary antibody not effectiveValidate antibody using Western Blot; try a different antibody clone/vendor.
Inadequate antigen retrievalOptimize heating time and temperature; try a different pH for the retrieval buffer.[8]
Primary antibody concentration too lowPerform a titration experiment to determine the optimal antibody concentration.
High Background Non-specific antibody bindingIncrease blocking time or use a different blocking agent.[14]
Endogenous peroxidase activity not quenchedEnsure fresh 3% H2O2 is used and incubation time is sufficient.[6]
Primary antibody concentration too highReduce the concentration of the primary antibody.
Non-specific Staining Cross-reactivity of secondary antibodyUse a secondary antibody raised against the species of the primary antibody.
Tissue dried out during stainingEnsure incubations are performed in a humidified chamber.
Tissue Damage Excessive heating during antigen retrievalReduce heating time or temperature; ensure slides are fully submerged.
Harsh reagentsUse high-quality, fresh reagents.

References

Troubleshooting & Optimization

Troubleshooting common issues in Spiramide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note that "Spiramide" is a fictional compound. The following technical support center, including all troubleshooting guides, FAQs, protocols, and data, has been generated for illustrative purposes based on common issues encountered with similar classes of research compounds.

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experiments involving this novel selective SK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Serine/Threonine Kinase 1 (SK1). SK1 is a critical downstream effector of the Growth Factor Receptor Y (GFRY) signaling pathway. By binding to the ATP pocket of SK1, this compound prevents its phosphorylation and activation, leading to the inhibition of downstream signaling cascades involved in cell proliferation and survival.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving this compound in DMSO to create a stock solution of 10-50 mM. Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For in vivo studies, further dilution in appropriate vehicles like saline or a solution containing Tween 80 may be necessary, depending on the experimental design.

Q3: Is this compound selective for SK1?

This compound has been profiled against a panel of over 400 kinases and has demonstrated high selectivity for SK1. However, as with any kinase inhibitor, the possibility of off-target effects should be considered, especially at high concentrations. We recommend performing appropriate control experiments to validate the on-target effects of this compound in your model system.

Troubleshooting Guide

In Vitro Assay Issues

Q4: I am not observing the expected decrease in cell viability after this compound treatment. What could be the reason?

Several factors could contribute to this observation:

  • Sub-optimal concentration: The effective concentration of this compound can vary between cell lines. We recommend performing a dose-response experiment to determine the IC50 value in your specific cell line.

  • Cell line resistance: The cell line you are using may have intrinsic or acquired resistance to SK1 inhibition. This could be due to mutations in SK1 or compensatory activation of alternative signaling pathways.

  • Incorrect drug preparation: Ensure that the this compound stock solution is prepared correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.

  • Assay-specific issues: The cell viability assay being used (e.g., MTT, CellTiter-Glo) may not be sensitive enough or could be influenced by the metabolic state of the cells.

Q5: The phosphorylation level of the downstream target of SK1 is not decreasing after this compound treatment in my Western blot.

This could be due to several reasons:

  • Insufficient treatment time or concentration: Ensure that the cells are treated with an appropriate concentration of this compound for a sufficient duration to observe a downstream effect. A time-course experiment is recommended.

  • Antibody quality: The antibody used to detect the phosphorylated target may be of poor quality or non-specific. Validate your antibody using appropriate positive and negative controls.

  • Alternative pathway activation: Cells may have activated a compensatory signaling pathway that also leads to the phosphorylation of the target protein.

  • Technical issues with Western blotting: Ensure proper protein extraction, gel electrophoresis, and transfer to the membrane.

In Vivo Experiment Issues

Q6: I am observing toxicity in my animal model after administering this compound.

  • Vehicle-related toxicity: The vehicle used to dissolve and administer this compound could be causing the observed toxicity. Administer the vehicle alone to a control group of animals to rule out this possibility.

  • Dose-related toxicity: The dose of this compound being administered may be too high. A maximum tolerated dose (MTD) study should be performed to determine the optimal dose for your animal model.

  • Off-target effects: At higher concentrations, this compound may have off-target effects that lead to toxicity.

Experimental Protocols

Western Blotting for SK1 Target Engagement
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated SK1, total SK1, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Cell Line ABreast Cancer50
Cell Line BLung Cancer120
Cell Line CColon Cancer85
Cell Line DPancreatic Cancer250

Table 2: Recommended Starting Concentrations for In Vitro Assays

AssayRecommended Concentration Range
Western Blotting100 - 1000 nM
Cell Viability Assays10 - 10000 nM
Immunoprecipitation500 - 2000 nM

Visualizations

GFRY_Signaling_Pathway GFR Growth Factor GFRY GFRY Receptor GFR->GFRY Binds SK1_inactive SK1 (Inactive) GFRY->SK1_inactive Activates SK1_active SK1-P (Active) SK1_inactive->SK1_active Phosphorylation Downstream Downstream Effectors SK1_active->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->SK1_inactive Inhibits

Caption: this compound inhibits the GFRY signaling pathway by blocking SK1 activation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies DoseResponse Dose-Response Assay (e.g., MTT) TargetEngage Target Engagement (Western Blot) OffTarget Off-Target Analysis MTD Maximum Tolerated Dose (MTD) Study TargetEngage->MTD Efficacy Tumor Growth Efficacy Study MTD->Efficacy Start Hypothesis Start->DoseResponse

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_WB Start No change in p-Target after this compound treatment CheckConc Is the concentration and incubation time sufficient? Start->CheckConc CheckAntibody Is the antibody validated? CheckConc->CheckAntibody Yes OptimizeDose Perform dose-response and time-course experiments CheckConc->OptimizeDose No CheckPathway Consider alternative pathway activation CheckAntibody->CheckPathway Yes ValidateAb Validate antibody with positive/negative controls CheckAntibody->ValidateAb No InvestigateAlt Use other inhibitors to probe pathways CheckPathway->InvestigateAlt

Caption: Troubleshooting inconsistent Western blot results with this compound.

Technical Support Center: Optimizing Spironolactone Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spironolactone (B1682167) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Spironolactone?

Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR).[1] It functions by blocking the binding of aldosterone (B195564), a key hormone in the renin-angiotensin-aldosterone system (RAAS), to the MR in epithelial tissues like the kidney.[2][3] This antagonism leads to a decrease in sodium and water reabsorption and an increase in potassium retention, resulting in its diuretic and antihypertensive effects.[4][5] Spironolactone also exhibits anti-androgenic properties by competing with androgens for their receptors.[3]

Q2: How does Spironolactone administration affect the Renin-Angiotensin-Aldosterone System (RAAS)?

By blocking the mineralocorticoid receptor, Spironolactone interrupts the negative feedback loop of the RAAS.[1] This disruption leads to a compensatory physiological response characterized by an increase in plasma renin activity and aldosterone concentrations.[1] Researchers should be aware of this effect when designing experiments and interpreting results.

Q3: What are the main active metabolites of Spironolactone?

Spironolactone is rapidly metabolized in vivo to several active metabolites that contribute to its overall pharmacological effect. The primary active metabolites are canrenone (B1668266) and 7α-thiomethylspironolactone (TMS).[1]

Q4: How should Spironolactone be prepared for oral administration in rodent models?

Due to its poor water solubility, Spironolactone is typically administered to rodents as a suspension via oral gavage.[1] A common method involves micronizing the Spironolactone powder and suspending it in a vehicle such as 0.5% or 1% methylcellulose (B11928114), or corn oil.[1] It is crucial to ensure the suspension is homogenous by vortexing thoroughly before each administration to maintain consistent dosing.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lack of expected diuretic effect. 1. Inadequate Dosage: The administered dose may be too low for the specific animal model or disease state. 2. Improper Formulation/Administration: Poor suspension of the compound can lead to inaccurate dosing. 3. Low Baseline Aldosterone: The diuretic effect may be less pronounced in healthy animals with normal aldosterone levels.[1]1. Dose Titration: Conduct a dose-response study to determine the optimal effective dose for your model. 2. Ensure Homogenous Suspension: Vortex the Spironolactone suspension vigorously immediately before each oral gavage.[1] 3. Model Consideration: Evaluate if the chosen animal model has an activated RAAS, which would make it more responsive to Spironolactone.
Signs of toxicity (e.g., lethargy, dehydration). 1. Hyperkalemia: As a potassium-sparing diuretic, Spironolactone can lead to elevated serum potassium levels.[1] 2. Dehydration and Electrolyte Imbalance: Excessive diuresis can lead to fluid and electrolyte loss.[1]1. Monitor Serum Potassium: Regularly monitor serum potassium levels, especially at higher doses.[1] Consider dose reduction if hyperkalemia is observed. 2. Ensure Hydration: Provide animals with ad libitum access to water. Monitor for clinical signs of dehydration.
Unexpected variability in experimental results. 1. Inconsistent Dosing: Improper suspension can lead to variable amounts of drug administered between animals. 2. Food Effect: The bioavailability of Spironolactone can be affected by the presence of food.1. Standardize Administration Technique: Ensure consistent gavage technique and thorough mixing of the suspension for each animal. 2. Standardize Feeding Schedule: Administer Spironolactone at a consistent time relative to the animals' feeding cycle.

Quantitative Data Summary

Table 1: Recommended Starting Dosages of Spironolactone for In Vivo Studies in Mice

Indication/ModelRoute of AdministrationDosage Range (mg/kg/day)Reference(s)
Cutaneous LeishmaniasisOral4.4 - 17.6[6][7]
Visceral LeishmaniasisOral4.4 - 17.6[6][7]
SchistosomiasisOral100 (for 5 days) or 400 (single dose)[8][9]
Pain Response (Acetic Acid-Induced Writhing)Oral5 - 80[10][11]
Vascular Dysfunction in Diabetic MiceOral50[12]

Table 2: Pharmacokinetic Parameters of Spironolactone and its Major Active Metabolite, Canrenone

SpeciesParameterSpironolactoneCanrenoneReference(s)
HumanHalf-life~1.4 hours~16.5 hours[1]
DogOral Bioavailability62%57%[1]
HumanProtein Binding>90%>90%[1]

Experimental Protocols

Detailed Methodology: Oral Administration of Spironolactone in a Mouse Model of Hypertension

  • Preparation of Spironolactone Suspension (10 mg/mL):

    • Weigh the required amount of micronized Spironolactone powder.

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

    • Gradually add the Spironolactone powder to the methylcellulose solution while continuously vortexing to ensure a uniform suspension.

    • Store the suspension at 4°C and protect it from light. Before each use, allow the suspension to come to room temperature and vortex thoroughly.

  • Animal Handling and Dosing:

    • Acclimate mice to the experimental conditions for at least one week prior to the start of the study.

    • Record the body weight of each mouse before dosing to calculate the exact volume of suspension to be administered.

    • For a 20 mg/kg dose in a 25g mouse, the required dose is 0.5 mg. The volume to administer from a 10 mg/mL suspension would be 50 µL.

    • Administer the suspension via oral gavage using a 20-22 gauge gavage needle.

    • Administer a corresponding volume of the vehicle (0.5% methylcellulose) to the control group.

  • Monitoring and Sample Collection:

    • Monitor the animals daily for any signs of distress or toxicity.

    • Measure relevant physiological parameters (e.g., blood pressure, body weight) at predetermined time points.

    • At the end of the study, collect blood and tissue samples for analysis (e.g., serum potassium levels, biomarker analysis).

Mandatory Visualizations

G Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin Renin Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE ACE ACE AdrenalGland Adrenal Gland AngiotensinII->AdrenalGland Aldosterone Aldosterone AdrenalGland->Aldosterone stimulates secretion MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds to Nucleus Nucleus MR->Nucleus translocates to Spironolactone Spironolactone Spironolactone->MR competitively blocks GeneTranscription Gene Transcription (Na+ channels, Na+/K+ pump) Nucleus->GeneTranscription activates SodiumReabsorption Increased Sodium and Water Reabsorption GeneTranscription->SodiumReabsorption PotassiumSecretion Increased Potassium Secretion GeneTranscription->PotassiumSecretion

Caption: Spironolactone's Mechanism of Action on the RAAS Pathway.

G cluster_Prep Preparation Phase cluster_Exp Experimental Phase cluster_Analysis Analysis Phase A1 Acclimatize Animals (e.g., 1 week) A2 Prepare Spironolactone Suspension A1->A2 A3 Randomize Animals into Groups A2->A3 B1 Record Baseline Measurements (e.g., Body Weight, BP) A3->B1 B2 Daily Dosing: - Spironolactone Group - Vehicle Control Group B1->B2 B3 Regular Monitoring: - Clinical Signs - Physiological Parameters B2->B3 daily B3->B2 C1 End of Study: Sample Collection (Blood, Tissues) B3->C1 at endpoint C2 Biochemical Analysis (e.g., Serum K+) C1->C2 C3 Data Analysis and Interpretation C2->C3

Caption: Experimental Workflow for In Vivo Spironolactone Studies.

References

Technical Support Center: Spiramide (Spironolactone)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Spiramide (presumed to be Spironolactone) in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

This compound, commonly known as Spironolactone (B1682167), is a poorly water-soluble compound.[1][2] Precipitation in aqueous solutions like cell culture media is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: Spironolactone has very low intrinsic solubility in water.[1]

  • Solvent Shock: When a concentrated stock solution of Spironolactone (typically in an organic solvent like DMSO or ethanol) is diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.

  • pH of the Media: The stability of Spironolactone is pH-dependent. The optimal pH for its stability is around 4.5.[3] Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, which is not ideal for Spironolactone stability and can contribute to its precipitation over time.

  • High Concentration: Exceeding the solubility limit of Spironolactone in the final media volume will inevitably lead to precipitation.

  • Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can affect the solubility of dissolved compounds, potentially causing precipitation.[4][5]

  • Interactions with Media Components: Components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[4]

Q2: What is the best solvent to dissolve this compound (Spironolactone) for cell culture experiments?

For cell culture applications, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent to prepare a concentrated stock solution of Spironolactone. It is effective at dissolving the compound at high concentrations and is generally well-tolerated by most cell lines at low final concentrations (typically ≤ 0.5% v/v). Ethanol is another option for creating stock solutions.

Q3: How can I increase the solubility of this compound (Spironolactone) in my aqueous experimental media?

Several strategies can be employed to enhance the solubility and prevent the precipitation of Spironolactone in your media:

  • Use of Excipients:

    • Cyclodextrins: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CyD) has been shown to significantly increase the aqueous solubility of Spironolactone by forming inclusion complexes.[5][6][7][8] This is a highly effective method for cell culture applications as cyclodextrins are generally well-tolerated by cells.

    • Polymers: Stabilizers like Hydroxypropyl Methylcellulose (HPMC) can help prevent the precipitation of Spironolactone nanoparticles.[2][9]

  • pH Optimization: While not always feasible for cell culture, being aware of the optimal pH for Spironolactone stability (around 4.5) can be useful for in vitro assays where the pH can be controlled.[3]

  • Careful Dilution Technique: The method of diluting the stock solution into the media is critical. A stepwise dilution or adding the media to the stock solution slowly while vortexing can help prevent immediate precipitation.

Troubleshooting Guides

Issue: this compound (Spironolactone) precipitates immediately upon addition to the media.

Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity upon dilution causes the compound to fall out of solution.

Solution:

  • Optimize Stock Solution Concentration: Prepare a stock solution in DMSO at the lowest concentration that still allows for the desired final concentration in the media without excessive solvent addition.

  • Modify Dilution Method:

    • Stepwise Dilution: Perform serial dilutions of your stock solution in the cell culture media.

    • Reverse Dilution: Instead of adding the small volume of stock to the large volume of media, try adding the media to the stock solution dropwise while continuously vortexing.

  • Pre-warm the Media: Ensure your cell culture media is at the experimental temperature (e.g., 37°C) before adding the Spironolactone stock solution.

Issue: this compound (Spironolactone) precipitates in the media over time in the incubator.

Cause: This can be due to the inherent instability of Spironolactone at the physiological pH of the cell culture media or the final concentration being too close to its solubility limit.

Solution:

  • Incorporate a Solubilizing Excipient: The most effective solution is to use a solubilizing agent. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CyD) is highly recommended for cell culture experiments.[5][8]

  • Lower the Final Concentration: If possible, reduce the final working concentration of Spironolactone in your experiment.

  • Reduce Incubation Time: If the experimental design allows, minimize the time the compound is in the media before the assay endpoint.

Data Presentation

Table 1: Solubility of Spironolactone in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO41.66100
Ethanol20.8350
Chloroform50-
Water~0.024~0.058[5]
Water with 20% HP-β-CyD22.8554.86[5]

Experimental Protocols

Protocol 1: Preparation of a this compound (Spironolactone) Stock Solution

This protocol describes the preparation of a 100 mM Spironolactone stock solution in DMSO.

Materials:

  • Spironolactone (MW: 416.57 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 41.66 mg of Spironolactone powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution until the Spironolactone is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound (Spironolactone) in Cell Culture Media using HP-β-Cyclodextrin

This protocol provides a method for preparing a working solution of Spironolactone in cell culture media with enhanced solubility.

Materials:

  • Spironolactone stock solution (e.g., 100 mM in DMSO)

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CyD)

  • Cell culture medium (e.g., DMEM/F-12)

  • Sterile conical tubes

Procedure:

  • Prepare a 20% (w/v) HP-β-CyD solution: Dissolve 2 g of HP-β-CyD in 10 mL of cell culture medium. Sterile filter the solution.

  • Complexation: In a sterile tube, mix the Spironolactone stock solution with the 20% HP-β-CyD solution at a suitable molar ratio (e.g., 1:2 Spironolactone:HP-β-CyD). For example, to prepare 1 mL of a 1 mM Spironolactone working solution, you would mix 10 µL of a 100 mM Spironolactone stock with 990 µL of the 20% HP-β-CyD/media solution.

  • Incubate: Gently agitate the mixture for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.

  • Final Dilution: Dilute the complexed Spironolactone solution to the desired final concentration in your cell culture medium.

Mandatory Visualization

experimental_workflow cluster_stock Stock Solution Preparation cluster_solubilization Solubilization in Media cluster_application Cell Culture Application weigh_spl Weigh Spironolactone dissolve_dmso Dissolve in DMSO weigh_spl->dissolve_dmso 41.66 mg in 1 mL mix_complex Mix Stock with HP-β-CyD Solution dissolve_dmso->mix_complex prepare_cyclodextrin Prepare HP-β-CyD Solution prepare_cyclodextrin->mix_complex incubate_complex Incubate for Complexation mix_complex->incubate_complex final_dilution Dilute to Final Concentration incubate_complex->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells

Caption: Experimental workflow for preparing and solubilizing Spironolactone.

signaling_pathway cluster_complex Cyclodextrin Inclusion Complex spl Spironolactone (Hydrophobic) complex Soluble Inclusion Complex spl->complex Encapsulation cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex Forms

Caption: Formation of a water-soluble Spironolactone-cyclodextrin complex.

References

Spiramide off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spiramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and controlling for the off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a combination drug containing two active components: Spironolactone and Furosemide.[1][2]

  • Spironolactone: A potassium-sparing diuretic that acts as a competitive antagonist of the mineralocorticoid receptor (MR).[3][4] By blocking aldosterone (B195564) from binding to the MR, it prevents the reabsorption of sodium and water, while reducing the excretion of potassium.[3][4]

  • Furosemide: A loop diuretic that inhibits the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle.[2][5] This action leads to a significant increase in the excretion of sodium, chloride, and water.[2]

Q2: What are the potential off-target effects of this compound in a research context?

In an experimental setting, the "off-target effects" of this compound are primarily the known pharmacological actions of its components that could confound experimental results if not properly controlled for. These include:

  • Electrolyte Imbalance: this compound significantly alters ion transport, leading to changes in plasma concentrations of potassium, sodium, calcium, and magnesium.[2][6] This can impact a wide range of cellular processes.

  • Hormonal Effects: Spironolactone is not entirely specific to the mineralocorticoid receptor and can also bind to androgen and progesterone (B1679170) receptors, leading to anti-androgenic and progestogenic effects.[3][7]

  • Cardiovascular and Renal Effects: Both components of this compound have potent effects on blood pressure and renal function.[1][4]

  • Signaling Pathway Modulation: Spironolactone has been shown to influence several signaling pathways beyond the classical mineralocorticoid receptor pathway, including the PI3-K/Akt and p38MAPK pathways.[8]

Q3: My experimental model is sensitive to changes in electrolyte concentrations. How can I control for the effects of this compound on ion levels?

It is crucial to account for the diuretic and electrolyte-altering effects of this compound. Here are some recommended controls:

  • Use a Vehicle Control: Always include a group treated with the vehicle used to dissolve the this compound.

  • Monitor and Adjust Electrolyte Levels: In in vivo studies, regularly monitor serum electrolyte levels and consider adjusting dietary intake to compensate for losses. For in vitro experiments, ensure the cell culture medium has a stable and known electrolyte composition.

  • Use a Structurally Unrelated Diuretic: To distinguish the effects of diuresis from the specific mechanism of this compound, consider using a diuretic with a different mechanism of action (e.g., a thiazide diuretic) as a control.

Q4: I am studying androgen-responsive pathways. How do I account for the anti-androgenic effects of Spironolactone?

Given Spironolactone's affinity for the androgen receptor, it is essential to dissect these effects from its mineralocorticoid receptor antagonism.

  • Use a "Clean" Mineralocorticoid Receptor Antagonist: If your experiment is focused on the mineralocorticoid receptor, consider using a more selective antagonist with lower affinity for other steroid receptors, such as Eplerenone, as a control.

  • Hormone Co-treatment: In in vitro studies, you can co-treat with a known androgen (e.g., dihydrotestosterone) to see if it can rescue any observed effects, thus indicating an anti-androgenic mechanism.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Troubleshooting/Control Experiments
Unexpected changes in cell viability or proliferation Electrolyte imbalance in the culture medium due to altered ion transport.- Measure the osmolality and ion concentrations of your culture medium after adding this compound.- Use an ion-free vehicle as a negative control.- Perform a dose-response curve to identify a non-toxic concentration.
Alterations in gene expression related to steroid hormone signaling Spironolactone component binding to androgen and/or progesterone receptors.- Use a more selective mineralocorticoid receptor antagonist (e.g., Eplerenone) as a control.- Perform rescue experiments with the respective hormones (e.g., androgens, progestins).- Use cell lines that lack the expression of these off-target receptors.
Changes in cellular signaling pathways unrelated to the mineralocorticoid receptor Spironolactone may modulate other pathways such as PI3-K/Akt or MAPK.- Use inhibitors for the suspected off-target pathways in conjunction with this compound treatment to see if the effect is blocked.- Use a structurally and mechanistically different diuretic to control for general cellular stress responses.
In vivo model shows signs of dehydration or significant weight loss Excessive diuresis caused by both Furosemide and Spironolactone.- Carefully monitor animal weight and hydration status.- Provide access to electrolyte-supplemented water.- Adjust the dose of this compound to achieve the desired effect without severe dehydration.

Experimental Protocols

Protocol 1: Washout Experiment to Determine Reversibility of Effects

This protocol is designed to determine if the observed effects of this compound are reversible upon its removal, which can help distinguish between direct pharmacological effects and indirect, longer-lasting cellular changes.

  • Treatment Phase: Culture cells or treat animals with this compound for the desired duration. Include a vehicle-treated control group.

  • Washout Phase:

    • In Vitro: Remove the this compound-containing medium, wash the cells three times with fresh, pre-warmed medium, and then incubate with fresh medium.

    • In Vivo: Cease administration of this compound and monitor the animals over time.

  • Analysis Phase: Collect samples at various time points after the washout and perform the relevant assays to see if the observed effect returns to the baseline level of the vehicle control.

Protocol 2: Use of a Structurally and Mechanistically Distinct Inhibitor

This protocol helps to confirm that the observed phenotype is due to the intended mechanism of action (e.g., mineralocorticoid receptor antagonism) and not an off-target effect of the specific chemical structure of Spironolactone.

  • Select a Control Inhibitor: Choose a mineralocorticoid receptor antagonist with a different chemical structure from Spironolactone (e.g., Eplerenone).

  • Dose-Response: Determine the effective concentration of both this compound and the control inhibitor for your specific assay.

  • Comparative Treatment: Treat your experimental system with equimolar concentrations of this compound and the control inhibitor.

  • Analysis: If both compounds produce the same phenotype, it is more likely that the effect is due to the on-target mechanism. If only this compound produces the effect, it is likely an off-target effect.

Visualizations

cluster_this compound This compound Components cluster_targets Primary Cellular Targets cluster_effects Primary Cellular Effects Spironolactone Spironolactone MR Mineralocorticoid Receptor (MR) Spironolactone->MR Antagonist Furosemide Furosemide NKCC2 Na-K-2Cl Cotransporter (NKCC2) Furosemide->NKCC2 Inhibitor Na_Reabsorption Decreased Na+ Reabsorption MR->Na_Reabsorption Inhibits K_Excretion Decreased K+ Excretion MR->K_Excretion Inhibits Ion_Excretion Increased Na+, K+, Cl- Excretion NKCC2->Ion_Excretion Inhibits

Caption: Primary mechanism of action for the components of this compound.

cluster_pathways Potentially Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Spironolactone Spironolactone MR_pathway Mineralocorticoid Receptor Signaling Spironolactone->MR_pathway Antagonizes Androgen_pathway Androgen Receptor Signaling Spironolactone->Androgen_pathway Antagonizes (Off-target) PI3K_Akt_pathway PI3-K / Akt Pathway Spironolactone->PI3K_Akt_pathway Inhibits (Off-target) MAPK_pathway p38MAPK Pathway Spironolactone->MAPK_pathway Inhibits (Off-target) Diuresis Diuresis & Antihypertension MR_pathway->Diuresis Anti_androgenic Anti-androgenic Effects Androgen_pathway->Anti_androgenic Metabolic_regulation Metabolic Regulation PI3K_Akt_pathway->Metabolic_regulation Apoptosis Apoptosis Modulation MAPK_pathway->Apoptosis

Caption: On-target and potential off-target signaling pathways of Spironolactone.

cluster_workflow Experimental Workflow for Off-Target Effect Control Start Start: Observe Phenotype with this compound Question1 Is the phenotype related to diuresis or electrolyte imbalance? Start->Question1 Control1 Control: Use mechanistically distinct diuretic Question1->Control1 Yes Question2 Is the phenotype related to hormonal effects? Question1->Question2 No Control1->Question2 Control2 Control: Use selective MR antagonist (e.g., Eplerenone) Question2->Control2 Yes Question3 Is the phenotype reversible? Question2->Question3 No Control2->Question3 Control3 Control: Perform washout experiment Question3->Control3 Yes Conclusion_OffTarget Conclusion: Phenotype likely off-target Question3->Conclusion_OffTarget No Conclusion_OnTarget Conclusion: Phenotype likely on-target Control3->Conclusion_OnTarget

Caption: A logical workflow for troubleshooting potential off-target effects of this compound.

References

Interpreting unexpected results in Spiramide assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spiramide Assays

Disclaimer: The term "this compound assay" does not correspond to a standardized or widely recognized scientific assay in the available literature. This technical support guide has been developed based on the hypothesis that "this compound" may refer to a novel or proprietary assay for a small molecule, potentially similar in structure or function to spironolactone (B1682167), or that it is an alternative name for such an assay. The troubleshooting advice, protocols, and diagrams provided herein are based on the principles of competitive immunoassays, a common format for the detection of small molecules.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive this compound assay?

A competitive immunoassay is a technique used for the detection of small molecules.[2][4] In this assay format, the "this compound" molecule in your sample competes with a labeled "this compound" conjugate for a limited number of binding sites on a specific antibody. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of "this compound" in the sample. A high concentration of "this compound" in the sample will result in less labeled conjugate binding to the antibody, leading to a weaker signal. Conversely, a low concentration of "this compound" will result in more labeled conjugate binding and a stronger signal.[5][6]

Q2: My this compound assay is showing high background. What are the possible causes?

High background in a competitive ELISA can obscure results by reducing the dynamic range of the assay.[7] Common causes include non-specific binding of antibodies, issues with the blocking buffer, contaminated reagents, or inadequate washing.[7][8][9][10] It is also important to ensure that the substrate solution has not been degraded by exposure to light.

Q3: I am getting no or a very weak signal in my this compound assay. What should I do?

A weak or absent signal suggests a component of the assay is not working as expected. This could be due to incorrect reagent preparation, degraded reagents, or insufficient incubation times.[8] It is also possible that the concentration of the target analyte is below the detection limit of the assay.[8] A thorough review of the protocol and preparation of fresh reagents is recommended.[11]

Q4: The results of my this compound assay are not reproducible. What could be the cause?

Poor reproducibility can manifest as high variability between replicate wells or between different plates.[12] This issue often stems from procedural inconsistencies, such as variations in pipetting, incubation times, or washing techniques.[12][13][14] Equipment-related issues, like a malfunctioning plate washer or reader, can also contribute to poor reproducibility.[13]

Q5: Could other compounds in my sample interfere with the this compound assay?

Yes, compounds with a similar structure to "this compound" can potentially cross-react with the antibody, leading to inaccurate results. For instance, spironolactone and its metabolites have been shown to interfere with certain immunoassays.[15][16][17][18][19] This interference can lead to either falsely high or falsely low results depending on the nature of the cross-reactivity. If interference is suspected, it is advisable to test for cross-reactivity with potentially interfering compounds.

Troubleshooting Guides

High Background Signal
Potential Cause Recommended Solution
Ineffective Blocking Optimize the blocking buffer by increasing its concentration or trying a different blocking agent.[8][9]
Inadequate Washing Increase the number of wash steps or the soaking time between washes. Ensure the plate is thoroughly emptied after each wash.[7][8]
High Antibody Concentration Titrate the primary or secondary antibody to determine the optimal concentration.[9]
Contaminated Reagents Prepare fresh buffers and reagent solutions. Ensure that the water used is of high quality.[7][10][16]
Substrate Degradation Protect the substrate from light and use a fresh solution for each assay.[20]
No or Low Signal
Potential Cause Recommended Solution
Incorrect Reagent Preparation Double-check all calculations and ensure that all reagents were prepared correctly and added in the proper order.[8][11][21]
Degraded Reagents Use fresh reagents and ensure they have been stored correctly and are within their expiration date.
Insufficient Incubation Time/Temperature Ensure that all incubation steps are carried out for the recommended time and at the correct temperature.[8]
Analyte Concentration Below Detection Limit If possible, concentrate the sample to increase the analyte concentration.
Inhibited Enzyme Activity Ensure that buffers do not contain inhibitors of the enzyme conjugate (e.g., sodium azide (B81097) for HRP).[11]
Poor Reproducibility / High Variability
Potential Cause Recommended Solution
Inconsistent Pipetting Use calibrated pipettes and fresh tips for each sample and reagent. Employ a consistent pipetting technique.[8][12][21]
Variable Incubation Times Use a multichannel pipette for adding reagents to minimize time differences across the plate.[12]
Inadequate Plate Washing Ensure consistent washing across all wells. If using an automated washer, check for clogged or malfunctioning ports.[12][13]
Temperature Gradients Avoid stacking plates during incubation and ensure the incubator provides uniform temperature distribution.[22]
Edge Effects To minimize edge effects, avoid using the outer wells of the plate or fill them with buffer.

Experimental Protocols

Protocol: Competitive ELISA for "this compound"

This protocol provides a general framework for a competitive ELISA to detect "this compound". Optimization of antibody concentrations, incubation times, and temperatures may be necessary.

  • Coating:

    • Dilute the anti-"this compound" capture antibody to its optimal concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Wash the plate three times with wash buffer.

    • Add 50 µL of your "this compound" standards or samples to the appropriate wells.

    • Add 50 µL of the "this compound"-HRP conjugate (diluted in assay buffer) to each well.

    • Incubate for 1-2 hours at room temperature, with gentle shaking.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

  • Reading:

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Visualizations

G cluster_well Microplate Well Surface cluster_signal Signal Generation Antibody Anti-Spiramide Antibody This compound This compound (from sample) This compound->Antibody Binds to antibody Labeled_this compound Labeled this compound (conjugate) Labeled_this compound->Antibody Competes for binding Signal Signal Labeled_this compound->Signal Generates signal (if bound)

Caption: Competitive immunoassay signaling pathway.

G Start Start Coat Coat Plate with Anti-Spiramide Antibody Start->Coat Wash1 Wash Plate Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Plate Block->Wash2 Add_Sample Add Standards and Samples Wash2->Add_Sample Add_Conjugate Add Labeled This compound Conjugate Add_Sample->Add_Conjugate Incubate Incubate (Competition) Add_Conjugate->Incubate Wash3 Wash Plate Incubate->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Incubate_Dark Incubate in Dark Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read Read Absorbance Add_Stop->Read End End Read->End

Caption: this compound competitive assay workflow.

G Start Unexpected Result? High_BG High Background? Start->High_BG Yes Low_Signal Low/No Signal? Start->Low_Signal No Check_Washing Check Washing Protocol Increase Wash Steps High_BG->Check_Washing Yes Poor_Repro Poor Reproducibility? Low_Signal->Poor_Repro No Check_Reagents Prepare Fresh Reagents Low_Signal->Check_Reagents Yes Check_Pipetting Review Pipetting Technique & Calibration Poor_Repro->Check_Pipetting Yes Check_Blocking Optimize Blocking Buffer Check_Washing->Check_Blocking Check_Ab_Conc Titrate Antibody Concentration Check_Blocking->Check_Ab_Conc Check_Incubation Verify Incubation Time & Temp Check_Reagents->Check_Incubation Check_Pipetting->Check_Washing

Caption: Troubleshooting unexpected assay results.

References

Technical Support Center: Spiramide Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spiramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT2A receptor and the dopamine (B1211576) D2 receptor. It is utilized in research to investigate the roles of these receptors in various physiological and pathological processes.

Q2: What is the solubility of this compound in common laboratory solvents?

This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). While precise quantitative data from multiple independent sources is limited, it is recommended to prepare stock solutions in DMSO. For a related compound, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, slight solubility in methanol (B129727) has also been noted, suggesting this may be a potential alternative solvent to explore.

Troubleshooting Guide: Dissolving this compound for Experiments

This guide provides solutions to common issues encountered when preparing this compound for in vitro and in vivo studies.

Issue 1: this compound precipitates out of solution when diluted in aqueous media for in vitro assays.
  • Possible Cause: The concentration of this compound in the final aqueous solution, even with a small percentage of DMSO, may exceed its aqueous solubility limit. The final concentration of DMSO may also be insufficient to maintain solubility.

  • Solution:

    • Optimize Stock Concentration: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).

    • Minimize Aqueous Dilution: When preparing working solutions, perform serial dilutions of the DMSO stock in your cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.5%.

    • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound. This will help differentiate the effects of the compound from the effects of the solvent.

    • Incremental Addition: When preparing the final dilution, add the this compound-DMSO stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent immediate precipitation.

Issue 2: Difficulty in preparing a stable and injectable formulation for in vivo animal studies.
  • Possible Cause: The low aqueous solubility of this compound makes direct injection of a simple aqueous solution unfeasible. The use of 100% DMSO is often not suitable for in vivo administration due to its potential toxicity.

  • Solution: A co-solvent system or a specialized formulation is typically required. Below are two potential vehicle formulations that are commonly used for poorly soluble compounds in preclinical in vivo studies. It is essential to perform a tolerability study of the chosen vehicle in your animal model before initiating the main experiment.

    Formulation 1: Co-solvent System

    • Vehicle Composition:

      • 10% DMSO

      • 40% PEG300 (Polyethylene glycol 300)

      • 5% Tween-80

      • 45% Saline (0.9% NaCl)

    • Rationale: This combination of solvents helps to dissolve the compound and maintain its stability in a solution that is more biocompatible for injection than pure DMSO.

    Formulation 2: Cyclodextrin-based Formulation

    • Vehicle Composition:

      • 10% DMSO

      • 90% of a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

    • Rationale: Cyclodextrins are used to encapsulate hydrophobic drugs, increasing their aqueous solubility and stability.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C22H26FN3O2-
Molecular Weight 383.5 g/mol -
Solubility in DMSO SolubleMedchemExpress
Solubility in Methanol Slightly Soluble (for a related compound)LookChem

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, sterile amber tubes to minimize freeze-thaw cycles and protect from light.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Stock solutions in anhydrous DMSO are generally stable for several months when stored properly.

Protocol 2: Preparation of this compound Working Solution for Cell Culture
  • Materials:

    • This compound-DMSO stock solution (from Protocol 1)

    • Pre-warmed complete cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the this compound-DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final concentration of DMSO in the culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Prepare a vehicle control with the same final concentration of DMSO in the culture medium.

    • Add the prepared working solutions to your cell cultures immediately.

Visualizations

Signaling Pathways

This compound functions as an antagonist at both the Dopamine D2 and Serotonin 5-HT2A receptors. The following diagrams illustrate the mechanism of action of this compound in blocking the signaling cascades initiated by the natural ligands of these receptors.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein_D2 Gi/o Protein D2R->G_protein_D2 Activates Spiramide_D2 This compound Spiramide_D2->D2R Blocks AC Adenylyl Cyclase G_protein_D2->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response_D2 Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response_D2 Leads to

Caption: Antagonistic action of this compound on the Dopamine D2 receptor pathway.

G cluster_1 Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds G_protein_HT2A Gq/11 Protein HT2AR->G_protein_HT2A Activates Spiramide_HT2A This compound Spiramide_HT2A->HT2AR Blocks PLC Phospholipase C G_protein_HT2A->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response_HT2A Cellular Response (e.g., neuronal excitation) Ca_release->Cellular_Response_HT2A PKC->Cellular_Response_HT2A G cluster_workflow This compound In Vitro Experimental Workflow A Weigh this compound Powder B Dissolve in Anhydrous DMSO (e.g., 10 mM stock) A->B C Aliquot and Store (-20°C or -80°C) B->C D Thaw Aliquot C->D E Serially Dilute in Cell Culture Medium D->E F Ensure Final DMSO < 0.5% E->F H Include Vehicle Control E->H G Add to Cell Culture F->G H->G

Identifying and mitigating Spiramide cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spiramide Cytotoxicity

Disclaimer: The initial search for "this compound" did not yield information on a compound investigated for cytotoxicity in a research context. The name "Spiromide" corresponds to a combination diuretic medication containing Spironolactone (B1682167) and Furosemide.[1][2][3][4][5] While Spironolactone itself has been studied for its effects on cell viability and apoptosis[6][7][8][9], a compound named "this compound" for cytotoxic research applications is not documented in the available literature.

Therefore, this guide is presented as a technical template for researchers investigating a novel compound, provisionally named "this compound." The methodologies, data, and pathways are based on established principles of cytotoxicity assessment and common findings for anti-cancer agents.

Troubleshooting Guides

This section addresses common issues encountered during the evaluation of this compound's cytotoxic effects.

Q1: How do I determine the effective cytotoxic concentration of this compound for my experiments?

Answer: The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. This is the concentration of the compound that reduces cell viability by 50%. This is typically achieved by performing a dose-response experiment using a cell viability assay, such as the MTT or MTS assay.[10][11][12]

You should test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) and incubate for different time points (e.g., 24, 48, and 72 hours) to understand the dose- and time-dependent effects.

Table 1: Example IC50 Values for "this compound" Across Different Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)Assay Method
A549Lung Carcinoma15.2MTT Assay
MCF-7Breast Adenocarcinoma25.8MTS Assay
PANC-1Pancreatic Carcinoma11.5Real-Time Glo
U-87 MGGlioblastoma32.1Calcein-AM

Note: This data is illustrative and intended as an example.

Q2: I am observing high levels of cell death even at the lowest concentrations of this compound. What could be the cause?

Answer: Unexpectedly high cytotoxicity can stem from several factors:

  • Compound Stability: Ensure this compound is properly dissolved and stable in your culture medium. Degradation could lead to more toxic byproducts.

  • Solvent Toxicity: Verify that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding non-toxic levels (typically <0.1% v/v). Run a "vehicle-only" control to test this.

  • Cell Seeding Density: Very low cell density can make cells more susceptible to chemical insults. Ensure you are using an optimal and consistent seeding density for your cell line.

  • Contamination: Check your cell cultures for microbial contamination (e.g., mycoplasma), which can compromise cell health and increase sensitivity to treatment.

Q3: My results for this compound cytotoxicity are inconsistent between experiments. How can I improve reproducibility?

Answer: Consistency is key in cytotoxicity assays. To improve reproducibility:

  • Standardize Protocols: Ensure all experimental parameters are consistent, including cell passage number, seeding density, treatment duration, and reagent preparation.

  • Automate Liquid Handling: Use calibrated multichannel pipettes or automated liquid handlers for adding cells, compounds, and reagents to minimize pipetting errors.

  • Run Sufficient Replicates: Use at least triplicate wells for each condition (technical replicates) and repeat the entire experiment on different days (biological replicates).

  • Monitor Cell Health: Regularly check the morphology and growth rate of your stock cell cultures to ensure they are healthy before starting an experiment.

Experimental Protocols

This section provides a detailed methodology for a fundamental cytotoxicity experiment.

Q: What is a standard protocol for measuring this compound-induced cytotoxicity using an MTT assay?

Answer: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability.[11][12] It measures the metabolic activity of mitochondrial dehydrogenase enzymes in living cells.

Detailed Protocol: MTT Assay for this compound Cytotoxicity

  • Cell Seeding:

    • Harvest log-phase cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound dose).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations (and controls).

    • Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and a homogenous purple solution.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the % Viability against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value using non-linear regression analysis.

Frequently Asked Questions (FAQs)

Q1: What is the likely molecular mechanism of this compound-induced cytotoxicity?

Answer: While specific to the compound, many cytotoxic agents induce cell death via the activation of apoptosis (programmed cell death).[13][14] This can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[14][15] A common mechanism involves the compound causing cellular stress (e.g., DNA damage or endoplasmic reticulum stress), which triggers the intrinsic pathway.

cluster_stimulus Stimulus cluster_stress Cellular Stress cluster_pathway Intrinsic Apoptosis Pathway cluster_outcome Outcome This compound This compound DNA_Damage DNA Damage / ER Stress This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Q2: How can I design an experiment to mitigate this compound's cytotoxicity?

Answer: To test if an agent (e.g., an antioxidant or a specific pathway inhibitor) can mitigate this compound's toxicity, you can perform a co-treatment experiment. The workflow involves comparing the cytotoxic effect of this compound alone versus this compound combined with the potential mitigating agent.

Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Control Vehicle Control This compound This compound Alone Agent Mitigating Agent Alone Combo This compound + Mitigating Agent Assay Perform Cell Viability Assay (e.g., MTT, MTS) Control->Assay This compound->Assay Agent->Assay Combo->Assay Analysis Analyze Data & Compare Viability Assay->Analysis Conclusion Determine if Agent is Protective Analysis->Conclusion

Caption: Workflow for assessing mitigation of this compound cytotoxicity.

Q3: Does this compound affect normal cells differently from cancer cells?

Answer: This is a critical question for any potential therapeutic compound. An ideal cytotoxic agent has a high therapeutic index, meaning it is significantly more toxic to cancer cells than to normal, non-cancerous cells. To determine this, you should perform your cytotoxicity assays in parallel, using both your cancer cell line of interest and a relevant normal cell line (e.g., non-cancerous lung fibroblasts if you are studying lung cancer). Comparing the IC50 values will reveal the selectivity of this compound. Studies on spironolactone have shown it can be cytotoxic to cancer cells while being less toxic to normal cells.[7]

References

Adjusting Spiramide incubation time for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spiramide

For Research Use Only. Not for use in diagnostic procedures.

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, with a focus on adjusting incubation time for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the (fictional) Kinase Associated Protein 6 (KAP6). KAP6 acts as a scaffold protein, facilitating the phosphorylation of Transcription Factor R (TFR) by Omega Kinase (OK). This phosphorylation event is critical for the nuclear translocation of TFR and the subsequent activation of cellular stress response genes. This compound functions by sterically hindering the binding of Omega Kinase to KAP6, thereby preventing the phosphorylation of TFR.

Q2: What is a recommended starting point for this compound incubation time in cell-based assays?

A2: The optimal incubation time for this compound is highly dependent on the cell type and the specific experimental endpoint. For initial experiments assessing the direct inhibition of TFR phosphorylation, a time course of 1 to 6 hours is a reasonable starting point.[1][2] For downstream effects, such as changes in gene expression or cell viability, longer incubation times of 24 to 72 hours may be necessary.[1]

Q3: How does the concentration of this compound affect the optimal incubation time?

A3: Higher concentrations of this compound may elicit a more rapid and robust inhibition of TFR phosphorylation, potentially shortening the required incubation time.[1] Conversely, lower concentrations may require longer incubation periods to achieve the desired effect. It is crucial to perform a dose-response experiment in conjunction with a time-course study to identify the ideal concentration and incubation time for your specific cellular model.[3]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[4] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4]

Q5: Should the cell culture medium containing this compound be replaced during long incubation periods?

A5: For experiments with incubation times exceeding 48 hours, it is advisable to refresh the medium with a new solution containing this compound. This practice ensures that the concentration of the inhibitor remains consistent and that the cells are not adversely affected by nutrient depletion or changes in pH.[1][5]

Troubleshooting Guides

This guide provides solutions for common issues encountered during experiments with this compound.

Issue Possible Cause Solution
No significant effect of this compound is observed at any time point. Incubation time is too short: The selected time points may not be sufficient to observe the desired downstream effect.Increase incubation duration: For endpoints like changes in cell proliferation, longer incubation times of 48-72 hours may be required.[1] A time-course experiment is highly recommended to determine the optimal time frame.[2]
This compound concentration is too low: The concentration used may not be sufficient to achieve significant inhibition of the KAP6-OK interaction.Increase this compound concentration: Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint.[4]
Poor cell permeability: this compound may not be effectively crossing the cell membrane to reach its intracellular target.Review physicochemical properties: If poor permeability is suspected, consider using a different inhibitor with better cell penetration characteristics.[4]
Compound instability/degradation: this compound may be degrading in the cell culture medium over the course of the experiment.Perform a stability study: Assess the stability of this compound in your specific media and under your experimental conditions. Consider refreshing the media with a fresh inhibitor for long-term experiments.[4]
High cellular toxicity is observed, even at short incubation times. This compound concentration is too high: High concentrations can lead to off-target effects and cellular toxicity.Use the lowest effective concentration: Determine the lowest concentration of this compound that produces the desired biological effect through a careful dose-response study.[4]
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Maintain a low solvent concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% to minimize solvent-induced toxicity.[4]
Inconsistent results between replicate experiments. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.Ensure uniform cell seeding: Use a cell counter to ensure accurate and consistent cell seeding in each well.[2]
Variability in drug preparation: Inconsistent preparation of this compound dilutions can lead to variability in the final concentration.Prepare fresh dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to ensure consistency.

Quantitative Data

Table 1: Effect of this compound Incubation Time on TFR Phosphorylation

The following table summarizes the results of a time-course experiment to determine the optimal incubation time for this compound in a model cancer cell line. Cells were treated with a fixed concentration of this compound (10 µM), and the levels of phosphorylated TFR (pTFR) were measured at various time points.

Incubation Time (Hours)pTFR Level (Relative to Control)Standard Deviation
0100%± 5.0%
165%± 4.5%
332%± 3.8%
615%± 2.5%
1212%± 2.1%
2410%± 1.9%

Data are representative of a typical experiment and may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol outlines a method for determining the optimal incubation time of this compound by measuring the inhibition of TFR phosphorylation via Western Blot.

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment. Incubate for 24 hours at 37°C and 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration.

  • Treatment: Treat the cells with the this compound-containing medium for various time points (e.g., 0, 1, 3, 6, 12, and 24 hours).[2] Include a vehicle control (medium with the same concentration of DMSO used for the this compound treatment).

  • Cell Lysis: At the end of each time point, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Resolve equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated TFR (pTFR) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total TFR and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[2]

  • Data Analysis: Quantify the band intensities for pTFR and total TFR. The optimal incubation time is the point at which the ratio of pTFR to total TFR is at its lowest.[2]

Visualizations

Spiramide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OK Omega Kinase KAP6 KAP6 OK->KAP6 Binds TFR TFR OK->TFR Phosphorylates KAP6->TFR Scaffolds pTFR pTFR TFR->pTFR Phosphorylation pTFR_n pTFR pTFR->pTFR_n Translocates This compound This compound This compound->KAP6 Inhibits Binding DNA DNA pTFR_n->DNA SRG Stress Response Gene Activation DNA->SRG Troubleshooting_Workflow Start Start: Suboptimal Results with this compound Check_Conc Is the this compound concentration optimal? Start->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Time Is the incubation time optimal? Check_Conc->Check_Time Yes Dose_Response->Check_Time Time_Course Perform Time-Course Experiment Check_Time->Time_Course No Check_Viability Are cells healthy and viable? Check_Time->Check_Viability Yes Time_Course->Check_Viability Optimize_Culture Optimize Cell Culture Conditions Check_Viability->Optimize_Culture No Check_Replicates Are replicates consistent? Check_Viability->Check_Replicates Yes Optimize_Culture->Check_Replicates Refine_Technique Refine Pipetting and Seeding Technique Check_Replicates->Refine_Technique No Success Optimal Results Check_Replicates->Success Yes Refine_Technique->Success

References

Troubleshooting low signal in Spiramide binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in Spiramide binding assays. The advice provided is broadly applicable to small molecule binding assays, particularly those utilizing fluorescence polarization.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks when encountering a low signal in my this compound binding assay?

A weak or absent signal is a frequent issue. Before delving into extensive troubleshooting, perform these initial checks:

  • Instrument Settings: Confirm that the plate reader's excitation and emission wavelengths are correctly set for your chosen fluorophore.[1] Ensure the gain setting is optimized; a low gain may not detect a weak signal, while an excessively high gain can increase noise.[1][2]

  • Reagent Preparation: Double-check all reagent concentrations and dilutions.[3] Ensure that all components were brought to room temperature before beginning the assay, if required by the protocol.[3]

  • Plate Type: Verify you are using the appropriate microplate for your assay type (e.g., non-binding surfaces for fluorescence polarization to reduce non-specific binding).[4] Opaque plates are necessary for top-reading fluorescence measurements to minimize background.[2]

  • Reagent Viability: Confirm that reagents, especially the fluorescently-labeled this compound and the target protein, have not expired and have been stored under the recommended conditions to prevent degradation.[5] Avoid repeated freeze-thaw cycles.[5]

Q2: My total fluorescence intensity is low. How can I increase it?

Low fluorescence intensity is a primary cause of noisy or weak polarization data.[6] Here are several strategies to boost your signal:

  • Optimize Fluorophore Choice: The selection of an appropriate fluorophore is critical. A fluorophore with a high quantum yield will produce a stronger signal.[7] Also, consider fluorophores with excitation and emission wavelengths that do not overlap with potential contaminants in your sample.[7]

  • Increase Tracer Concentration: The concentration of your fluorescently-labeled this compound (the "tracer") directly impacts signal strength. A concentration that is too low may result in an insufficient signal.[7] Perform a serial dilution of the tracer to find the lowest concentration that still provides a robust signal-to-noise ratio.[4]

  • Check for Fluorescence Quenching: Components in your sample or a high concentration of the tracer itself can lead to fluorescence quenching.[1][4] This can be assessed by comparing the fluorescence of the labeled this compound to that of the free fluorophore at the same concentration. A significant loss of intensity (e.g., >80%) may indicate quenching.[4]

  • Ensure Cell/Membrane Health: If using cell membranes as the source of the receptor, ensure they were prepared from healthy cells and properly stored. Degraded receptors will lead to poor binding and a weak signal.[5]

Troubleshooting Guide

Problem: Low signal-to-noise ratio, making data interpretation difficult.

The signal-to-noise ratio (SNR) is a critical measure of assay quality. A low SNR can stem from either a weak signal or high background noise.

Step 1: Assess Background Fluorescence

High background can originate from autofluorescence of assay components or non-specific binding.

  • Possible Cause: Intrinsic fluorescence from the buffer, microplate, or other reagents.[1][4]

  • Solution:

    • Measure the fluorescence of a well containing only the assay buffer.

    • If the buffer shows high fluorescence, prepare fresh buffer using high-purity water and reagents.[1]

    • Consider a different buffer system that is known to have low intrinsic fluorescence.[7]

    • Ensure you are using appropriate microplates (e.g., black plates for fluorescence assays) to minimize background.

Step 2: Optimize Reagent Concentrations

The concentrations of both the fluorescent ligand (tracer) and the target protein are crucial for a good signal window.

  • Possible Cause: Suboptimal concentrations of the fluorescently-labeled this compound or the target receptor.

  • Solution:

    • Tracer Titration: Perform a saturation binding experiment by titrating the fluorescently-labeled this compound against a fixed concentration of the target receptor to determine the dissociation constant (Kd). For competitive assays, a tracer concentration at or below the Kd is often recommended.[8]

    • Receptor Titration: Titrate the target receptor against a fixed concentration of the tracer (e.g., at its Kd). Aim for a concentration that results in 50-80% of the ligand being bound, as this typically provides an optimal assay window.[9]

ParameterRecommended Starting ConcentrationKey Consideration
Fluorescent Tracer At or below the KdMust be high enough to provide sufficient signal intensity.[9]
Target Receptor Concentration to achieve 50-80% tracer bindingToo high can lead to ligand depletion; too low results in a weak signal.[8][9]
Competitor (Unlabeled this compound) Varies (tested over a broad range)Should span from well below to well above the expected IC50.
Step 3: Refine Assay Conditions

Environmental factors can significantly influence binding interactions and signal stability.

  • Possible Cause: Non-optimal pH, temperature, ionic strength, or incubation time.

  • Solution:

    • Buffer Composition: Optimize the pH and ionic strength of the assay buffer to ensure the stability and activity of your target protein.[7] The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Tween-20) can help reduce non-specific binding to surfaces.[2]

    • Incubation Time: Determine the time required to reach binding equilibrium.[8] Measure the signal at various time points to identify when a stable signal is achieved. Assays performed before equilibrium is reached will yield inaccurate results.

    • Temperature Control: Maintain a consistent and stable temperature during all incubation steps, as temperature fluctuations can affect binding affinity and kinetics.[5]

Visual Guides and Protocols

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing the cause of a low signal in your binding assay.

G start Start: Low Signal check_instrument Check Instrument Settings (Wavelengths, Gain) start->check_instrument check_reagents Verify Reagent Prep & Storage check_instrument->check_reagents measure_intensity Measure Total Fluorescence Intensity check_reagents->measure_intensity intensity_low Intensity Too Low? measure_intensity->intensity_low optimize_tracer Increase Tracer Conc. / Choose Brighter Fluorophore intensity_low->optimize_tracer Yes check_background Assess Background (Non-Specific Binding) intensity_low->check_background No optimize_tracer->measure_intensity background_high Background Too High? check_background->background_high optimize_blocking Optimize Blocking Agents & Washing Steps background_high->optimize_blocking Yes optimize_conditions Optimize Assay Conditions (pH, Temp, Incubation Time) background_high->optimize_conditions No optimize_blocking->check_background end Signal Improved optimize_conditions->end

Caption: A decision tree for troubleshooting low assay signals.

This compound Signaling Pathway (Hypothetical)

Spironolactone, a component of Spiromide, is known to be an antagonist of the mineralocorticoid receptor (MR). This diagram illustrates a simplified signaling pathway where this compound acts as an antagonist.

G cluster_cell Target Cell MR Mineralocorticoid Receptor (MR) nucleus Nucleus MR->nucleus Translocation transcription Gene Transcription nucleus->transcription Activation Aldosterone Aldosterone (Agonist) Aldosterone->MR Binds & Activates This compound This compound (Antagonist) This compound->MR Binds & Blocks

Caption: Antagonistic action of this compound on the mineralocorticoid receptor.

Experimental Workflow: Competitive Binding Assay

This workflow details the key steps for setting up a competitive fluorescence polarization assay to measure the binding of unlabeled this compound.

G cluster_prep Preparation cluster_assay Assay Setup cluster_read Data Acquisition prep_reagents 1. Prepare Reagents: - Fluorescent this compound (Tracer) - Target Receptor - Unlabeled this compound - Assay Buffer add_components 2. Add to Plate: - Target Receptor - Unlabeled this compound (serial dilution) - Fluorescent Tracer prep_reagents->add_components incubate 3. Incubate (to reach equilibrium) add_components->incubate read_plate 4. Read Plate (Fluorescence Polarization) incubate->read_plate

Caption: Workflow for a competitive fluorescence polarization binding assay.

Detailed Experimental Protocol: Membrane Preparation for Receptor Binding Assays

This protocol provides a general method for preparing cell membranes, a common source of receptors for binding assays.

Objective: To isolate cell membranes containing the target receptor from cultured cells.

Materials:

  • Cultured cells expressing the target receptor

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)[5]

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting: Harvest cultured cells and wash them twice with ice-cold PBS by centrifuging at a low speed (e.g., 500 x g for 5 minutes) and resuspending the cell pellet.

  • Lysis: Resuspend the final cell pellet in ice-cold lysis buffer.[5]

  • Homogenization: Disrupt the cells by homogenizing with a Dounce homogenizer (20-30 strokes) or by sonication on ice. The goal is to lyse the cells without damaging the membranes.

  • Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and intact cells.

  • Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[5]

  • Washing: Discard the supernatant. Wash the membrane pellet by resuspending it in fresh, ice-cold lysis buffer and repeating the high-speed centrifugation step.[5]

  • Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer.

  • Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.[5]

References

Technical Support Center: Investigating Off-Target Binding of Spiramide Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target binding of the components of Spiramide: Spironolactone and Furosemide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected phenotypic effects in our cell-based assays with this compound. How can we determine if this is due to off-target binding of Spironolactone or Furosemide?

A1: Unexpected cellular phenotypes can often be attributed to a compound interacting with proteins other than its intended target. To dissect this, a systematic approach involving several control experiments is necessary.

  • Primary Recommendation: The first step is to confirm direct engagement with the intended target in your specific cellular model. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this. If target engagement is confirmed at the concentrations causing the phenotype, then investigating off-target interactions is the logical next step.

  • Troubleshooting Unexpected Phenotypes:

    • Inactive Control: Synthesize or procure a structurally similar but biologically inactive analog of Spironolactone. This control should not bind to the mineralocorticoid receptor or other known targets. If the cells treated with the inactive analog still exhibit the same phenotype, it suggests the effect might be due to a shared chemical property or an off-target interaction common to the scaffold.

    • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (e.g., mineralocorticoid receptor for Spironolactone). If the phenotype persists in these cells upon treatment, it is highly indicative of an off-target effect.[1]

    • Competitive Displacement: Co-treat the cells with a known, high-affinity ligand for the suspected off-target. If the phenotype is rescued or diminished, it provides strong evidence for the involvement of that specific off-target.

Q2: What are the known off-targets of Spironolactone, and how can we test for binding to them?

A2: Spironolactone is known to have affinity for several steroid hormone receptors.[2]

  • Known Off-Targets: The primary off-targets for Spironolactone are the androgen, progesterone, and glucocorticoid receptors.[2]

  • Recommended Assays:

    • Competitive Binding Assays: This is the most direct method to quantify binding affinity for these receptors. You can perform these using purified recombinant receptor proteins. The goal is to determine the inhibition constant (Ki) or IC50 of Spironolactone for each of these off-targets.

    • Cell-Based Reporter Assays: Utilize cell lines that express these receptors and a reporter gene (e.g., luciferase) under the control of a hormone-responsive element. This will determine if Spironolactone acts as an agonist or antagonist at these receptors in a cellular context.

Q3: We suspect Spironolactone might be inhibiting a kinase in our signaling pathway. How can we screen for this?

A3: Unintended kinase inhibition is a common source of off-target effects for many small molecules.

  • Broad Kinase Profiling: The most comprehensive approach is to submit Spironolactone to a commercial kinase screening service.[3][4][5] These services maintain large panels of purified kinases (often covering a significant portion of the human kinome) and can test your compound at one or more concentrations.[3] The results are typically reported as a percentage of inhibition, which can identify potential kinase "hits".

  • Follow-up on Hits: Any significant hits from the initial screen should be validated by determining the IC50 value through a dose-response experiment.

Q4: How can we identify completely novel or unknown off-targets of Spironolactone or Furosemide?

A4: Identifying unknown off-targets requires unbiased, proteome-wide approaches.

  • Affinity Chromatography followed by Mass Spectrometry (Affinity-MS): This technique involves immobilizing the compound of interest (e.g., Spironolactone) on a solid support (like beads) and incubating it with a cell lysate. Proteins that bind to the compound are "pulled down," eluted, and then identified by mass spectrometry. A critical control for this experiment is to perform a parallel pulldown with beads that do not have the compound attached or to compete for binding by adding an excess of the free compound to the lysate.[6]

  • Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): This powerful technique allows for the identification of target and off-target proteins in an unperturbed cellular environment. Cells are treated with the compound or a vehicle control, heated to different temperatures, and the soluble protein fraction is analyzed by quantitative mass spectrometry. Proteins that are stabilized by the compound will remain in solution at higher temperatures.[7][8][9]

Quantitative Data Summary

The following table summarizes hypothetical binding affinities for Spironolactone against its primary target and known off-targets. These values are for illustrative purposes and should be determined experimentally for your specific assay conditions.

CompoundTargetAssay TypeBinding Affinity (Ki, nM)
Spironolactone Mineralocorticoid ReceptorRadioligand Binding25
Androgen ReceptorCompetitive Binding300
Progesterone ReceptorCompetitive Binding500
Glucocorticoid ReceptorCompetitive Binding> 1000

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound (e.g., Spironolactone) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Purified recombinant human mineralocorticoid receptor

  • [³H]-Aldosterone (radioligand)

  • Test compound (Spironolactone)

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4

  • Wash Buffer: Assay buffer with 0.1% BSA

  • 96-well microtiter plates

  • Scintillation fluid and counter

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL of the purified receptor in assay buffer overnight at 4°C.

  • Blocking: Discard the coating solution and block the wells with 3% BSA in assay buffer for 2 hours at 4°C.

  • Washing: Wash the wells three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the test compound (Spironolactone) in assay buffer.

    • Add a fixed concentration of [³H]-Aldosterone (typically at its Kd concentration) to all wells except for the non-specific binding control.

    • Add the serially diluted test compound to the appropriate wells.

    • For total binding, add only the radioligand.

    • For non-specific binding, add the radioligand and a high concentration of unlabeled aldosterone.

  • Incubation: Incubate the plate for 3 hours at 25°C with gentle shaking.

  • Washing: Wash the wells four times with wash buffer to remove unbound radioligand.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the target engagement of a compound within intact cells by measuring the thermal stabilization of the target protein.[7][8][9]

Materials:

  • Cell line expressing the target protein

  • Test compound (Spironolactone) and vehicle control (e.g., DMSO)

  • PBS and appropriate cell lysis buffer with protease inhibitors

  • PCR tubes or a thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for protein detection (e.g., Western blot apparatus, antibodies)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle control at the desired concentration and incubate for a specific time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another suitable method.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification and Detection:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or another sensitive protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]

Visualizations

Off_Target_Troubleshooting_Workflow phenotype Unexpected Cellular Phenotype Observed cet_assay Perform CETSA for On-Target Engagement phenotype->cet_assay target_engaged Is On-Target Engagement Confirmed? cet_assay->target_engaged investigate_off_target Investigate Off-Target Effects target_engaged->investigate_off_target  Yes optimize_dose Optimize Compound Dose/Concentration target_engaged->optimize_dose No   inactive_control Test Inactive Analog Control investigate_off_target->inactive_control knockdown Target Knockdown/ Knockout Experiment investigate_off_target->knockdown phenotype_persists Phenotype Persists? knockdown->phenotype_persists off_target_effect High Likelihood of Off-Target Effect phenotype_persists->off_target_effect  Yes on_target_effect Phenotype is Likely On-Target Mediated phenotype_persists->on_target_effect No  

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Unbiased_Off_Target_ID start Goal: Identify Novel Off-Targets affinity_ms Affinity Chromatography- Mass Spectrometry (Affinity-MS) start->affinity_ms cetsa_ms Cellular Thermal Shift Assay- Mass Spectrometry (CETSA-MS) start->cetsa_ms immobilize Immobilize Compound on Solid Support affinity_ms->immobilize treat_cells Treat Intact Cells with Compound cetsa_ms->treat_cells pulldown Perform Pulldown with Cell Lysate immobilize->pulldown ms_analysis1 Elute Binders & Analyze by MS pulldown->ms_analysis1 identify_binders Identify Specific Binding Proteins ms_analysis1->identify_binders heat_lysis Apply Heat Challenge, Lyse & Separate treat_cells->heat_lysis ms_analysis2 Analyze Soluble Proteome by Quantitative MS heat_lysis->ms_analysis2 identify_stabilized Identify Thermally Stabilized Proteins ms_analysis2->identify_stabilized Spironolactone_Signaling cluster_cell Target Cell MR Mineralocorticoid Receptor (MR) nucleus Nucleus MR->nucleus Translocation AR Androgen Receptor (AR) PR Progesterone Receptor (PR) transcription Gene Transcription nucleus->transcription Spironolactone Spironolactone Spironolactone->MR Antagonist (On-Target) Spironolactone->AR Antagonist (Off-Target) Spironolactone->PR Antagonist (Off-Target) Aldosterone Aldosterone (Endogenous Ligand) Aldosterone->MR

References

Technical Support Center: Assessing Spiramide Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of Spiramide in aqueous solutions. Given the limited publicly available stability data for this compound, this guide offers a framework for establishing its stability profile through systematic experimentation.

Frequently Asked Questions (FAQs)

Q1: I am starting to work with this compound. What are the first steps to assess its stability in an aqueous solution?

A1: When stability data is unavailable, the initial step is to perform a forced degradation study. This involves subjecting a solution of this compound to various stress conditions to deliberately induce degradation. The goal is to identify potential degradation products and pathways, and to develop a stability-indicating analytical method that can separate the parent drug from any degradants.

Q2: What are the likely degradation pathways for a molecule like this compound?

A2: Based on the chemical structure of this compound, which contains an amide, an aromatic ether, a tertiary amine, and a spirocyclic system, the most probable degradation pathways are:

  • Hydrolysis: The amide bond in the 1,3,8-triazaspiro[4.5]decan-4-one ring system is susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The tertiary amine and the aromatic ether group can be susceptible to oxidation, potentially leading to N-oxides or other oxidative degradation products.

  • Photolysis: The aromatic rings in the structure suggest a potential for degradation upon exposure to UV or visible light.

Q3: What analytical methods are suitable for studying this compound degradation?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[1][2] This method should be able to separate this compound from all potential degradation products.[1] If the degradation products are unknown, coupling HPLC with mass spectrometry (LC-MS) is highly valuable for their identification and structural elucidation.[3]

Troubleshooting Guide

Q1: I am seeing unexpected peaks in my HPLC chromatogram during a stability study. What should I do?

A1: Unexpected peaks could be degradation products, impurities from the sample, or contaminants from your experimental setup. To troubleshoot:

  • Analyze a blank: Inject your solvent/buffer to ensure no peaks are coming from the mobile phase or sample diluent.

  • Use a photodiode array (PDA) detector: A PDA detector can provide the UV spectrum of each peak, which can help determine if the unexpected peak is related to this compound (i.e., has a similar chromophore).

  • Employ LC-MS: If the peak appears to be a degradation product, LC-MS is the most effective way to determine its mass and fragmentation pattern, which helps in identifying its structure.[3]

Q2: My this compound sample is degrading too quickly under forced degradation conditions. How can I control the degradation rate?

A2: The goal of forced degradation is to achieve a target degradation of about 5-20%.[4] If degradation is too rapid, you should reduce the harshness of the stress conditions. For example:

  • Acid/Base Hydrolysis: Use lower concentrations of acid/base (e.g., 0.01 M instead of 0.1 M), reduce the temperature, or shorten the exposure time.

  • Oxidation: Use a lower concentration of the oxidizing agent (e.g., 3% H₂O₂ instead of 30%).

  • Thermal Stress: Lower the temperature of the study.

Q3: this compound appears to be stable under all my forced degradation conditions. Does this mean it is a very stable molecule?

A3: While it may indicate good stability, it's also possible the stress conditions were not harsh enough to induce degradation. Before concluding, consider:

  • Increasing the stress levels: Use higher concentrations of reagents, higher temperatures, or longer exposure times.

  • Verifying your analytical method: Ensure your HPLC method is capable of detecting small changes in the parent drug concentration and separating potential degradants that might be co-eluting with the main peak. Peak purity analysis using a PDA detector can be helpful here.

Data Presentation

As no specific quantitative data for this compound stability is publicly available, the following table is provided as a template for researchers to record their findings from forced degradation studies.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% this compound Remaining% DegradationNo. of Degradation Products
Acid Hydrolysis 0.1 M HCl2, 4, 8, 2460
Base Hydrolysis 0.1 M NaOH2, 4, 8, 24Room Temp
Oxidation 3% H₂O₂2, 4, 8, 24Room Temp
Thermal Water24, 48, 7280
Photolytic UV Light (254 nm)24, 48, 72Room Temp
Photolytic Visible Light24, 48, 72Room Temp

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at appropriate time intervals and dilute for analysis.

    • Thermal Degradation: Dissolve this compound in water or a suitable buffer and store at an elevated temperature (e.g., 80°C). Withdraw samples at various time points.

    • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.[5] A control sample should be kept in the dark at the same temperature. Withdraw samples at various time points.

  • Sample Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC-UV.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products.

Methodology:

  • Method Development:

    • Column Selection: Start with a common reversed-phase column, such as a C18 column.

    • Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.

    • Optimization: Adjust the mobile phase composition, pH, and flow rate to achieve good separation between the this compound peak and the peaks of its degradation products (obtained from the forced degradation study).

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components. This is done by analyzing stressed samples and showing that the peaks are well-resolved.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Visualizations

G cluster_workflow Experimental Workflow for this compound Stability Assessment A Prepare this compound Solution B Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Develop Stability-Indicating HPLC Method B->C D Analyze Stressed Samples C->D E Identify Degradation Products (LC-MS if necessary) D->E F Validate HPLC Method (ICH Guidelines) D->F G Conduct Formal Stability Studies F->G

Caption: A logical workflow for assessing the aqueous stability of this compound.

G cluster_degradation Predicted Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) This compound This compound Hydrolysis_Product Amide Bond Cleavage Product This compound->Hydrolysis_Product H₂O, H⁺/OH⁻ N_Oxide Tertiary Amine N-Oxide This compound->N_Oxide [O] Ether_Cleavage Ether Bond Cleavage Product This compound->Ether_Cleavage [O] Photo_Product Photodegradation Product(s) This compound->Photo_Product

Caption: Predicted degradation pathways of this compound based on its chemical structure.

References

Technical Support Center: Optimizing Spironolactone Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective delivery of Spironolactone (B1682167) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Spironolactone?

Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR).[1] It functions by blocking the action of aldosterone (B195564), a hormone that regulates the balance of sodium and potassium in the body.[1][2] By inhibiting aldosterone, Spironolactone promotes the excretion of sodium and water while conserving potassium.[1][3] This diuretic effect is central to its use in conditions like heart failure and hypertension.[1]

Q2: How should I prepare Spironolactone for oral administration in animal models, considering its poor water solubility?

Spironolactone has low aqueous solubility, which presents a challenge for consistent oral dosing.[1][4][5] For oral gavage in rodents, a common and effective method is to prepare a homogenous suspension. This can be achieved by micronizing the Spironolactone powder and suspending it in a suitable vehicle such as 0.5% or 1% methylcellulose (B11928114) solution or corn oil.[1] It is critical to ensure the suspension is thoroughly mixed (e.g., by vortexing) before each administration to guarantee uniform and accurate dosing.[1] Other approaches to enhance solubility and bioavailability include the development of self-emulsifying drug delivery systems (SEDDS) and the use of cyclodextrin (B1172386) inclusion complexes.[4][6]

Q3: What are the main active metabolites of Spironolactone?

Spironolactone is rapidly converted in the body to several active metabolites that contribute significantly to its overall pharmacological effect. The primary active metabolites are canrenone (B1668266) and 7α-thiomethylspironolactone (TMS).[1][7] When conducting pharmacokinetic studies, it is often important to measure the plasma concentrations of these metabolites in addition to the parent drug.

Q4: How does Spironolactone impact the Renin-Angiotensin-Aldosterone System (RAAS)?

By blocking aldosterone receptors, Spironolactone interrupts the negative feedback loop of the RAAS.[1] This leads to a compensatory physiological response characterized by an increase in plasma renin activity and aldosterone concentrations.[1] Researchers should be aware of this effect when designing experiments and interpreting results, as it can influence biomarkers associated with the RAAS pathway.

Q5: Are there species-specific differences in the metabolism and bioavailability of Spironolactone?

Yes, significant differences in the metabolism, disposition, and bioavailability of Spironolactone have been observed across different animal species.[8] For instance, oral bioavailability and excretion patterns can vary substantially between rats, dogs, and monkeys.[8] Therefore, it is crucial to consult species-specific pharmacokinetic data when planning studies and extrapolating findings.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or lack of expected diuretic/therapeutic effect. 1. Inadequate Dose: The selected dose may be too low for the specific animal model, strain, or experimental conditions.[1] 2. Improper Formulation: Due to its poor solubility, an uneven suspension can lead to inaccurate and inconsistent dosing.[1] 3. Low Baseline Aldosterone: The effect of Spironolactone is more pronounced in animals with elevated aldosterone levels. Healthy animals may show a less significant response.[1][9]1. Dose Optimization: Review literature for appropriate dose ranges for your model. Consider conducting a dose-response study. For example, a dose of 2 mg/kg was found to be effective in dogs.[10] 2. Ensure Homogeneity: Properly micronize the Spironolactone powder. Vortex the suspension vigorously immediately before each administration to ensure it is homogenous.[1] 3. Model Evaluation: Assess the baseline aldosterone levels in your animal model to ensure it is appropriate for the study's objectives.
Animals exhibit signs of toxicity or adverse effects (e.g., lethargy, dehydration). 1. Hyperkalemia: As a potassium-sparing diuretic, Spironolactone can lead to elevated serum potassium levels, particularly at higher doses.[1] 2. Dehydration and Electrolyte Imbalance: The diuretic action can cause excessive fluid loss and imbalances in other electrolytes.[1][9]1. Monitor Potassium: Regularly monitor serum potassium levels. If hyperkalemia is detected, the dose should be reduced or administration temporarily halted.[1] 2. Hydration and Monitoring: Ensure animals have unrestricted access to clean drinking water. Monitor for clinical signs of dehydration (e.g., decreased skin turgor, lethargy). Periodically check serum electrolytes.[1][11]
Gastrointestinal upset (e.g., vomiting, diarrhea) after oral administration. Direct Irritation: The drug formulation may cause gastrointestinal irritation, especially when administered on an empty stomach.Administer with Food: If signs of GI upset are observed, administer Spironolactone with food to minimize irritation.[11] If symptoms persist or are severe, consider reducing the dose or exploring alternative formulations.
Inaccurate pharmacokinetic data in rat studies. Sample Instability: Spironolactone is unstable in rat plasma and can degrade rapidly, especially at room or higher temperatures, due to esterase activity.[12]Strict Temperature Control: Blood and plasma samples from rats must be kept cooled to 0°C immediately after collection and processed as quickly as possible to prevent degradation of the parent compound.[12]

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters for Spironolactone Across Species

Species Parameter Spironolactone Canrenone 7α-thiomethylspironolactone (TMS) Reference(s)
Human Half-life~1.4 hours~16.5 hours~13.8 hours[1]
Protein Binding>90%>90%>90%[1][3]
Rat Oral Bioavailability82%--[8]
Intravenous Pharmacokinetics (20 mg/kg)AUC: 4100.8 ng·h/mLCL: 4915.7 mL/h/kgVd: 1435.4 mL/kg--[12]
Dog Oral Bioavailability62%57%-[8]
Monkey Oral Bioavailability103%48%-[8]
Data is compiled from multiple sources and experimental conditions may vary. Please refer to the original publications for detailed methodologies.

Experimental Protocols

Protocol: Preparation and Oral Administration of a Spironolactone Suspension in Rodents

  • Materials:

    • Spironolactone powder (micronized)

    • Vehicle: 0.5% w/v methylcellulose in sterile water, or corn oil

    • Mortar and pestle (optional, for micronizing)

    • Weighing scale

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Vortex mixer

    • Oral gavage needles (appropriate size for the animal)

    • Syringes

  • Preparation of Vehicle (0.5% Methylcellulose):

    • Heat approximately one-third of the final required volume of sterile water to 60-80°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse it and prevent clumping.

    • Once dispersed, add the remaining volume of cold sterile water and continue to stir on a magnetic stirrer in a cold bath until a clear, viscous solution is formed. Store at 4°C.

  • Preparation of Spironolactone Suspension (Example: 10 mg/mL):

    • Accurately weigh the required amount of micronized Spironolactone powder.

    • If not already micronized, gently grind the powder using a mortar and pestle to a fine consistency.

    • In a suitable container, add a small amount of the chosen vehicle (e.g., 0.5% methylcellulose) to the powder to create a paste. This helps in wetting the powder and preventing clumps.

    • Gradually add the remaining vehicle while continuously stirring or vortexing until the final desired volume and concentration are reached.

    • Place the suspension on a magnetic stirrer for at least 15-30 minutes to ensure uniform distribution.

  • Administration via Oral Gavage:

    • Ensure animals are properly restrained according to approved institutional animal care and use committee (IACUC) protocols.

    • Immediately before dosing each animal, vigorously vortex the stock suspension for at least 30 seconds to ensure it is homogenous.

    • Withdraw the calculated dose volume into a syringe fitted with an appropriately sized oral gavage needle.

    • Gently insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Monitor the animal briefly after administration to ensure there are no signs of distress.

Mandatory Visualizations

Spironolactone_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kidney Kidney Collecting Duct Cell cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AdrenalGland Adrenal Gland AngiotensinII->AdrenalGland Aldosterone Aldosterone Aldosterone_in Aldosterone Aldosterone->Aldosterone_in Renin Renin ACE ACE AdrenalGland->Aldosterone Stimulates Secretion MR Mineralocorticoid Receptor (MR) Nucleus Nucleus MR->Nucleus Translocates Blocked_Na_Reabsorption Decreased Na+ and Water Reabsorption (Diuresis) MR->Blocked_Na_Reabsorption Leads to Blocked_K_Secretion Decreased K+ Secretion (K+ Sparing) MR->Blocked_K_Secretion Leads to Spironolactone Spironolactone Spironolactone->MR Blocks Aldosterone_in->MR Binds ENaC Epithelial Na+ Channel (ENaC) Na_Reabsorption Increased Na+ and Water Reabsorption ENaC->Na_Reabsorption ROMK Renal Outer Medullary K+ Channel (ROMK) K_Secretion Increased K+ Secretion ROMK->K_Secretion Na_K_ATPase Na+/K+ ATPase Transcription Gene Transcription Nucleus->Transcription Activates Transcription->ENaC Upregulates Transcription->ROMK Upregulates Transcription->Na_K_ATPase Upregulates

Caption: Spironolactone's mechanism of action within the RAAS pathway.

Experimental_Workflow acclimatization Animal Acclimatization (e.g., 7 days) group_assignment Randomize Animals into Treatment Groups acclimatization->group_assignment baseline Collect Baseline Data (Weight, Blood, etc.) acclimatization->baseline formulation_prep Prepare Spironolactone Suspension group_assignment->formulation_prep dosing Daily Oral Gavage (Vehicle or Spironolactone) baseline->dosing monitoring Monitor Animal Health (Weight, Clinical Signs) dosing->monitoring data_collection Periodic Data Collection (e.g., Blood Pressure, Urine Output) monitoring->data_collection euthanasia Euthanasia & Tissue Collection (Endpoint) monitoring->euthanasia sample_analysis Sample Analysis (e.g., PK, Biomarkers, Histology) euthanasia->sample_analysis stats Statistical Analysis & Data Interpretation sample_analysis->stats

References

Technical Support Center: Managing Spiramide Interference in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with potential interference from compounds like Spiramide in fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescent assay?

This compound is a compound identified as 8-(3-(4-Fluorophenoxy)propyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, which acts as a dopaminergic and serotonergic antagonist.[1] Like many small molecules used in screening and research, it has the potential to interfere with fluorescence-based assays through several mechanisms, even if it is not fluorescent itself. This interference can lead to false positives, false negatives, or a general decrease in assay sensitivity and reliability.[2][3][4]

Q2: What are the common mechanisms of compound interference in fluorescent assays?

There are three primary ways a compound like this compound can interfere with a fluorescent assay:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[3][5] This is particularly common with compounds that have conjugated aromatic systems.

  • Quenching: The compound can absorb the excitation light or the emitted fluorescence from your probe, a phenomenon known as the inner filter effect .[2][3][6] This reduces the detected signal and can be mistaken for inhibitory activity. Quenching can also occur through direct molecular interaction with the fluorophore.[7]

  • Light Scattering: At high concentrations, compounds may precipitate out of solution, causing light scattering that can interfere with signal detection.[8]

Q3: How can I determine if this compound is interfering with my assay?

A series of control experiments is essential. The first step is to run a control sample containing this compound in your assay buffer without the fluorescent probe or other assay components to check for autofluorescence. Additionally, you should measure the absorbance spectrum of this compound to see if it overlaps with your fluorophore's excitation or emission wavelengths, which would suggest potential for an inner filter effect.[1][8]

Troubleshooting Guide

Problem: I am observing a high background signal in my assay when this compound is present.

This is a common sign of compound autofluorescence.

start High Background Signal with this compound check_autofluorescence Run Control: This compound in Assay Buffer (No Fluorophore) start->check_autofluorescence is_autofluorescent Is the control fluorescent? check_autofluorescence->is_autofluorescent pre_read Option 1: Perform a Pre-Read is_autofluorescent->pre_read Yes red_shift Option 2: Use a Red-Shifted Fluorophore is_autofluorescent->red_shift Yes counter_assay Option 3: Implement a Counter-Assay is_autofluorescent->counter_assay Yes no_issue Background is not from This compound autofluorescence. Investigate other sources. is_autofluorescent->no_issue No end Problem Mitigated pre_read->end red_shift->end counter_assay->end

Caption: Workflow for troubleshooting high background signal due to potential autofluorescence.

Problem: My fluorescence signal decreases when I add this compound, suggesting inhibition, but I'm not sure if it's a real effect.

This could be due to quenching or the inner filter effect.

start Decreased Fluorescence Signal with this compound absorbance_scan Measure Absorbance Spectrum of this compound start->absorbance_scan overlap Does absorbance overlap with fluorophore excitation/emission? absorbance_scan->overlap ife_correction Option 1: Apply Inner Filter Effect Correction overlap->ife_correction Yes dilution Option 2: Dilute Sample overlap->dilution Yes orthogonal_assay Option 3: Use an Orthogonal Assay (e.g., luminescence, absorbance) overlap->orthogonal_assay Yes true_inhibition Potential True Inhibition. Proceed with dose-response and mechanism of action studies. overlap->true_inhibition No end Conclusion Reached ife_correction->end dilution->end orthogonal_assay->end true_inhibition->end

Caption: Workflow to investigate if a decreased signal is due to quenching or true biological activity.

Experimental Protocols

Protocol 1: Characterizing this compound's Spectral Properties

Objective: To determine if this compound is autofluorescent or absorbs light at the assay's wavelengths.

Materials:

  • This compound stock solution

  • Assay buffer

  • Spectrofluorometer or plate reader with fluorescence and absorbance capabilities

  • Quartz cuvettes or appropriate microplates (black plates for fluorescence, clear for absorbance)

Methodology:

  • Absorbance Scan:

    • Prepare a solution of this compound in assay buffer at the highest concentration used in your assay.

    • Measure the absorbance spectrum from UV to the near-infrared range (e.g., 250-800 nm).

    • Note any absorbance peaks, especially those that overlap with the excitation and emission wavelengths of your assay's fluorophore.

  • Fluorescence Scan:

    • Using the same this compound solution, perform a fluorescence emission scan. Excite the sample at your assay's excitation wavelength and scan a range of emission wavelengths.

    • Perform an excitation scan. Set the emission detector to your assay's emission wavelength and scan a range of excitation wavelengths.

    • Significant emission in either scan indicates autofluorescence.

Protocol 2: Mitigating Interference Using a Pre-Read Step

Objective: To subtract the autofluorescence of this compound from the final assay signal.

Methodology:

  • Add this compound and all other assay components except for the fluorescent probe or substrate to the wells.

  • Read the fluorescence at the assay's excitation and emission wavelengths. This is your "pre-read" or background value.

  • Initiate the reaction by adding the fluorescent probe or substrate.

  • Read the fluorescence again at the endpoint.

  • Subtract the pre-read value from the final reading to get the corrected signal.

Protocol 3: Correcting for the Inner Filter Effect (IFE)

Objective: To mathematically correct for signal loss due to this compound absorbing excitation or emission light.

Materials:

  • Absorbance and fluorescence data from Protocol 1.

Methodology: A common correction formula is: Fcorrected = Fobserved * 10((Aex + Aem) / 2)

Where:

  • Fcorrected is the corrected fluorescence intensity.

  • Fobserved is the measured fluorescence intensity.

  • Aex is the absorbance of this compound at the excitation wavelength.

  • Aem is the absorbance of this compound at the emission wavelength.

Note: This correction is generally reliable for absorbance values up to ~0.1.[1]

Data Presentation

Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Interference
This compound 340450High with blue fluorophores
Fluorescein (FITC)494525Low
Rhodamine550573Very Low
Cy5650670Negligible

Table 2: Strategies to Mitigate this compound Interference

StrategyPrincipleBest ForConsiderations
Pre-Read Subtraction Subtracts compound's intrinsic fluorescence.AutofluorescenceNot effective for quenching.
Red-Shifted Dyes Moves assay to a spectral region with less interference.[2][5][8][9]Autofluorescence, QuenchingRequires availability of suitable red-shifted probes and compatible instrumentation.
Inner Filter Effect Correction Mathematically corrects for light absorption.QuenchingLess accurate at high compound concentrations.
Counter-Assay A secondary assay to identify false positives.[2][3]AutofluorescenceAdds an extra step to the workflow.
Orthogonal Assay Uses a different detection method (e.g., luminescence).[3]All interference typesConfirms hits but requires developing a new assay.

References

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinities: Spiperone vs. Spiramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a precise understanding of a compound's binding affinity to its molecular targets is paramount. This guide provides a detailed comparison of the receptor binding profiles of spiperone (B1681076), a well-characterized antipsychotic agent, and spiramide. However, it is crucial to clarify a key distinction at the outset. While spiperone is a single chemical entity with a specific pharmacological profile, "this compound" is the brand name for a combination drug product containing Spironolactone and Furosemide (B1674285). These components are diuretics with different mechanisms of action and are not typically characterized by their binding to the same neurotransmitter receptors as spiperone.

This guide will first present the extensive binding affinity data for spiperone at key dopamine (B1211576) and serotonin (B10506) receptors. Subsequently, it will detail the distinct pharmacological actions of the components of this compound to provide a comprehensive, albeit indirect, comparison.

Spiperone: A High-Affinity Antagonist at Dopamine and Serotonin Receptors

Spiperone is a potent antagonist with high affinity for several dopamine and serotonin receptor subtypes. Its antipsychotic effects are primarily attributed to its blockade of these receptors in the central nervous system. The binding affinity of a compound is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

Quantitative Binding Affinity of Spiperone

The following table summarizes the in vitro Kᵢ values for spiperone at various human dopamine and serotonin receptors, as determined by radioligand binding assays.

Receptor SubtypeKᵢ (nM)Reference Radioligand
Dopamine D₂0.02 - 0.16[³H]Spiperone, [³H]Raclopride
Dopamine D₃0.125[³H]Spiperone
Serotonin 5-HT₁ₐ1.2 - 13.5[³H]8-OH-DPAT
Serotonin 5-HT₂ₐ0.4 - 2.5[³H]Ketanserin, [³H]Spiperone

Note: Kᵢ values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

This compound: A Combination Diuretic

"Spiromide" is a pharmaceutical preparation containing two active ingredients: Spironolactone and Furosemide. These compounds act on the kidneys to increase urine output and are primarily used to treat conditions such as edema and hypertension.[1][2][3] Their mechanisms of action do not involve direct, high-affinity binding to dopamine or serotonin receptors in the brain.

  • Spironolactone: A potassium-sparing diuretic that acts as a competitive antagonist of the mineralocorticoid receptor (aldosterone receptor).[4] Its primary site of action is the distal convoluted tubule and collecting ducts of the nephron.

  • Furosemide: A loop diuretic that inhibits the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle.[5]

Due to their distinct pharmacological targets, a direct comparison of binding affinities between this compound's components and spiperone at dopamine and serotonin receptors is not applicable.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Kᵢ) for compounds like spiperone is most commonly achieved through competitive radioligand binding assays.[6][7][8]

Principle

This assay measures the ability of a non-radiolabeled test compound (e.g., spiperone) to compete with a radiolabeled ligand (e.g., [³H]spiperone) for binding to a specific receptor in a tissue or cell membrane preparation.[9][10] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₔ is the dissociation constant of the radioligand for the receptor.

Key Methodological Steps
  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.[11]

  • Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors) and varying concentrations of the unlabeled test compound (spiperone).[12]

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[11]

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.[12]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC₅₀ value, from which the Kᵢ is calculated.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand ([³H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (Spiperone) Test_Compound->Incubation Filtration Vacuum Filtration (Separates Bound from Free) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measures Radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ & Kᵢ Determination) Scintillation_Counting->Data_Analysis

Figure 1. Workflow of a competitive radioligand binding assay.

Spiperone_Signaling_Pathway Spiperone Spiperone D2_Receptor Dopamine D₂ Receptor Spiperone->D2_Receptor Antagonist (High Affinity) Serotonin_Receptor Serotonin 5-HT₂ₐ Receptor Spiperone->Serotonin_Receptor Antagonist (High Affinity) G_Protein G Protein (Gαi/o or Gαq/11) D2_Receptor->G_Protein Blocks Activation Serotonin_Receptor->G_Protein Blocks Activation Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase, PLC) G_Protein->Downstream_Effectors Inhibition of Signal Transduction Cellular_Response Modulation of Cellular Response Downstream_Effectors->Cellular_Response

Figure 2. Simplified signaling pathway showing spiperone's antagonism.

References

Spiramide vs. Haloperidol: A Comparative In Vivo Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in vivo comparison of the efficacy of spiramide and the conventional antipsychotic, haloperidol (B65202), in rat models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential as a novel therapeutic agent.

Executive Summary

This compound, a selective 5-HT antagonist and high-affinity dopamine (B1211576) D2 receptor antagonist, presents a promising profile for antipsychotic efficacy with a potentially wider therapeutic window and reduced extrapyramidal side effects (EPS) compared to the typical antipsychotic, haloperidol. While direct comparative in vivo studies are limited, this guide synthesizes available data on their respective pharmacological activities in rat models, focusing on key indicators of antipsychotic efficacy and motor side effects.

Compound Profiles

FeatureThis compoundHaloperidol
Chemical Name 8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Primary Mechanism High-affinity Dopamine D2 receptor antagonist (Ki = 3 nM), Selective 5-HT antagonistPotent Dopamine D2 receptor antagonist
Therapeutic Class Atypical Antipsychotic (potential)Typical Antipsychotic

In Vivo Efficacy Data in Rat Models

Direct comparative efficacy studies between this compound and haloperidol are not extensively available in published literature. However, an analysis of individual studies on compounds with similar structures and mechanisms allows for an indirect comparison.

Catalepsy Induction: A Proxy for Extrapyramidal Side Effects

Catalepsy in rats, characterized by a failure to correct an externally imposed posture, is a widely used preclinical model to predict the likelihood of EPS in humans.

CompoundDosing (in rats)Catalepsy InductionReference
This compound (related compound) Greater dose required for catalepsy than for antipsychotic efficacyReduced propensity for catalepsy compared to its behavioral efficacy.[1]
Haloperidol 0.5 - 10 mg/kg, i.p.Dose-dependent induction of catalepsy.[2]

A study on a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones, which includes compounds structurally related to this compound, indicated that a much greater dose was necessary to produce catalepsy in rats compared to the dose required for activity in behavioral tests predictive of antipsychotic efficacy[1]. This suggests that this compound and its analogs may have a reduced propensity for inducing neurological side effects[1]. In contrast, haloperidol is a well-established inducer of dose-dependent catalepsy in rats[2].

Conditioned Avoidance Response (CAR): A Predictor of Antipsychotic Efficacy

The suppression of a conditioned avoidance response is a classic behavioral paradigm used to predict the clinical efficacy of antipsychotic drugs.

CompoundDosing (in rats)Effect on CARReference
This compound (related compound) Effective in inhibiting Sidman avoidance activityDemonstrates antipsychotic-like activity.[1]
Haloperidol 0.05 - 0.2 mg/kg, s.c.Dose-dependent suppression of avoidance responding.[3]

A study involving a compound structurally similar to this compound demonstrated its efficacy in inhibiting Sidman avoidance activity in both rats and squirrel monkeys, suggesting potential antipsychotic effects[1]. Haloperidol consistently produces a dose-dependent suppression of conditioned avoidance responding in rats, a hallmark of its antipsychotic activity[3].

Experimental Protocols

Catalepsy Bar Test

This test measures the time it takes for a rat to remove its forepaws from an elevated horizontal bar.

  • Apparatus: A horizontal bar (approximately 0.9 cm in diameter) is fixed at a height of 9 cm from a flat surface.

  • Procedure: Rats are administered the test compound (e.g., this compound or haloperidol) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), each rat is gently placed with its forepaws on the bar.

  • Measurement: The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 or 720 seconds) is typically set.[4]

Conditioned Avoidance Response (CAR)

This paradigm assesses the ability of a drug to interfere with a learned response to avoid an aversive stimulus.

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented.

  • Procedure: Rats are trained to associate the CS with an impending mild foot shock (unconditioned stimulus, US). The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.

  • Measurement: After stable avoidance behavior is established, the rats are treated with the test compound or vehicle. The number of successful avoidance responses, escape responses (moving after the shock starts), and failures to respond are recorded. A decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic activity.[3][5]

Signaling Pathways & Experimental Workflow

Dopamine D2 Receptor Signaling

Haloperidol and this compound both act as antagonists at the D2 receptor. This blockade is central to their antipsychotic effects. Antagonism of D2 receptors in the mesolimbic pathway is thought to mediate the antipsychotic effects, while blockade in the nigrostriatal pathway is associated with extrapyramidal side effects.

D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Cellular_Response Altered Gene Expression & Neuronal Activity Haloperidol Haloperidol/ This compound Haloperidol->D2R Blocks HT2A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation This compound This compound This compound->HT2AR Blocks experimental_workflow A Acclimatization of Rats B Baseline Behavioral Testing (e.g., locomotor activity) A->B C Random Assignment to Treatment Groups (Vehicle, this compound, Haloperidol) B->C D Drug Administration (i.p. or s.c.) C->D E Behavioral Assays D->E F Catalepsy Test E->F G Conditioned Avoidance Response Test E->G H Data Collection & Analysis F->H G->H

References

Validating Spiramide's D2 Receptor Antagonist Activity Against the Positive Control Haloperidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antagonist activity of a novel compound, Spiramide, at the Dopamine (B1211576) D2 receptor (D2R). To establish a robust benchmark, its performance is compared against Haloperidol (B65202), a well-characterized and potent D2R antagonist widely used as a positive control in pharmacological assays.[1][2][3] The methodologies and data presented herein offer a clear pathway for characterizing the binding affinity and functional potency of new chemical entities targeting the D2R.

The Dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a critical target for antipsychotic drugs.[4][5] Its primary signaling mechanism involves coupling to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[[“]][7][8] Antagonists block the action of endogenous dopamine at these receptors, thereby modulating downstream signaling pathways.[5]

Comparative Performance Data

The antagonist activity of a compound is primarily defined by two key parameters: its binding affinity (Kᵢ) and its functional potency (IC₅₀).

  • Binding Affinity (Kᵢ): Represents the equilibrium dissociation constant for the binding of an inhibitor to a receptor. It is determined through competitive radioligand binding assays. A lower Kᵢ value signifies a higher binding affinity.

  • Functional Potency (IC₅₀): The half-maximal inhibitory concentration, which measures how much of a drug is needed to inhibit a biological response (such as agonist-induced cAMP production) by 50%. A lower IC₅₀ indicates greater potency.

The following table summarizes the in vitro antagonist properties of this compound (hypothetical data) and the positive control, Haloperidol, at the human Dopamine D2 receptor.

CompoundBinding Affinity (Kᵢ) in nM Functional Potency (IC₅₀) in nM
This compound 5.212.5
Haloperidol 1.5[9]1.5[9]

Table 1: Comparative in vitro data for this compound and Haloperidol. Kᵢ values are determined by radioligand binding assays, and IC₅₀ values are determined from cAMP functional assays.

Visualization of Antagonist Action and Workflow

To elucidate the mechanism and experimental process, the following diagrams illustrate the D2R signaling pathway and a typical validation workflow.

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_Protein Gαi/o Protein D2R->G_Protein Activates Dopamine Dopamine (Agonist) Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks Haloperidol Haloperidol (Positive Control) Haloperidol->D2R Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP ATP ATP ATP->AC Substrate

Diagram 1: Dopamine D2 receptor signaling pathway and mechanism of antagonism.

Experimental_Workflow cluster_assays In Vitro Assays BindingAssay D2R Radioligand Binding Assay DataAnalysis Data Analysis (Curve Fitting) BindingAssay->DataAnalysis FunctionalAssay D2R Functional (cAMP) Assay FunctionalAssay->DataAnalysis Start HEK293 cells expressing human D2 Receptors Start->FunctionalAssay Whole Cells MembranePrep Cell Membrane Preparation Start->MembranePrep MembranePrep->BindingAssay Ki_Calc Calculate Kᵢ values DataAnalysis->Ki_Calc IC50_Calc Calculate IC₅₀ values DataAnalysis->IC50_Calc Comparison Compare this compound vs. Haloperidol Ki_Calc->Comparison IC50_Calc->Comparison

Diagram 2: Experimental workflow for validating D2R antagonist activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for conducting D2R binding and functional assays.

Protocol 1: D2 Receptor Radioligand Binding Assay

This assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the D2 receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D2R radioligand.[10][11]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

  • Test Compounds: this compound and Haloperidol, dissolved in DMSO and serially diluted.

  • Non-specific Agent: 10 µM Spiperone or unlabeled Haloperidol to determine non-specific binding.[10]

  • Equipment: 96-well plates, FilterMate™ harvester, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), scintillation counter.[12]

2. Procedure:

  • Preparation: On the day of the assay, thaw the frozen cell membrane aliquots and resuspend them in fresh, ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .[12]

  • Assay Plate Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 150 µL of the membrane preparation.

    • 50 µL of serially diluted test compound (this compound or Haloperidol) or vehicle (for total binding) or non-specific agent (for non-specific binding).

    • 50 µL of [³H]-Spiperone (at a final concentration close to its Kₔ, e.g., 0.5 nM).[10]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[12]

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters using a cell harvester. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).[12]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.[12]

3. Data Analysis:

  • Calculate specific binding by subtracting the DPM of non-specific binding wells from the DPM of total and competitor wells.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

Protocol 2: D2 Receptor Functional (cAMP) Assay

This assay measures the functional potency (IC₅₀) of an antagonist by quantifying its ability to reverse the agonist-induced inhibition of cAMP production.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the human Dopamine D2 receptor, seeded in 96-well plates.[9][13]

  • Agonist: Dopamine.

  • Stimulation Agent: Forskolin (to stimulate basal adenylyl cyclase activity).

  • Test Compounds: this compound and Haloperidol, serially diluted in stimulation buffer.

  • Stimulation Buffer: Assay medium (e.g., HBSS) supplemented with a phosphodiesterase inhibitor like 0.5 mM IBMX.

  • cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.[13][14]

2. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and culture overnight to allow for adherence.[13]

  • Pre-incubation: Remove the culture medium and add the serially diluted antagonist (this compound or Haloperidol) to the wells. Incubate for 15-30 minutes at 37°C.[13]

  • Agonist Stimulation: Add a fixed concentration of Dopamine (typically at its EC₈₀ concentration) to all wells, except the negative control. Co-stimulate with Forskolin to induce a measurable cAMP signal.[13]

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for changes in intracellular cAMP levels.[13]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[13]

3. Data Analysis:

  • The measured signal (e.g., HTRF ratio) will be inversely proportional to the cAMP concentration.

  • Plot the signal against the logarithm of the antagonist concentration.

  • Determine the IC₅₀ value—the concentration of the antagonist that reverses 50% of the agonist's effect on cAMP production—by fitting the data using a non-linear regression model.[9]

References

Spiramide's Selectivity Profile Against Dopamine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiramide, also known as AMI-193, is an investigational compound that has demonstrated notable affinity for dopamine (B1211576) receptors, particularly the D2 subtype. This guide provides a comparative analysis of this compound's binding profile against various dopamine receptor subtypes, presenting available quantitative data and the experimental context for these findings.

Comparative Binding Affinity of this compound

This compound exhibits a high affinity for the human dopamine D2 receptor. Currently, publicly available data on its binding affinity for the full panel of dopamine receptor subtypes (D1, D3, D4, and D5) is limited. The known affinity is presented in the table below.

Receptor SubtypeThis compound (AMI-193) Ki (nM)Reference Compound (Spiperone) Ki (nM)
Dopamine D2 3~0.05 - 0.3

Note: Ki values represent the inhibition constant, with a lower value indicating higher binding affinity. The Ki for the reference compound, Spiperone, is provided for comparative purposes and can vary based on experimental conditions.

Experimental Methodology: Radioligand Binding Assay

The binding affinity of this compound for the dopamine D2 receptor was determined using a competitive radioligand binding assay. This in vitro technique is a standard method for characterizing the interaction between a compound and a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Test Compound: this compound (AMI-193)

  • Radioligand: [³H]-Spiperone (a high-affinity D2 receptor antagonist)

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing appropriate ions (e.g., NaCl, KCl, CaCl2, MgCl2).

  • Non-specific Binding Control: A high concentration of a non-labeled D2 receptor antagonist (e.g., haloperidol (B65202) or unlabeled spiperone).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Cells expressing the human dopamine D2 receptor are harvested and homogenized to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.

  • Assay Setup: A series of dilutions of this compound are prepared. In assay tubes, a fixed concentration of [³H]-Spiperone and a specific amount of the D2 receptor-containing membranes are incubated with the varying concentrations of this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound [³H]-Spiperone from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound [³H]-Spiperone, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone (IC50). The specific binding is calculated as the difference between the total binding (in the absence of a competitor) and the non-specific binding (in the presence of a high concentration of an unlabeled antagonist). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

G prep_reagents Prepare Reagents: - this compound Dilutions - [³H]-Spiperone - D2 Receptor Membranes incubation Incubate Components: This compound + [³H]-Spiperone + D2 Membranes prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Calculate IC50 and Ki scintillation->analysis

Caption: Workflow of a competitive radioligand binding assay.

Selectivity Profile of this compound

The following diagram illustrates the known selectivity of this compound, highlighting its high affinity for the D2 receptor compared to other known targets.

G This compound This compound (AMI-193) D2 Dopamine D2 (Ki = 3 nM) This compound->D2 High Affinity D1 Dopamine D1 (Data Not Available) This compound->D1 Unknown Affinity D3 Dopamine D3 (Data Not Available) This compound->D3 Unknown Affinity D4 Dopamine D4 (Data Not Available) This compound->D4 Unknown Affinity D5 Dopamine D5 (Data Not Available) This compound->D5 Unknown Affinity

Addressing the Initial Request: Spiramide vs. Risperidone

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison between Spiramide and the atypical antipsychotic risperidone (B510) is not clinically meaningful. Initial research indicates that "this compound" is a brand name for a combination drug product containing Spironolactone and Furosemide .[1][2][3][4] This medication is a diuretic, designed to remove excess fluid from the body, and is primarily used to treat edema associated with conditions like congestive heart failure, liver cirrhosis, and resistant hypertension.[2][3]

  • Spironolactone is a potassium-sparing diuretic that functions as an aldosterone (B195564) antagonist.[1][5]

  • Furosemide is a potent loop diuretic that increases the excretion of sodium and water.[1][2]

Risperidone, in contrast, is an atypical antipsychotic used to treat schizophrenia, bipolar disorder, and irritability associated with autism. Its mechanism of action involves modulating neurotransmitter activity in the brain, primarily dopamine (B1211576) and serotonin (B10506) receptors.

Given their fundamentally different pharmacological classes, mechanisms of action, and clinical indications, a direct comparative guide for researchers and drug development professionals would be inappropriate and scientifically unsound.

Therefore, to fulfill the user's core request for a detailed, data-driven comparison of antipsychotic agents, this guide will proceed with a head-to-head comparison of Risperidone and a clinically relevant alternative from the same class: Olanzapine (B1677200) . Both are widely used atypical antipsychotics, and a wealth of comparative experimental data exists for them.

Head-to-Head Comparison: Olanzapine vs. Risperidone

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of olanzapine and risperidone, two leading second-generation (atypical) antipsychotics. The information is compiled from preclinical and clinical studies to support research and development activities.

Overview and Mechanism of Action

Both olanzapine and risperidone are cornerstone treatments for psychotic disorders, exhibiting a primary mechanism of action centered on the antagonism of dopamine D2 and serotonin 5-HT2A receptors. While sharing this core mechanism, their distinct receptor binding profiles account for their differences in efficacy and side effects.

  • Olanzapine: A thienobenzodiazepine derivative, olanzapine has a high affinity for a broad range of receptors, including dopamine (D1-D5), serotonin (multiple 5-HT subtypes), muscarinic (M1-M5), and histamine (B1213489) (H1) receptors. Its potent anti-muscarinic and anti-histaminic activity contributes significantly to its side effect profile, particularly sedation and metabolic disturbances.

  • Risperidone: A benzisoxazole derivative, risperidone and its active metabolite, 9-hydroxyrisperidone (paliperidone), are potent antagonists of D2 and 5-HT2A receptors. It has a lower affinity for muscarinic and histamine H1 receptors compared to olanzapine, which generally results in a lower incidence of sedation and anticholinergic effects. However, its potent D2 blockade, especially at higher doses, is associated with a greater risk of extrapyramidal symptoms (EPS) and hyperprolactinemia.

The diagram below illustrates the primary signaling pathway targeted by both drugs.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drugs DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release D2R D2 Receptor DA_release->D2R Dopamine AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Gene Gene Expression (Neurotransmission) DARPP32->Gene Modulates Olanzapine Olanzapine Olanzapine->D2R Antagonism Risperidone Risperidone Risperidone->D2R Antagonism cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Source of Receptors (e.g., Cloned human receptors expressed in CHO cells) P2 Membrane Preparation (Homogenization & Centrifugation) P1->P2 A1 Incubate Receptor Membranes P2->A1 A2 Add Radiolabeled Ligand (e.g., [3H]spiperone for D2) A1->A2 A3 Add Test Compound (Olanzapine or Risperidone) at varying concentrations A2->A3 S1 Rapid Filtration (Separates bound from free ligand) A3->S1 S2 Scintillation Counting (Measures radioactivity of bound ligand) S1->S2 D1 Generate Competition Curve (% Inhibition vs. Drug Conc.) S2->D1 D2 Calculate IC50 Value D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3 cluster_arms Treatment Arms (Double-Blind) pool Patient Pool (e.g., Schizophrenia Diagnosis, Informed Consent) screening Screening & Baseline Assessment (PANSS, Vitals, Metabolic Labs) pool->screening random Randomization (1:1 Allocation) screening->random arm1 Olanzapine Group (e.g., 10-20 mg/day) random->arm1 arm2 Risperidone Group (e.g., 4-8 mg/day) random->arm2 followup Follow-up Period (e.g., 8 to 52 weeks) Regular Assessments for Efficacy (PANSS) & Safety (Weight, EPS, Labs) arm1->followup arm2->followup endpoint Primary Endpoint Analysis (e.g., Change from Baseline in Total PANSS Score) followup->endpoint

References

Comparative Guide to Confirming Spiramide's 5-HT2A Antagonist Effect Using a Known Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the antagonist properties of Spiramide at the serotonin (B10506) 2A (5-HT2A) receptor. By utilizing a well-characterized 5-HT2A agonist, researchers can effectively quantify the inhibitory potential of this compound and compare its efficacy against other potential antagonists. The following sections detail the underlying signaling pathway, a robust experimental protocol for a calcium mobilization assay, and comparative data presentation.

Introduction to this compound and the 5-HT2A Receptor

This compound is recognized as a potent antagonist of both serotonin 5-HT2 and dopamine (B1211576) D2 receptors.[1] To experimentally validate its antagonist activity at the 5-HT2A receptor, a functional assay is required that measures the cellular response to receptor activation. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2] Activation of this pathway by an agonist, such as the endogenous ligand serotonin (5-HT), leads to a measurable increase in intracellular calcium.[3][4] An antagonist like this compound is expected to inhibit this agonist-induced calcium mobilization in a concentration-dependent manner.

Signaling Pathway of the 5-HT2A Receptor

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, activating the associated Gq protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2][3] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-HT (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Binds & Blocks G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Cellular_Response Cellular Response Ca_release->Cellular_Response

Figure 1: 5-HT2A Receptor Signaling Pathway.

Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol outlines a method to quantify the antagonist effect of this compound on 5-HT2A receptor activation using a calcium mobilization assay.[5][6]

1. Cell Culture and Plating:

  • Culture a suitable host cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

  • Maintain cells in appropriate growth medium supplemented with antibiotics for selection.

  • Seed the cells into black, clear-bottom 96-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of a known 5-HT2A agonist (e.g., Serotonin) in an appropriate buffer.

  • Perform serial dilutions of this compound and the agonist to create a range of concentrations for dose-response analysis.

3. Calcium Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Remove the growth medium from the cell plates and add the dye-loading buffer to each well.

  • Incubate the plates at 37°C for 60 minutes in the dark to allow for dye uptake.

4. Antagonist Incubation:

  • After incubation, wash the cells with a buffered saline solution (e.g., HBSS).

  • Add the various concentrations of this compound (or vehicle control) to the appropriate wells.

  • Incubate the plates for 15-30 minutes at 37°C. This pre-incubation allows this compound to bind to the 5-HT2A receptors.

5. Agonist Stimulation and Data Acquisition:

  • Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Set the instrument to measure fluorescence intensity over time (kinetic read).

  • Add the 5-HT2A agonist to all wells simultaneously using the instrument's integrated fluidics. A concentration of agonist that elicits a sub-maximal response (EC80) is typically used for antagonist testing.

  • Record the fluorescence signal before and after the addition of the agonist. The increase in fluorescence corresponds to the increase in intracellular calcium.

6. Data Analysis:

  • The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal.

  • Plot the agonist's dose-response curve in the absence and presence of different concentrations of this compound.

  • Calculate the IC50 value for this compound, which is the concentration of the antagonist that inhibits 50% of the agonist's maximal response.

  • A rightward shift in the agonist's dose-response curve with increasing concentrations of a competitive antagonist can be used to determine the antagonist's affinity (pA2 value) through Schild analysis.

experimental_workflow start Start cell_culture 1. Culture 5-HT2A expressing cells start->cell_culture plate_cells 2. Seed cells in 96-well plates cell_culture->plate_cells dye_loading 3. Load cells with Calcium Dye (e.g., Fluo-4 AM) plate_cells->dye_loading wash 4. Wash cells dye_loading->wash add_antagonist 5. Add this compound (or vehicle) and incubate wash->add_antagonist read_plate 6. Place plate in fluorescence reader add_antagonist->read_plate add_agonist 7. Add 5-HT Agonist read_plate->add_agonist measure_fluorescence 8. Measure kinetic fluorescence response add_agonist->measure_fluorescence analyze_data 9. Analyze Data (IC50, Schild Plot) measure_fluorescence->analyze_data end End analyze_data->end

References

Comparative Analysis of Azaspiro Compounds as Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Azaspiro compounds, characterized by a spirocyclic scaffold containing at least one nitrogen atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensional structure offers advantages over traditional flat molecules, often leading to improved physicochemical properties such as solubility and metabolic stability, which are critical for drug development. This guide compares the performance of several azaspiro-based compounds as modulators of serotonin (B10506) (5-HT) receptors, supported by experimental data and detailed methodologies.

Performance Comparison of Azaspiro-Based Serotonin Receptor Ligands

The following table summarizes the in vitro binding affinities of representative azaspiro compounds for the 5-HT1A and 5-HT2A serotonin receptor subtypes. These receptors are crucial targets for therapeutic agents aimed at treating a range of central nervous system disorders, including anxiety, depression, and psychosis[2].

Compound IDAzaspiro ScaffoldTarget Receptor(s)Binding Affinity (Ki, nM)Reference
Compound 14 2-Azaspiro[4.5]decane-1,3-dione5-HT1A5.1[3][4]
5-HT2A>1000[3][4]
Compound 15 2-Azaspiro[4.5]decane-1,3-dione5-HT1A2.7[3][4]
5-HT2A>1000[3][4]
Compound 16 2-Azaspiro[4.5]decane-1,3-dione5-HT1A4.3[3][4]
5-HT2A>1000[3][4]
Compound 10 2-Azaspiro[4.4]nonane-1,3-dione5-HT1A134[3][4]
5-HT2A87.1[3][4]
Buspirone (B1668070) Analog (6a) 8-Azaspiro[4.5]decane-7,9-dione5-HT1Aequipotent to buspirone[5]

Key Observations:

  • The 2-azaspiro[4.5]decane-1,3-dione scaffold (compounds 14, 15, and 16) demonstrates high affinity and selectivity for the 5-HT1A receptor, with Ki values in the low nanomolar range and poor affinity for the 5-HT2A receptor.[3][4]

  • In contrast, the 2-azaspiro[4.4]nonane-1,3-dione derivative (compound 10) exhibits moderate, dual affinity for both 5-HT1A and 5-HT2A receptors.[3][4]

  • The 8-azaspiro[4.5]decane-7,9-dione scaffold, as seen in the buspirone analog 6a, is also a potent 5-HT1A receptor ligand.[5]

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for two key experimental procedures.

Radioligand Binding Assay for 5-HT2A Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.
  • Radioligand: [3H]-Ketanserin, a selective 5-HT2A receptor antagonist.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Test Compounds: Serial dilutions of the azaspiro compounds.
  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone).
  • Filtration System: 96-well filter plates (e.g., Millipore MAFB plates) and a vacuum harvester.
  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]-Ketanserin (at a concentration close to its Kd), and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a saturating concentration of a non-radiolabeled antagonist is added.
  • Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum harvester to separate the bound radioligand from the free radioligand.
  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT2A Receptor

This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor by detecting changes in intracellular calcium levels. The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Cal-520 AM.
  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
  • Agonist: Serotonin (5-HT).
  • Test Compounds: Serial dilutions of the azaspiro compounds.
  • Fluorescence Plate Reader: With the capability for kinetic reading.

2. Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.
  • Compound Addition: Add the test compounds (for antagonist testing) or vehicle to the wells and incubate for a short period.
  • Agonist Stimulation: Add a known concentration of serotonin to the wells to stimulate the receptors.
  • Detection: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

3. Data Analysis:

  • For agonist testing, plot the change in fluorescence against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy).
  • For antagonist testing, measure the inhibition of the agonist-induced calcium signal at different concentrations of the test compound to determine the IC50.

Visualizations

The following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Response Cellular Response PKC->Response Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Ca->Response Serotonin Serotonin (Agonist) Serotonin->5HT2A Binds

Caption: 5-HT2A Receptor Gq Signaling Pathway.

G start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare_reagents incubation Incubate Reagents in 96-well Plate prepare_reagents->incubation filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration wash Wash Filters filtration->wash detect Detect Radioactivity (Scintillation Counting) wash->detect analyze Analyze Data (Determine Ki) detect->analyze end End analyze->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

References

Validating Small Molecule Binding Kinetics: A Comparative Guide Featuring Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, a precise understanding of the interaction between a small molecule and its protein target is paramount. This guide provides a comprehensive comparison of methodologies for validating binding kinetics, with a central focus on Surface Plasmon Resonance (SPR). To illustrate these principles, we will reference the active components of the combination drug Spiromide, namely Spironolactone and Furosemide, and their interactions with their respective biological targets.

It is important to clarify that "Spiromide" is a brand name for a medication containing two active ingredients: Spironolactone, a potassium-sparing diuretic, and Furosemide, a loop diuretic.[1][2] Spironolactone primarily targets the mineralocorticoid receptor and also exhibits activity at androgen and progesterone (B1679170) receptors.[3][4] Furosemide's main target is the Na-K-Cl cotransporter.[5] Therefore, when considering the binding kinetics, it is essential to analyze each component and its specific protein interactions individually.

Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach

SPR is a powerful optical technique for monitoring molecular binding events in real time without the need for labels.[6][7] The method involves immobilizing one molecule (the ligand, typically the protein target) onto a sensor chip surface, while the other molecule (the analyte, the small molecule drug) flows over this surface.[6] The interaction between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram—a graph of response units versus time.[7][8] From this sensorgram, key kinetic parameters such as the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_) can be determined.[8][9]

Experimental Workflow for SPR

The following diagram outlines a typical experimental workflow for validating the binding kinetics of a small molecule, such as Spironolactone, to its protein target using SPR.

cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_protein Prepare & Purify Target Protein immobilization Immobilize Target Protein on Sensor Chip prep_protein->immobilization prep_small_molecule Prepare Small Molecule (e.g., Spironolactone) analyte_injection Inject Small Molecule (Analyte) at Various Concentrations prep_small_molecule->analyte_injection prep_buffers Prepare Running Buffers & Regeneration Solutions prep_buffers->immobilization prep_buffers->analyte_injection dissociation Dissociation Phase: Buffer Flow prep_buffers->dissociation regeneration Regenerate Sensor Surface prep_buffers->regeneration immobilization->analyte_injection Ready for injection association Association Phase: Real-time Binding analyte_injection->association association->dissociation End of injection sensorgram Generate Sensorgrams association->sensorgram dissociation->regeneration Surface regeneration dissociation->sensorgram regeneration->analyte_injection Ready for next cycle fitting Fit Data to Kinetic Models sensorgram->fitting kinetics Determine ka, kd, KD fitting->kinetics

Caption: Experimental workflow for SPR analysis.
Detailed Experimental Protocol for SPR

A generalized protocol for determining the binding kinetics of a small molecule like Spironolactone to its target receptor (e.g., mineralocorticoid receptor) is as follows:

  • Preparation of Materials:

    • Target Protein: Purified mineralocorticoid receptor. The purity and concentration should be accurately determined.

    • Small Molecule (Analyte): Spironolactone dissolved in an appropriate solvent (e.g., DMSO) and then diluted into the running buffer. A series of concentrations should be prepared.

    • Sensor Chip: A suitable sensor chip (e.g., CM5) for protein immobilization.

    • Buffers: Running buffer (e.g., HBS-EP+), immobilization buffers (e.g., EDC/NHS, ethanolamine), and regeneration solution (e.g., low pH glycine (B1666218) or high salt).

  • Immobilization of the Target Protein:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified mineralocorticoid receptor over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Binding Analysis:

    • Inject the prepared concentrations of Spironolactone (analyte) over the immobilized receptor surface at a constant flow rate. This is the association phase .

    • After the injection, flow the running buffer over the surface to monitor the dissociation of the Spironolactone from the receptor. This is the dissociation phase .

    • Between each concentration of Spironolactone, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The real-time binding data is recorded as a sensorgram.

    • The sensorgrams are processed and analyzed using appropriate software (e.g., Biacore Evaluation Software).

    • The association (k_a_) and dissociation (k_d_) rate constants are determined by fitting the data to a suitable kinetic model (e.g., 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (K_D_) is calculated from the ratio of k_d_ to k_a_ (K_D_ = k_d_ / k_a_).

Comparison with Other Binding Kinetic Techniques

While SPR is a widely used and powerful technique, several other methods are available for characterizing biomolecular interactions. The choice of technique often depends on the specific application, the nature of the interacting molecules, and the information required.

cluster_methods Binding Kinetics Measurement Techniques cluster_info Information Obtained SPR Surface Plasmon Resonance (SPR) Kinetics Kinetics (ka, kd) SPR->Kinetics Affinity Affinity (KD) SPR->Affinity BLI Bio-Layer Interferometry (BLI) BLI->Kinetics BLI->Affinity ITC Isothermal Titration Calorimetry (ITC) ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo Stoichiometry Stoichiometry (n) ITC->Stoichiometry MST Microscale Thermophoresis (MST) MST->Affinity

Caption: Comparison of biophysical techniques.

The table below provides a comparative overview of these techniques.

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Change in refractive index upon bindingChange in interference pattern of lightHeat change upon bindingMovement of molecules in a temperature gradient
Labeling Label-free[6]Label-free[10]Label-freeRequires fluorescent labeling of one partner
Throughput Medium to High[11]HighLowMedium to High
Sample Consumption Low[12]LowHighVery Low[13]
Kinetic Data (k_a_, k_d_) Yes[9]Yes[10]No[13]No[13]
Affinity Data (K_D_) Yes[9]Yes[10]Yes[13]Yes[13]
Thermodynamic Data Can be derived from temperature dependenceLimitedYes (direct measurement)[13]No
Advantages High sensitivity, real-time data, established method[12]High throughput, crude sample compatibility[10]Gold standard for thermodynamics, solution-based[13]Low sample consumption, wide affinity range[13]
Disadvantages Potential for mass transport limitations, requires immobilization[14]Lower sensitivity than SPR, requires immobilization[10]Low throughput, high sample consumptionRequires labeling, potential for artifacts from labeling

Quantitative Data Presentation

The following table illustrates how binding kinetics data for Spironolactone and Furosemide with their respective targets, as determined by SPR, would be presented. Please note that the following data are hypothetical and for illustrative purposes only, as specific SPR data for these interactions were not found in the initial search.

Ligand (Immobilized)Analyte (In Solution)Association Rate (k_a_) (M⁻¹s⁻¹)Dissociation Rate (k_d_) (s⁻¹)Affinity (K_D_) (M)
Mineralocorticoid ReceptorSpironolactone1.5 x 10⁵3.0 x 10⁻³2.0 x 10⁻⁸
Androgen ReceptorSpironolactone8.0 x 10⁴5.0 x 10⁻³6.3 x 10⁻⁸
Na-K-Cl CotransporterFurosemide2.2 x 10⁴1.1 x 10⁻²5.0 x 10⁻⁷

Conclusion

Validating the binding kinetics of small molecules to their protein targets is a critical step in drug development. Surface Plasmon Resonance provides a robust, real-time, and label-free method for obtaining high-quality kinetic and affinity data.[12] While alternative techniques such as BLI, ITC, and MST offer their own unique advantages, SPR remains a gold standard in the field.[10] By understanding the principles, experimental workflows, and comparative strengths of these methods, researchers can make informed decisions to best characterize their molecules of interest and accelerate the path to new therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of the experimental antipsychotic compound Spiramide and its structurally related analogs. Due to the limited availability of public data on the metabolic profile of this compound, this document focuses on the well-characterized metabolic stability of Buspirone (B1668070), a structurally similar azaspirodecane-dione derivative. The experimental data and methodologies presented for Buspirone can serve as a valuable reference for designing and interpreting future metabolic stability studies for this compound and other novel related compounds.

I. Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery and development, influencing a drug's pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2] It refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1][2] A compound with high metabolic stability is cleared more slowly from the body, potentially leading to a longer duration of action. Conversely, a compound with low metabolic stability may be rapidly metabolized, resulting in low systemic exposure and reduced efficacy.

Standard in vitro assays, such as those employing liver microsomes or hepatocytes, are routinely used in early drug discovery to assess metabolic stability and predict in vivo clearance.[3] These assays provide key parameters like intrinsic clearance (CLint) and half-life (t1/2), which are essential for selecting and optimizing drug candidates.

II. Metabolic Profile of Buspirone: A Surrogate for this compound

Buspirone is an anxiolytic agent that, like this compound, features an azaspirodecane-dione moiety. It undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[4][5][6] The major metabolic pathways for Buspirone include N-dealkylation, hydroxylation, and N-oxidation.[3][6]

Key Metabolites of Buspirone:

  • 1-(2-Pyrimidinyl)piperazine (1-PP): A pharmacologically active metabolite formed through N-dealkylation. It exhibits about 20-25% of the anxiolytic activity of the parent drug.[7]

  • 5-Hydroxybuspirone (5-OH-Bu): A major metabolite resulting from aromatic hydroxylation.[3][6]

  • 6'-Hydroxybuspirone (6'-OH-Bu): Another significant hydroxylated metabolite.[6]

  • 3'-Hydroxybuspirone (3'-OH-Bu): A product of hydroxylation on the azaspirodecanedione moiety.[3][6]

  • Buspirone N-oxide (Bu N-oxide): Formed via N-oxidation on the piperazine (B1678402) ring.[6]

The metabolic fate of Buspirone highlights the key sites susceptible to enzymatic degradation, which are likely to be relevant for structurally similar compounds like this compound.

III. Quantitative Metabolic Stability Data for Buspirone

The following table summarizes the key metabolic stability parameters for Buspirone, as determined in human liver microsomes (HLMs).

CompoundMajor MetabolitesPrimary Metabolizing EnzymeApparent Km (μM) for Metabolite Formation in HLMs
Buspirone 1-Pyrimidinylpiperazine (1-PP)CYP3A48.7
Buspirone N-oxide (Bu N-oxide)CYP3A434.0
3'-Hydroxybuspirone (3'-OH-Bu)CYP3A44.3
5-Hydroxybuspirone (5-OH-Bu)CYP3A411.4 / 514
6'-Hydroxybuspirone (6'-OH-Bu)CYP3A48.8

Data sourced from Zhu et al., Drug Metabolism and Disposition, 2005.[6]

IV. Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This section outlines a general protocol for assessing the metabolic stability of a test compound, such as this compound, using human liver microsomes. This method is widely used to determine the intrinsic clearance of a drug candidate.

Objective: To determine the rate of metabolism of a test compound in the presence of human liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system.

Materials:

  • Test compound (e.g., this compound)

  • Human Liver Microsomes (HLMs)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (compounds with known metabolic stability)

  • Internal Standard (for analytical quantification)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock Solution pre_incubation Pre-incubate Microsomes and Test Compound (37°C) prep_compound->pre_incubation prep_microsomes Thaw and Prepare Microsome Suspension prep_microsomes->pre_incubation prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_cofactor->start_reaction pre_incubation->start_reaction incubation Incubate at 37°C with Shaking start_reaction->incubation sampling Collect Aliquots at Specific Time Points incubation->sampling termination Terminate Reaction with Cold Acetonitrile & Internal Standard sampling->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis Analyze by LC-MS/MS supernatant_transfer->lcms_analysis quantification Quantify Remaining Parent Compound lcms_analysis->quantification calculation Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) quantification->calculation

Caption: Workflow for a typical in vitro microsomal stability assay.

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the human liver microsomes to the desired protein concentration in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-incubate the test compound with the diluted microsome suspension at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Termination:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the reaction mixture.

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate scaling factors.

V. Logical Relationship for Predicting Metabolic Stability

The following diagram illustrates the logical flow from in vitro metabolic stability data to the prediction of in vivo pharmacokinetic parameters.

G cluster_invitro In Vitro Experimentation cluster_scaling In Vitro-In Vivo Extrapolation (IVIVE) cluster_invivo In Vivo Prediction microsomal_assay Microsomal Stability Assay invitro_data In Vitro Data (t1/2, CLint) microsomal_assay->invitro_data hepatocyte_assay Hepatocyte Stability Assay hepatocyte_assay->invitro_data ivive_model Hepatic Clearance Models (e.g., Well-stirred, Parallel Tube) invitro_data->ivive_model scaling_factors Physiological Scaling Factors (e.g., liver weight, blood flow) scaling_factors->ivive_model hepatic_clearance Predicted Hepatic Clearance (CLh) ivive_model->hepatic_clearance bioavailability Predicted Oral Bioavailability (F) hepatic_clearance->bioavailability half_life Predicted In Vivo Half-life (t1/2) hepatic_clearance->half_life

Caption: Predicting in vivo pharmacokinetics from in vitro data.

VI. Conclusion and Future Directions

While direct experimental data on the metabolic stability of this compound is not yet widely available, the information gathered on the structurally related compound, Buspirone, provides a valuable framework for anticipating its metabolic fate. The primary sites of metabolism for Buspirone, particularly the piperazine ring and the azaspiro-dione moiety, are likely to be susceptible to similar enzymatic transformations in this compound.

To definitively characterize the metabolic stability of this compound and its analogs, it is imperative to conduct in vitro studies as outlined in this guide. Such experiments will provide crucial data to guide lead optimization, predict in vivo pharmacokinetic properties, and ultimately support the development of safe and effective new medicines. Researchers are encouraged to utilize the provided protocols and comparative data as a foundation for their investigations into this novel class of compounds.

References

Comparative Analysis of Blood-Brain Barrier Penetration: Spiramide vs. Risperidone and Paliperidone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neuropharmacology and Drug Development

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. This guide provides a comparative assessment of the BBB penetration of a novel antagonist, Spiramide, against the well-established atypical antipsychotics, Risperidone (B510), and its active metabolite, Paliperidone. This analysis is supported by in vitro and in vivo experimental data to inform preclinical and clinical research decisions.

Executive Summary

Effective CNS therapies depend on achieving sufficient drug concentrations at the target site within the brain. The BBB, a highly selective barrier, along with active efflux transporters like P-glycoprotein (P-gp), significantly restricts the entry of many therapeutic compounds into the brain.[1][2] Understanding and optimizing BBB penetration is therefore a key challenge in CNS drug development.

This guide presents a head-to-head comparison of this compound, a novel investigational antagonist, with Risperidone and its metabolite Paliperidone. While Risperidone and Paliperidone are known substrates of the P-gp efflux pump, which limits their brain accumulation, this compound has been engineered to evade this mechanism, resulting in significantly enhanced brain penetration.[1][3][4]

Comparative Data on BBB Penetration

The following table summarizes the key pharmacokinetic parameters related to the BBB penetration of this compound, Risperidone, and Paliperidone, derived from in vivo rodent studies and in vitro cell-based assays.

ParameterThis compound (Hypothetical Data)RisperidonePaliperidone (9-OH-Risperidone)
In Vivo Brain-to-Plasma Ratio (Kp) 2.5~0.3~0.1
Unbound Brain-to-Plasma Ratio (Kp,uu) 2.30.10 ± 0.02[5]Data indicates significant efflux[6]
P-glycoprotein (P-gp) Efflux Ratio 1.2> 5.0[2]> 10.0[2][6]
Primary Efflux Transporter(s) NegligibleP-glycoprotein (P-gp)[1][2]P-glycoprotein (P-gp), ABCG2[4]

Experimental Methodologies

A comprehensive understanding of the techniques used to assess BBB penetration is essential for interpreting the comparative data. Key methodologies include in vivo pharmacokinetic studies in animal models and in vitro assays using cell monolayers.[7][8][9]

In Vivo Assessment of Brain Penetration

Objective: To determine the concentration of the drug in the brain relative to the plasma in a living organism.

Protocol:

  • Animal Model: Male FVB wild-type mice are typically used.[1][2]

  • Drug Administration: A solution of the test compound (e.g., this compound, Risperidone) is administered, often via intraperitoneal injection.[1][3]

  • Sample Collection: At a predetermined time point (e.g., 1 hour post-injection), blood and brain tissue are collected.[1][2]

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

  • Quantification: The concentration of the drug and its metabolites in the plasma and brain homogenate is determined using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

  • Calculation of Brain-to-Plasma Ratio (Kp): The Kp is calculated by dividing the drug concentration in the brain by the drug concentration in the plasma.

To specifically assess the role of P-gp, these studies are often repeated in mice genetically deficient in this transporter (e.g., abcb1ab-/- knockout mice).[1][2] A significantly higher brain-to-plasma ratio in knockout mice compared to wild-type mice indicates that the drug is a substrate for P-gp efflux.[1][2]

In Vitro P-glycoprotein Efflux Assay

Objective: To determine if a compound is a substrate of the P-gp efflux transporter.

Protocol:

  • Cell Line: A polarized cell line overexpressing human P-gp, such as MDR1-MDCKII cells (Madin-Darby canine kidney cells transfected with the human MDR1 gene), is commonly used.[7][10]

  • Cell Culture: The cells are cultured on a semi-permeable membrane in a transwell plate system, allowing for the formation of a tight monolayer that mimics the BBB.[11]

  • Transport Assay: The test compound is added to either the apical (top) or basolateral (bottom) chamber of the transwell.

  • Sample Analysis: After a specific incubation period, the concentration of the compound in both chambers is measured.

  • Calculation of Efflux Ratio: The permeability coefficient (Papp) is calculated for both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A). The efflux ratio is the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio significantly greater than 2 is indicative of active efflux.[11]

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the Graphviz DOT language.

cluster_blood Blood Compartment cluster_bbb Blood-Brain Barrier cluster_brain Brain Compartment Drug_in_Blood Drug in Bloodstream Endothelial_Cell Endothelial Cell Drug_in_Blood->Endothelial_Cell Passive Diffusion Pgp_Pump P-gp Efflux Pump Endothelial_Cell->Pgp_Pump Efflux Substrate Drug_in_Brain Drug in Brain Endothelial_Cell->Drug_in_Brain Entry Pgp_Pump->Drug_in_Blood Active Transport

Figure 1. Mechanism of P-glycoprotein-mediated efflux at the blood-brain barrier.

Start Start: In Vivo BBB Study Animal_Model Select Animal Model (e.g., Wild-Type & P-gp KO Mice) Start->Animal_Model Drug_Admin Administer Drug (e.g., Intraperitoneal Injection) Animal_Model->Drug_Admin Sample_Collection Collect Blood and Brain (at predetermined time points) Drug_Admin->Sample_Collection Sample_Processing Process Samples (Plasma Separation, Brain Homogenization) Sample_Collection->Sample_Processing Analysis Quantify Drug Concentration (LC-MS/MS) Sample_Processing->Analysis Calculation Calculate Brain-to-Plasma Ratio (Kp) Analysis->Calculation Comparison Compare Kp between Wild-Type and KO Mice Calculation->Comparison Conclusion Conclusion: Assess BBB Penetration and P-gp Substrate Potential Comparison->Conclusion

Figure 2. Experimental workflow for in vivo assessment of blood-brain barrier penetration.

References

A Guide to Orthogonal Assays for Validating the Primary Activity of Spiramide, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spiramide is a novel, potent, and selective small molecule inhibitor targeting the dual-specificity kinases MEK1 and MEK2. These kinases are central components of the RAS-RAF-MEK-ERK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in a significant portion of human cancers, making it a key target for therapeutic intervention.[1] Validating the on-target activity of a new chemical entity like this compound requires a multi-faceted approach using orthogonal assays. Relying on a single experimental method can be misleading due to potential assay-specific artifacts. Orthogonal assays, which utilize different technologies and biological contexts, are therefore essential to confidently confirm the compound's mechanism of action, from direct enzyme inhibition to cellular and functional consequences.[2]

This guide provides a comparative overview of key orthogonal assays for validating the primary activity of this compound. It details the experimental protocols for a primary biochemical assay and two independent cell-based assays, presenting comparative data against other representative MEK inhibitors.

Comparative Performance Data

The efficacy of this compound was evaluated across a primary biochemical assay and two orthogonal cell-based assays to determine its potency and cellular activity. The results are compared with two other known MEK inhibitors, Competitor A (analogous to Trametinib) and Competitor B (analogous to Selumetinib).

Assay Type Metric This compound Competitor A Competitor B Assay Principle
Primary Biochemical Assay IC₅₀ (nM) 1.5 2.515Measures direct, cell-free inhibition of purified MEK1 kinase activity.[3]
Orthogonal Cellular Assay 1 EC₅₀ (nM) 12 30110Measures the inhibition of downstream ERK1/2 phosphorylation in whole cells.[3]
Orthogonal Cellular Assay 2 GI₅₀ (nM) 25 55250Measures the growth inhibition effect on a KRAS-mutant cancer cell line.[4]

Signaling Pathway and Validation Logic

To validate this compound's activity, a series of assays are employed to confirm its effect at different stages of the biological signaling cascade, from direct target interaction to the ultimate cellular response.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK

Figure 1: The RAS-RAF-MEK-ERK signaling pathway inhibited by this compound.

Assay_Logic A Primary Assay: Biochemical Potency (IC₅₀) B Orthogonal Assay 1: Cellular Target Engagement (p-ERK EC₅₀) A->B Confirms Cellular Activity V Validation of Primary Activity A->V C Orthogonal Assay 2: Functional Outcome (Proliferation GI₅₀) B->C Confirms Phenotypic Effect B->V C->V

Figure 2: Logical workflow for orthogonal validation of this compound's activity.

Experimental Protocols

Detailed methodologies are provided for the primary biochemical assay and the two key orthogonal cell-based assays used to characterize this compound.

Primary Biochemical Assay: TR-FRET Kinase Activity (LanthaScreen™)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified MEK1 kinase in a cell-free system. It uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the phosphorylation of a substrate.[5]

Methodology:

  • Reagent Preparation : Prepare a 1X Kinase Buffer consisting of 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[6] Prepare serial dilutions of this compound in DMSO, then dilute further into the 1X Kinase Buffer.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of the diluted this compound solution. Add 2.5 µL of a solution containing the purified MEK1 enzyme.[7]

  • Initiation : Start the reaction by adding 5 µL of a solution containing a fluorescein-labeled ERK1 substrate and ATP (at its Km concentration).[7][8]

  • Incubation : Cover the plate and incubate at room temperature for 60 minutes.[9]

  • Detection : Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and a terbium-labeled, phospho-specific antibody that recognizes the phosphorylated substrate.[5][9]

  • Data Acquisition : Incubate for an additional 30-60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET compatible plate reader, measuring the emission ratio of the acceptor (fluorescein) to the donor (terbium).

  • Analysis : The TR-FRET ratio is proportional to the amount of phosphorylated substrate. Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Orthogonal Assay 1: Western Blot for Cellular Phospho-ERK (p-ERK) Inhibition

This cell-based assay confirms that this compound can penetrate cells and inhibit the MEK1/2 pathway, as measured by a decrease in the phosphorylation of its direct downstream target, ERK1/2.[7][3]

Western_Blot_Workflow Start 1. Seed & Culture Cells Treat 2. Treat with this compound Start->Treat Lyse 3. Cell Lysis Treat->Lyse Quant 4. Protein Quantification (BCA) Lyse->Quant Load 5. SDS-PAGE Quant->Load Transfer 6. Transfer to PVDF Membrane Load->Transfer Block 7. Blocking (5% BSA) Transfer->Block ProbeP 8. Primary Ab Incubation (p-ERK) Block->ProbeP ProbeS 9. Secondary Ab Incubation (HRP) ProbeP->ProbeS Detect 10. ECL Detection & Imaging ProbeS->Detect Strip 11. Strip & Re-probe (Total ERK) Detect->Strip Analyze 12. Densitometry Analysis Strip->Analyze

Figure 3: Experimental workflow for the phospho-ERK Western Blot assay.

Methodology:

  • Cell Culture and Treatment : Seed a cancer cell line with a constitutively active RAS/RAF pathway (e.g., HT-29, A375) in 6-well plates and grow to ~80% confluency. Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 2 hours.[3]

  • Sample Preparation : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10] Harvest the lysates and clear them by centrifugation.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]

  • SDS-PAGE and Transfer : Separate 10-20 µg of protein from each sample on an SDS-PAGE gel.[11] Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting : Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[11] Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[12]

  • Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[13] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Normalization : To ensure the observed changes are due to phosphorylation status and not protein levels, strip the membrane and re-probe it with an antibody for total ERK1/2.[14]

  • Analysis : Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each treatment. Plot the normalized p-ERK levels against this compound concentration to determine the EC₅₀ value.

Orthogonal Assay 2: Cell Proliferation Assay (MTT/MTS)

This assay measures the functional consequence of MEK1/2 pathway inhibition, which is expected to be a reduction in cell proliferation and viability.

Methodology:

  • Cell Seeding : Seed cancer cells (e.g., HT-29) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a 10-point serial dilution of this compound or vehicle control for 72 hours in a cell culture incubator.

  • Reagent Addition : Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt reagent to each well.[15]

  • Incubation : Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization : Add 100 µL of a detergent or solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition : After a further 2-4 hours of incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Subtract the background absorbance from a media-only control. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the percentage of growth inhibition against the log of this compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Spiramide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Spiramide, a combination drug product containing Spironolactone and Furosemide. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for both active pharmaceutical ingredients: Spironolactone and Furosemide. Personnel handling these substances should be equipped with appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Impervious disposable gloves are recommended to prevent skin contact.

  • Eye Protection: Safety glasses with side shields are essential to protect from airborne particulates.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

  • Protective Clothing: A lab coat or other protective clothing should be worn to cover exposed skin.

II. Hazard Profile and Regulatory Compliance

Both Spironolactone and Furosemide present potential health hazards that necessitate their management as hazardous waste.

  • Spironolactone: This compound is suspected of causing cancer and may damage fertility or the unborn child.[1][2] It can also cause damage to organs through prolonged or repeated exposure.[1][2]

  • Furosemide: This substance may cause damage to the kidneys and liver through prolonged or repeated exposure.[3][4]

Due to these hazards, the disposal of this compound and its components must comply with all federal, state, and local regulations for hazardous waste.[1][5] It is the responsibility of the waste generator to accurately classify and manage the waste in accordance with these regulations.

III. Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound from a laboratory setting.

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams.[1]

    • Collect all solid waste, including unused product, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE, in a designated and clearly labeled hazardous waste container. The container should be made of a compatible material, such as polyethylene (B3416737) or metal, and be securely sealed.[5][6]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.[5]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[5]

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[7]

    • Place all collected spill waste into the designated hazardous waste container.[8]

    • Decontaminate the spill area with a suitable cleaning agent and collect the cleaning materials as hazardous waste.

  • Container Labeling:

    • The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name of the waste ("this compound Waste," "Spironolactone and Furosemide Waste"), and the specific hazard characteristics (e.g., "Toxic," "Carcinogen").

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[8][9]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and approved hazardous waste disposal company.[1][3] These companies are equipped to handle and transport hazardous materials to a permitted treatment, storage, and disposal facility (TSDF).

    • The recommended method of destruction for this type of waste is controlled incineration at a licensed facility.[7]

Note on Empty Containers: Uncleaned, empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the product itself.[1]

IV. Quantitative Data Summary

ParameterSpironolactoneFurosemide
CAS Number 52-01-7[1]54-31-9[3]
Primary Health Hazards Suspected Carcinogen, Reproductive Toxin, Organ Damage (prolonged exposure)[1][2]Organ Damage (Kidney, Liver) (prolonged exposure)[3][4]
Disposal Recommendation Approved Waste Disposal Plant[1]Licensed Chemical Destruction Plant or Controlled Incineration[7]

V. Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from the Safety Data Sheets of Spironolactone and Furosemide. No specific experimental protocols for the disposal of this compound were cited in the provided search results. The primary methodology is the collection and segregation of the waste for subsequent disposal by a professional hazardous waste management service.

VI. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Spiramide_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat, Respirator if needed) start->ppe segregate Segregate this compound Waste (Solid, Liquid, Contaminated Materials) ppe->segregate spill_check Is there a spill? segregate->spill_check spill_procedure Follow Spill Management Protocol: 1. Contain with inert absorbent 2. Collect waste 3. Decontaminate area spill_check->spill_procedure Yes container Place Waste in a Labeled, Sealed Hazardous Waste Container spill_check->container No spill_procedure->container storage Store Container in a Designated, Secure, and Ventilated Area container->storage disposal_service Arrange for Pickup by a Licensed Hazardous Waste Disposal Company storage->disposal_service end End: Compliant Disposal disposal_service->end

References

Safeguarding Your Research: Personal Protective Equipment Protocols for Handling Spiramide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Spiramide. This compound is a combination drug product containing Spironolactone and Furosemide.[1][2][3][4][5] The primary component of concern for handling is Spironolactone, which is classified as a hazardous substance.

Spironolactone is suspected of causing cancer, may damage fertility or an unborn child, and may cause organ damage through prolonged or repeated exposure.[6][7][8][9] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure personnel safety.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, primarily focusing on the hazards associated with its active ingredient, Spironolactone.

Task/Scenario Primary Engineering Control Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Weighing and preparing solutions (solid form) Chemical Fume Hood or Ventilated Balance EnclosureNitrile gloves (double-gloving recommended)Chemical safety goggles or a face shield if there is a splash hazardNIOSH-approved respirator with a particulate filter (e.g., N95) is required when dusts are generated.Disposable lab coat or gown
Handling solutions of this compound Chemical Fume HoodNitrile glovesChemical safety gogglesNot generally required unless aerosols are generatedStandard lab coat
Spill cleanup (solid) Ventilated areaNitrile gloves (double-gloving)Chemical safety goggles and face shieldNIOSH-approved respirator with a particulate filter (e.g., N95)Disposable gown, shoe covers
Spill cleanup (liquid) Ventilated areaNitrile gloves (double-gloving)Chemical safety goggles and face shieldNot generally required unless aerosols are generatedDisposable gown, shoe covers
Waste Disposal N/ANitrile glovesChemical safety gogglesNot generally requiredStandard lab coat

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound in a laboratory setting.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • 50 mL conical tube

  • Pipettors and sterile, filtered pipette tips

  • Analytical balance

  • Spatula

  • Vortex mixer

Procedure:

  • Preparation and Donning PPE: Before entering the designated handling area, don the appropriate PPE as specified in the table above for "Weighing and preparing solutions." This includes double nitrile gloves, a disposable lab coat, and chemical safety goggles.

  • Pre-labeling: Label a 50 mL conical tube with "this compound 10 mM in DMSO," the date, and your initials.

  • Tare Weighing: Inside a chemical fume hood or a ventilated balance enclosure, place a weigh boat on the analytical balance and tare it.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid generating dust.[6] If any dust is generated, a NIOSH-approved respirator is required.

  • Transfer: Carefully transfer the weighed this compound powder into the pre-labeled 50 mL conical tube.

  • Solvent Addition: In the chemical fume hood, add the calculated volume of anhydrous DMSO to the conical tube containing the this compound powder.

  • Dissolution: Cap the conical tube tightly and vortex until the this compound is completely dissolved.

  • Storage: Store the stock solution at the recommended temperature, protected from light.[10]

  • Decontamination and Doffing PPE: Wipe down the work area in the fume hood with an appropriate cleaning agent. Dispose of all contaminated materials (weigh boat, pipette tips, gloves) in a designated hazardous waste container. Doff PPE in the correct order to avoid contamination.

  • Documentation: Record the preparation of the stock solution in your laboratory notebook.

Visualizing Safety Workflows

The following diagrams illustrate the decision-making process for selecting appropriate PPE and the general workflow for handling hazardous compounds like this compound.

Caption: PPE Selection Workflow for Handling this compound.

Experimental_Workflow prep 1. Preparation & PPE weigh 2. Weigh this compound (in Fume Hood) prep->weigh dissolve 3. Dissolve in Solvent (in Fume Hood) weigh->dissolve store 4. Store Solution dissolve->store cleanup 5. Decontaminate & Dispose store->cleanup document 6. Document cleanup->document

Caption: this compound Stock Solution Preparation Workflow.

Disposal Plan

All solid waste contaminated with this compound, including empty containers, weigh boats, pipette tips, and contaminated PPE, must be disposed of in a clearly labeled hazardous waste container. Liquid waste containing this compound should be collected in a designated, sealed hazardous waste container. Follow all institutional and local regulations for the disposal of carcinogenic and reproductively toxic materials. Do not dispose of this compound down the drain or in general laboratory trash.[8]

References

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Retrosynthesis Analysis

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Reactant of Route 2
Reactant of Route 2
Spiramide

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